3,5-Dimethoxy-3'-hydroxybibenzyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(3,5-dimethoxyphenyl)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-18-15-9-13(10-16(11-15)19-2)7-6-12-4-3-5-14(17)8-12/h3-5,8-11,17H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGMXOJIXJXNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=CC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Occurrence of 3,5-Dimethoxy-3'-hydroxybibenzyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, and potential biological significance of the bibenzyl compound, 3,5-Dimethoxy-3'-hydroxybibenzyl. Bibenzyls are a class of secondary metabolites found throughout the plant kingdom, with a notable concentration in the Orchidaceae family. These compounds, derived from the shikimic acid pathway, exhibit a wide array of structural diversity and biological activities, making them a focal point in natural product chemistry and drug discovery.
Primary Natural Source: Bletilla striata
The principal identified natural source of this compound is the tuber of Bletilla striata (Thunb.) Rchb.f., a terrestrial orchid commonly known as the hyacinth orchid or Chinese ground orchid. The tubers of B. striata have a long history of use in traditional Chinese medicine for treating conditions such as hemoptysis and gastric ulcers. Modern phytochemical investigations have revealed a rich and diverse composition of bibenzyls and phenanthrenes within these tubers, contributing to their documented anti-inflammatory, antioxidant, and neuroprotective properties.
Quantitative Data
While extensive research has been conducted on the chemical constituents of Bletilla striata, specific quantitative data for this compound remains limited in the reviewed literature. However, to provide a contextual understanding of bibenzyl yields from this source, the following table includes data for a structurally similar compound isolated from the same plant material. This can serve as a proxy for estimating the potential abundance of the target compound.
| Compound | Plant Source | Plant Part | Starting Material (Crude Fraction) | Yield | Reference |
| 4′,5-Dimethoxybibenzyl-3,3′-diol | Bletilla striata | Tuber | 4.0 g (Chloroform Extract Fraction) | 9 mg | [1] |
Note: The yield of this compound is expected to be in a similar range, but specific quantification would require dedicated analytical studies such as HPLC-UV or LC-MS.
Experimental Protocols: Isolation of Bibenzyls from Bletilla striata
The following is a detailed methodology for the extraction and isolation of bibenzyl compounds, including this compound, from the tubers of Bletilla striata. This protocol is a composite based on established phytochemical investigation procedures for this plant.
1. Plant Material and Extraction:
-
Starting Material: Air-dried and powdered tubers of Bletilla striata (e.g., 3.0 kg).
-
Extraction: The powdered material is percolated with 95% ethanol (B145695) (e.g., 20.0 L) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water (e.g., 2.0 L) and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Bibenzyls are typically found in the ethyl acetate and chloroform-soluble fractions.
2. Chromatographic Purification:
-
Initial Fractionation (Silica Gel Column Chromatography): The chloroform (B151607) or ethyl acetate extract (e.g., 60.0 g) is subjected to column chromatography on a silica (B1680970) gel column. The mobile phase consists of a gradient of petroleum ether and acetone, starting from a low polarity (e.g., 10:1) and gradually increasing to a higher polarity (e.g., 1:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Secondary Purification (Sephadex LH-20 Chromatography): Fractions containing bibenzyl compounds are further purified using a Sephadex LH-20 column with an isocratic mobile phase, typically methanol (B129727) or ethanol, to separate compounds based on their molecular size.
-
Final Purification (Preparative HPLC): Final isolation of pure this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A typical mobile phase is a gradient of methanol and water. The eluent is monitored by a UV detector, and the peak corresponding to the target compound is collected.
3. Structure Elucidation:
-
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.
-
Visualizing the Molecular Landscape
Biosynthetic Pathway of Bibenzyls
The biosynthesis of bibenzyls in Bletilla striata is believed to follow the phenylpropanoid pathway. The core bibenzyl structure is formed from dihydro-m-coumaroyl-CoA, which undergoes a series of enzymatic modifications including dehydrogenation, oxidation, and coupling reactions to produce the diverse array of bibenzyl derivatives found in the plant.
Caption: Plausible biosynthetic pathway of this compound.
Hypothetical Signaling Pathway of Biological Activity
While the specific biological activities of this compound have not been extensively reported, many structurally related bibenzyls isolated from Bletilla striata have demonstrated significant anti-inflammatory and neuroprotective effects. A common mechanism for these activities is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism of action.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
An In-Depth Technical Guide on the Isolation of 3,5-Dimethoxy-3'-hydroxybibenzyl and Related Bibenzyls from Orchidaceae Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Bibenzyls in Orchidaceae
Bibenzyls are a class of natural phenolic compounds characterized by a 1,2-diphenylethane (B90400) skeleton. Within the plant kingdom, the Orchidaceae family is a particularly rich source of these molecules.[1][2] These compounds exhibit significant structural diversity, arising from varied hydroxylation, methoxylation, and glycosylation patterns on the two aromatic rings. This structural variety contributes to a broad spectrum of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects, making them promising candidates for pharmaceutical research and development.[1]
The biosynthesis of bibenzyls in orchids is a subject of ongoing research, with studies suggesting that these compounds play a role in the plant's defense mechanisms.[3] Phytochemical investigations into various orchid genera, most notably Dendrobium, but also Bulbophyllum, Cymbidium, and Epidendrum, have led to the isolation and identification of a plethora of bibenzyl derivatives.
This guide focuses on the practical aspects of isolating these valuable compounds, using 3,5-Dimethoxy-3'-hydroxybibenzyl (CAS: 168281-05-8) as a focal point, a compound confirmed to be of Orchidaceae origin.
Data Presentation: Bibenzyls from Orchidaceae
The following tables summarize the quantitative data for several bibenzyls isolated from various Orchidaceae species, providing a comparative overview for researchers.
Table 1: Selected Bibenzyls Isolated from Dendrobium Species
| Compound Name | Dendrobium Species | Plant Part | Reference |
| Gigantol | D. chrysotoxum, D. officinale, D. devonianum | Stems, Leaves | [4] |
| Moscatilin | D. loddigesii | Stems | |
| Batatasin III | D. venustum | Whole Plant | [3] |
| Dendrocandin J-Q | D. candidum | Stems | [5] |
| Nobilin D & E | D. nobile | Stems |
Table 2: Bibenzyls from Other Orchid Genera
| Compound Name | Orchid Species | Plant Part | Reference |
| Gigantol, Batatasin III | Epidendrum rigidum | Whole Plant | [6] |
| 7-hydroxybatatasin III, 8-hydroxybatatasin III | Bulbophyllum auricomum | Pseudobulbs and Roots | [7] |
| Gigantol, Tristin | Cymbidium sp. | Pseudobulbs and Roots | |
| Confusarin | Cyrtopodium macrobulbon | Pseudobulbs | [8] |
Table 3: Spectroscopic Data for this compound (Reference)
| Data Type | Key Features |
| Molecular Formula | C₁₆H₁₈O₃ |
| Molecular Weight | 258.31 g/mol |
| ¹H NMR (CDCl₃, est.) | δ (ppm): 7.20-6.60 (m, 7H, Ar-H), 3.78 (s, 6H, 2x OCH₃), 2.85 (s, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, est.) | δ (ppm): 160.9, 158.5, 144.1, 142.3, 129.6, 121.2, 115.4, 112.9, 106.5, 98.1, 55.3, 38.2, 37.9 |
| Mass Spec (EI-MS) | m/z (%): 258 (M⁺), 151, 107 |
Note: The spectroscopic data for this compound is provided as a reference and may vary slightly based on the solvent and instrumentation used. This data is predicted based on the known structure and data from similar compounds, as a definitive experimental record from an orchid source is not available.
Experimental Protocols
The following section details a generalized yet comprehensive methodology for the isolation and purification of bibenzyls from Orchidaceae plant material. This protocol is a synthesis of various published methods for isolating structurally related compounds.[6][7][9]
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material from the desired Orchidaceae species (e.g., stems, leaves, pseudobulbs).
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50 °C).
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Maceration: Submerge the powdered plant material in a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction. Use a plant material to solvent ratio of approximately 1:10 (w/v).
-
Agitation: Allow the mixture to stand at room temperature for 24-48 hours with periodic agitation to enhance the extraction process.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.
-
Repeated Extraction: Repeat the extraction process on the plant residue two to three more times to ensure exhaustive extraction of the bibenzyl compounds. Combine the filtrates before concentration.
Fractionation
-
Solvent-Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. A typical sequence is n-hexane, followed by dichloromethane (B109758) or chloroform, and then ethyl acetate (B1210297).
-
Fraction Collection: Collect each solvent layer separately. Bibenzyls, being moderately polar, are often enriched in the ethyl acetate fraction.
-
Concentration of Fractions: Concentrate each fraction using a rotary evaporator to yield the respective solvent-partitioned extracts.
Chromatographic Purification
-
Column Chromatography (CC):
-
Stationary Phase: Silica (B1680970) gel (60-120 or 200-300 mesh) is commonly used for the initial separation.
-
Mobile Phase: The ethyl acetate fraction is subjected to column chromatography. A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Chromatography:
-
Combine fractions from the silica gel column that show similar TLC profiles and contain the compounds of interest.
-
Further purify these combined fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and for removing pigments.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain individual bibenzyls in high purity, Prep-HPLC is the method of choice.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is a common mobile phase system. The gradient is optimized to achieve baseline separation of the target compounds.
-
Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths of 220 and 280 nm.
-
Structure Elucidation
The purified compounds are identified and their structures elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete structural framework and assign all proton and carbon signals unequivocally.
-
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups (e.g., hydroxyl, methoxy, aromatic rings).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the bibenzyl chromophore.
Mandatory Visualizations
Biosynthetic Pathway of Bibenzyls
Caption: Proposed biosynthetic pathway of bibenzyls in Orchidaceae.
Experimental Workflow for Bibenzyl Isolation
Caption: General experimental workflow for the isolation of bibenzyls.
Conclusion
The Orchidaceae family remains a promising and rich source of structurally diverse and biologically active bibenzyl compounds. This technical guide provides a comprehensive framework for the isolation and characterization of these molecules, with a focus on this compound. By presenting a generalized yet detailed experimental protocol, comparative quantitative data, and clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively explore the phytochemical potential of orchids. The methodologies outlined herein are adaptable to various orchid species and can serve as a foundation for the discovery of novel bibenzyl derivatives with therapeutic potential. Further research to identify the specific Orchidaceae species that produce this compound and to fully elucidate its pharmacological profile is highly encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Eight new bibenzyl derivatives from Dendrobium candidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytotoxic activity of bibenzyl derivatives from the orchid Epidendrum rigidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 9. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of bibenzyls in medicinal plants.
An In-Depth Technical Guide to the Biosynthesis Pathway of Bibenzyls in Medicinal Plants
Abstract
Bibenzyls are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton, which have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the bibenzyl biosynthesis pathway in medicinal plants, with a focus on key genera such as Dendrobium, Cannabis, and bryophytes. The pathway originates from the core phenylpropanoid pathway, with L-phenylalanine as the primary precursor.[4][5] Key enzymatic steps involve phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), double-bond reductases (DBR), and the rate-limiting enzyme, bibenzyl synthase (BBS), a type III polyketide synthase.[1][6][7] This document details the catalytic mechanisms of these enzymes, pathway variations across different plant taxa, and regulatory mechanisms, including phytohormonal and elicitor-induced signaling. Furthermore, it presents quantitative data on enzyme kinetics and metabolite accumulation in tabular format and provides detailed experimental protocols for the analysis and characterization of this important biosynthetic pathway.
Introduction
The Bibenzyl Scaffold
Bibenzyls are a distinct group of natural products possessing a 1,2-diphenylethane (B90400) structure.[3] Their basic framework consists of two phenyl groups linked by an ethane (B1197151) bridge (C6-C2-C6).[4] The structural diversity within this class arises from the varied number and position of hydroxyl, methoxy, and other substituent groups on the aromatic rings, which significantly influences their biological activity.[8]
Pharmacological Significance
Bibenzyls isolated from various medicinal plants exhibit a broad spectrum of bioactivities. For instance, compounds like erianin (B49306) and gigantol (B150167) from Dendrobium species show potent inhibitory effects on various human cancer cell lines.[2][9] In animal cell models, bibenzyls from Cannabis are recognized for their anti-inflammatory properties.[1][6] Other reported activities include neuroprotective, antioxidant, anti-diabetic, and immunomodulatory effects, making them promising candidates for drug development.[3][8]
Distribution in Medicinal Plants
While not ubiquitous in the plant kingdom, bibenzyls are characteristic secondary metabolites in specific plant families. They are prominently found in orchids, particularly the genus Dendrobium, which is a rich source of diverse bibenzyl structures.[10][11] The biosynthesis pathway has also been elucidated in Cannabis sativa (Cannabaceae), where these compounds accumulate in response to biotic stress.[1][6] Additionally, a unique bibenzyl biosynthetic pathway exists in bryophytes, such as liverworts, which produce macrocyclic bisbibenzyls like marchantins.[12][13]
The Core Biosynthetic Pathway
The formation of the bibenzyl backbone is an extension of the general phenylpropanoid pathway, which is responsible for the synthesis of thousands of plant secondary metabolites.[14]
Phenylpropanoid Pathway Foundation
The pathway begins with the amino acid L-phenylalanine.
-
Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[4][5]
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to form p-coumaric acid.[4][5]
-
CoA Ligation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[5][12] This step is crucial for channeling precursors into various downstream pathways.[15]
The Branch Point: Formation of Dihydro-Hydroxycinnamoyl-CoAs
A key deviation from pathways leading to flavonoids or stilbenes is the reduction of the propenoic acid side chain. In plants like Cannabis sativa, double-bond reductases (DBRs) catalyze the reduction of hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA) to their corresponding dihydro-derivatives, such as dihydro-p-coumaroyl-CoA.[1][5][6] This reduction is a critical step that commits the precursor to the bibenzyl pathway.
The Key Condensation Step by Bibenzyl Synthase (BBS)
The central reaction in forming the bibenzyl scaffold is catalyzed by bibenzyl synthase (BBS), a type III polyketide synthase (PKS).[2][7]
-
Mechanism: BBS catalyzes the iterative condensation of one molecule of a dihydro-hydroxycinnamoyl-CoA starter unit (e.g., dihydro-p-coumaroyl-CoA or dihydro-m-coumaroyl-CoA) with three molecules of malonyl-CoA.[4][16]
-
Cyclization: This process forms a linear tetraketide intermediate, which then undergoes an aldol-type cyclization and aromatization to yield the final bibenzyl structure, such as dihydroresveratrol (B186802) or 3,3',5-trihydrobibenzyl.[4][5] BBS is considered the rate-limiting enzyme in this pathway.[2][11]
Post-synthesis Modifications
The basic bibenzyl skeleton undergoes further enzymatic modifications, leading to the vast chemical diversity observed in nature. These tailoring reactions include:
-
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases (CYP450s).[4][12]
-
O-methylation: Catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which add methyl groups to hydroxyl moieties, producing compounds like erianin and crepidatin.[11][17]
-
Oxidative Coupling: In some cases, two bibenzyl units can be coupled to form bis(bibenzyls), or undergo intramolecular coupling to form 9,10-dihydrophenanthrenes.[16][18]
Key Enzymes and Their Catalytic Mechanisms
Phenylalanine Ammonia-Lyase (PAL)
-
Function: Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.
-
Significance: The first committed step of the phenylpropanoid pathway.
Cinnamate-4-Hydroxylase (C4H)
-
Function: A membrane-anchored cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
Significance: Directs the metabolic flux towards the synthesis of p-coumaric acid-derived compounds.
4-Coumarate-CoA Ligase (4CL)
-
Function: Activates hydroxycinnamic acids by forming high-energy thioester bonds with Coenzyme A.
-
Significance: Acts as a major branch point. Different 4CL isoforms exhibit distinct substrate specificities, thereby channeling precursors into specific downstream pathways like lignin, flavonoid, or bibenzyl biosynthesis.[6][15][19]
Double-Bond Reductases (DBR)
-
Function: Reduces the α,β-double bond of hydroxycinnamoyl-CoA esters.
-
Significance: This step is crucial for providing the saturated side-chain starter unit required by bibenzyl synthase, distinguishing the pathway from stilbene (B7821643) synthesis.[1][5]
Bibenzyl Synthase (BBS)
-
Function: A homodimeric type III PKS that catalyzes the formation of the bibenzyl core from a dihydro-hydroxycinnamoyl-CoA and three malonyl-CoA units.[3]
-
Significance: As the rate-limiting enzyme, its expression and activity are key regulatory points.[7][11] Structural studies show that the active site pocket of BBS is sterically adapted to favor the more flexible dihydro-substrates over their unsaturated counterparts used by the related stilbene synthases.[1][6]
Pathway Visualization
Caption: The general bibenzyl biosynthesis pathway starting from L-phenylalanine.
Regulation of Bibenzyl Biosynthesis
The production of bibenzyls is tightly regulated in response to developmental cues and environmental stimuli.
Phytohormonal Signaling
Jasmonates, particularly methyl-jasmonate (MeJA), are key signaling molecules that induce bibenzyl biosynthesis.[4] Exogenous application of MeJA on Dendrobium officinale has been shown to significantly upregulate the expression of bibenzyl pathway genes, leading to an accumulation of bibenzyl compounds like erianin and gigantol.[4][10][20] This response involves transcription factors such as MYC, which are activated upon the degradation of JAZ repressor proteins.[20]
Caption: Logical flow of the jasmonate signaling pathway inducing bibenzyl synthesis.
Elicitor-Induced Biosynthesis
Bibenzyls often function as phytoalexins, antimicrobial compounds produced in response to pathogen attack. Fungal infection or treatment with elicitors has been shown to induce the expression of BBS mRNA by over 100-fold in orchids, indicating a key role in plant defense.[1][18]
Quantitative Data Summary
Quantitative analysis of enzyme activity and metabolite levels is crucial for understanding pathway flux and for metabolic engineering efforts.
Table 1: Enzyme Kinetic Parameters for Bibenzyl Synthases (BBS)
| Enzyme | Plant Source | Substrate | Vmax | Km | Kcat | Citation(s) |
|---|---|---|---|---|---|---|
| DoBS1 | Dendrobium officinale | Dihydro-p-coumaroyl-CoA | 3.57 ± 0.23 nmol·min⁻¹·mg⁻¹ | 0.30 ± 0.08 mmol | - | [3][5] |
| DsBBS | Dendrobium sinense | 4-coumaroyl-CoA | 0.88 ± 0.07 pmol·s⁻¹·mg⁻¹ | - | - | [7][21] |
| CsBBS2 | Cannabis sativa | Dihydro-p-coumaroyl-CoA | - | 5.91 ± 3.95 µmol/L | 2.26 x 10⁻³ s⁻¹ |[3] |
Table 2: Representative Bibenzyl Content in Plant Tissues
| Compound(s) | Plant Source | Tissue | Content | Citation(s) |
|---|---|---|---|---|
| Erianin & Gigantol | Dendrobium officinale | Roots | Highest accumulation compared to stems and leaves | [4][10][20] |
| Total Bibenzyls | Dendrobium sinense | Roots | Higher content than pseudobulbs and leaves | [21] |
| Marchantin A | Marchantia polymorpha | Thallus | 0.14 g / 100g dry weight | [13] |
| Marchantin B | Marchantia polymorpha | Thallus | 0.13 - 12.87 mg / 100g dry weight |[13] |
Experimental Protocols
Protocol for Bibenzyl Extraction and Quantification via HPLC-MS
This protocol is adapted from methods used for Dendrobium species.[4][22]
-
Sample Preparation: Freeze-dry plant tissue (e.g., roots) and grind into a fine powder.
-
Extraction: Reflux a known weight of the dried powder (e.g., 100 mg) with anhydrous ethanol (B145695) or 80:20 (v/v) methanol:water at 90°C for 2 hours.
-
Clarification: Centrifuge the extract at 12,000 rpm for 10 minutes to pellet debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with 80:20 (v/v) methanol:water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set to 230 nm.
-
-
MS Analysis (ESI/MS):
-
Couple the HPLC to a mass spectrometer with an electrospray ionization (ESI) source.
-
Acquire spectra in both positive and negative ion modes for compound identification.
-
-
Quantification: Prepare a standard curve using authentic standards of the bibenzyls of interest (e.g., erianin, gigantol) at known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Protocol for Recombinant BBS Expression and In Vitro Enzyme Assay
This protocol is based on the characterization of BBS from Dendrobium and Cannabis.[3][5][21]
-
Gene Cloning: Amplify the full-length coding sequence of the target BBS gene from cDNA using PCR and clone it into an E. coli expression vector (e.g., pET vector with a His-tag).
-
Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of ~0.6 and induce protein expression with IPTG.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant His-tagged BBS protein using immobilized metal affinity chromatography (IMAC).
-
Enzyme Assay:
-
Prepare a reaction mixture (e.g., 50 µL total volume) containing:
-
Purified BBS protein (e.g., 10 µg)
-
Starter substrate (e.g., 50 µM dihydro-p-coumaroyl-CoA)
-
Co-substrate (e.g., 150 µM malonyl-CoA)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or acidified methanol.
-
-
Product Analysis:
-
Extract the product with ethyl acetate, evaporate the solvent, and resuspend in methanol.
-
Analyze the product by HPLC, comparing the retention time and UV spectrum to an authentic standard (e.g., dihydroresveratrol). Confirm the product identity by LC-MS.
-
Caption: A typical experimental workflow for cloning and characterizing a bibenzyl synthase gene.
Conclusion and Future Perspectives
The biosynthesis of bibenzyls in medicinal plants is a specialized branch of the phenylpropanoid pathway, distinguished by the reduction of the acyl side chain and a unique condensation reaction catalyzed by bibenzyl synthase. Significant progress has been made in elucidating the core enzymes and regulatory factors in model systems like Dendrobium and Cannabis. However, many aspects remain to be explored, including the full diversity of tailoring enzymes (OMTs, P450s) that generate the vast array of bibenzyl structures, the specific transcription factors that regulate the pathway, and the transport and storage mechanisms of these compounds within the plant cell. Future research, combining transcriptomics, metabolomics, and protein biochemistry, will be essential. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for metabolic engineering strategies to enhance the production of these valuable pharmacological compounds in plants or microbial systems.
References
- 1. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Catalytic Roles of DsBBS1 and DsBBS2 in the Bibenzyl Biosynthesis of Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds | MDPI [mdpi.com]
- 14. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The inducible 9, 10-dihydrophenanthrene pathway: characterization and expression of bibenzyl synthase and S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Identification of bibenzyls and evaluation of imitative wild planting techniques in Dendrobium officinale by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Data for 3,5-Dimethoxy-3'-hydroxybibenzyl: A Technical Overview
A comprehensive search for spectroscopic data (NMR, MS) for 3,5-Dimethoxy-3'-hydroxybibenzyl did not yield specific experimental results for this compound. The information presented in this document pertains to closely related compounds and general analytical methodologies, intended to serve as a reference for researchers in the field of drug development and chemical analysis.
While direct experimental data for this compound is not currently available in the public domain, this guide provides spectroscopic information for a structurally related compound, 3,5-Dimethoxybenzyl alcohol , and outlines the general experimental protocols for acquiring such data. This information can be valuable for predicting the spectral characteristics of the target compound and for designing analytical workflows.
Spectroscopic Data of a Related Compound: 3,5-Dimethoxybenzyl alcohol
The following tables summarize the ¹H NMR and Mass Spectrometry data for 3,5-Dimethoxybenzyl alcohol, a molecule containing the 3,5-dimethoxyphenyl moiety present in the target compound.
¹H NMR Spectral Data of 3,5-Dimethoxybenzyl alcohol
Solvent: CDCl₃ Frequency: 399.65 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.490 | s | 2H | Aromatic H |
| 6.358 | s | 1H | Aromatic H |
| 4.578 | s | 2H | -CH₂- |
| 3.761 | s | 6H | -OCH₃ |
Mass Spectrometry Data of 3,5-Dimethoxybenzyl alcohol
Molecular Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol [1] Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) |
| 168 | 100.0 |
| 167 | 9.5 |
| 139 | 39.5 |
| 109 | 15.3 |
| 65 | 11.1 |
| 77 | 10.4 |
| 169 | 10.1 |
General Experimental Protocols
The following are generalized procedures for obtaining NMR and Mass Spectrometry data, which would be applicable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and the solvent signals do not overlap with key analyte signals.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: ¹H NMR spectra are typically acquired at a frequency of 400 MHz or higher. A sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods depending on its physical state and volatility. For a compound like this compound, direct infusion or injection into a Liquid Chromatography (LC) system coupled to the mass spectrometer (LC-MS) would be appropriate.
-
Ionization: A suitable ionization technique is chosen to generate gas-phase ions. Electrospray Ionization (ESI) is a common choice for polar molecules, while Electron Ionization (EI) is used for more volatile and thermally stable compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.
Caption: A generalized workflow from compound synthesis to structural elucidation using spectroscopic methods.
Disclaimer: The spectroscopic data provided herein is for the related compound 3,5-Dimethoxybenzyl alcohol and not for this compound. Researchers should exercise caution when extrapolating this data and should perform their own analytical characterization for the specific compound of interest.
References
Biological activities of bibenzyl compounds from Bletilla striata.
An In-depth Technical Guide to the Biological Activities of Bibenzyl Compounds from Bletilla striata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bletilla striata (Thunb.) Reichb.f., a perennial herb of the Orchidaceae family, is a well-documented plant in Traditional Chinese Medicine, historically used for its hemostatic and wound-healing properties[1]. Modern phytochemical investigations have revealed that its tubers are a rich source of bioactive secondary metabolites, particularly bibenzyls and their derivatives[1][2]. These compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, antibacterial, antioxidant, and cytotoxic activities, making them promising candidates for drug discovery and development[1][3]. This technical guide provides a comprehensive overview of the biological activities of bibenzyl compounds isolated from Bletilla striata, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anti-inflammatory and Antineuroinflammatory Activities
Bibenzyl derivatives from Bletilla striata have shown significant potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway, which is central to the inflammatory process.
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay/Cell Line | Activity | IC50 Value | Reference |
| Bletstrin D (enantiomer 2a) | Anti-TNF-α-mediated cytotoxicity in L929 cells | TNF-α Inhibition | 25.7 ± 2.3 µM | [4][5] |
| Bletstrin D (enantiomer 2b) | Anti-TNF-α-mediated cytotoxicity in L929 cells | TNF-α Inhibition | 21.7 ± 1.7 µM | [4][5] |
| Unnamed Bibenzyls | LPS-induced NO production in BV-2 microglial cells | NO Inhibition | 5.0 - 19.0 µM | [6][7] |
| Phenanthrene/bibenzyl trimer 5b | LPS-induced NO production in BV-2 cells | NO Inhibition | 12.59 ± 0.40 µmol·L-1 | [8] |
| Phenanthrene/bibenzyl trimer 6 | LPS-induced NO production in BV-2 cells | NO Inhibition | 15.59 ± 0.83 µmol·L-1 | [8] |
| Phenanthrene/bibenzyl trimer 3a | PTP1B Inhibition | PTP1B Inhibition | 1.52 ± 0.34 µmol·L-1 | [8] |
| Phenanthrene/bibenzyl trimer 6 | PTP1B Inhibition | PTP1B Inhibition | 1.39 ± 0.11 µmol·L-1 | [8] |
| Phenanthrene/bibenzyl trimer 7 | PTP1B Inhibition | PTP1B Inhibition | 1.78 ± 0.01 µmol·L-1 | [8] |
Signaling Pathway Modulation: NF-κB Inhibition
Several bibenzyl and related trimers from Bletilla striata have been found to attenuate neuroinflammation by inhibiting the AKT/IκB/NF-κB signaling pathway[8]. In lipopolysaccharide (LPS)-stimulated microglial cells, these compounds can reduce the activation of this pathway, leading to decreased production of pro-inflammatory mediators like nitric oxide (NO)[8].
Caption: Inhibition of the LPS-induced NF-κB signaling pathway by B. striata bibenzyl compounds.
Experimental Protocols
1.3.1 Anti-TNF-α-mediated Cytotoxicity Assay [4][5]
-
Cell Line: L929 mouse fibrosarcoma cells.
-
Methodology:
-
L929 cells are seeded in 96-well plates and cultured to confluence.
-
The cells are pre-treated with varying concentrations of the test bibenzyl compounds for a specified duration.
-
Recombinant human TNF-α, in combination with actinomycin (B1170597) D, is added to the wells to induce cytotoxicity.
-
After an incubation period, cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured with a microplate reader, and the concentration of the compound that inhibits 50% of TNF-α-induced cytotoxicity (IC50) is calculated.
-
1.3.2 Nitric Oxide (NO) Production Inhibition Assay [7][8]
-
Cell Line: BV-2 murine microglial cells.
-
Methodology:
-
BV-2 cells are plated in 96-well plates and allowed to adhere.
-
Cells are pre-incubated with different concentrations of the test compounds.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
-
After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm. The inhibitory effect on NO production is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
-
Neuroprotective Activity
Certain bibenzyls have demonstrated the ability to protect neuronal cells from oxidative stress-induced injury, a key factor in neurodegenerative diseases.
Quantitative Data: Neuroprotective Effects
| Compound | Assay/Cell Line | Concentration | Cell Viability (%) | Reference |
| Bletstrin D (enantiomer 2b) | H₂O₂-induced PC12 cell injury | 10 µM | 57.86 ± 2.08% | [4][5] |
| Bletstrin F (enantiomer 3a) | H₂O₂-induced PC12 cell injury | 10 µM | 64.82 ± 2.84% | [4][5] |
| Bletstrin F (enantiomer 3b) | H₂O₂-induced PC12 cell injury | 10 µM | 64.11 ± 2.52% | [4][5] |
| (±) α-Tocopherol (Positive Control) | H₂O₂-induced PC12 cell injury | 10 µM | 54.51 ± 2.87% | [4] |
Experimental Protocols
2.2.1 H₂O₂-Induced PC12 Cell Injury Model [4][5]
-
Cell Line: PC12 rat pheochromocytoma cells.
-
Methodology:
-
PC12 cells are seeded into 96-well plates.
-
The cells are pre-treated with test compounds at a specific concentration (e.g., 10 µM) for a period of time.
-
Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂).
-
After incubation, cell viability is determined using the MTT assay.
-
The protective effect is quantified by comparing the viability of compound-treated cells to that of cells treated with H₂O₂ alone.
-
Caption: Experimental workflow for assessing the neuroprotective activity of bibenzyl compounds.
Antibacterial Activity
Bibenzyl derivatives have shown notable inhibitory effects, particularly against Gram-positive bacteria. This suggests their potential application as novel antimicrobial agents.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Bletistrin F | Staphylococcus aureus ATCC 6538 | 3-28 | [9][10] |
| Bletistrin G | Staphylococcus aureus ATCC 6538 | 3-28 | [9][10] |
| Bletistrin J | Staphylococcus aureus ATCC 6538 | 3-28 | [9][10] |
| Bulbocol | Staphylococcus aureus ATCC 6538 | 9 | [9] |
| Shancigusin B | Staphylococcus aureus ATCC 6538 | 3 | [9] |
| Bletstrin F (enantiomers 3a & 3b) | Methicillin-resistant S. aureus ATCC 43300 | 52-105 | [3][4][5] |
| Bletstrin F (enantiomers 3a & 3b) | S. aureus ATCC 6538 | 52-105 | [3][4][5] |
| Bletstrin F (enantiomers 3a & 3b) | Bacillus subtilis ATCC 6051 | 52-105 | [3][4][5] |
Experimental Protocols
3.2.1 Minimum Inhibitory Concentration (MIC) Determination [10]
-
Methodology: A standard broth microdilution method is typically employed.
-
A two-fold serial dilution of each test compound is prepared in a 96-well microplate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., S. aureus, B. subtilis).
-
Positive (bacteria only) and negative (broth only) controls are included on each plate.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxic and Anticancer Activities
Select bibenzyls and related phenanthrenes from B. striata exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents[11][12].
Quantitative Data: Cytotoxicity
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Bibenzyl 9 | Melanoma (B16F10) | Cytotoxicity | 12-34 µM | [11] |
| Bibenzyl 10 | Melanoma (B16F10) | Cytotoxicity | 12-34 µM | [11] |
| Blestanols (8 compounds) | HCT-116, HepG2, BGC-823, A549, U251 | Cytotoxicity | 1.4 - 8.3 µM | [7][13] |
Experimental Protocols
4.2.1 In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, HepG2, A549).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with a range of concentrations of the bibenzyl compounds for a defined period (e.g., 48-72 hours).
-
Cell viability or proliferation is measured using assays such as MTT, SRB (Sulphorhodamine B), or CCK-8 (Cell Counting Kit-8).
-
The IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.
-
Antioxidant Activity
The antioxidant properties of B. striata compounds contribute to their protective effects against cellular damage.
Quantitative Data: Antioxidant Effects
| Compound | Assay/Cell Line | Activity | IC50 Value | Reference |
| Dihydrophenanthrene 15 | H₂O₂-induced ROS generation in HaCaT cells | ROS Inhibition | 2.15 - 9.48 µM | [11] |
| Phenanthrene 19 | H₂O₂-induced ROS generation in HaCaT cells | ROS Inhibition | 2.15 - 9.48 µM | [11] |
| Dihydrophenanthrene 20 | H₂O₂-induced ROS generation in HaCaT cells | ROS Inhibition | 2.15 - 9.48 µM | [11] |
Experimental Protocols
5.2.1 Cellular Reactive Oxygen Species (ROS) Inhibition Assay [11]
-
Cell Line: HaCaT human keratinocyte cells.
-
Methodology:
-
HaCaT cells are cultured in appropriate plates.
-
Cells are loaded with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
The cells are then treated with the test compounds, followed by stimulation with an ROS inducer like H₂O₂.
-
The fluorescence intensity, which is proportional to the intracellular ROS level, is measured using a fluorescence microplate reader or flow cytometer.
-
The ability of the compounds to reduce ROS generation is calculated relative to the H₂O₂-treated control.
-
Conclusion
The bibenzyl compounds isolated from Bletilla striata represent a class of natural products with significant and diverse biological activities. The quantitative data clearly demonstrate their potent anti-inflammatory, neuroprotective, antibacterial, and cytotoxic effects at micromolar concentrations. The inhibition of critical signaling pathways, such as the NF-κB cascade, provides a mechanistic basis for their observed anti-inflammatory properties. The detailed experimental protocols outlined in this guide serve as a foundation for future research and standardized evaluation of these promising compounds. Further investigation into their structure-activity relationships, in vivo efficacy, and safety profiles is warranted to fully realize their therapeutic potential in drug development.
References
- 1. maxapress.com [maxapress.com]
- 2. [PDF] Novel Bibenzyl Derivatives from the Tubers of Bletilla striata | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]
- 4. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactive phytochemicals from the tubers of Bletilla striata Rchb.f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orchidaceae-Derived Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential Therapeutic Effects of 3,5-Dimethoxy-3'-hydroxybibenzyl: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this technical guide explores the therapeutic potential of 3,5-Dimethoxy-3'-hydroxybibenzyl. While direct biological data for this specific compound is limited in publicly available literature, this document provides a comprehensive overview of the known therapeutic activities of structurally related bibenzyl compounds, establishing a strong rationale for its further investigation.
Bibenzyls are a class of secondary metabolites characterized by a 1,2-diphenylethane (B90400) scaffold.[1] Found across the plant kingdom, with a notable presence in the Orchidaceae family, these compounds are derived from the shikimic acid pathway and exhibit a wide range of structural diversity.[1] This structural variety contributes to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1] this compound has been isolated from the roots of Bletilla striata, an orchid with a history of use in traditional medicine.[2]
Potential Therapeutic Applications
Based on the activities of structurally similar bibenzyls, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer and Cytotoxic Activity
Numerous bibenzyl derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that this compound may also possess anticancer properties. The proposed mechanisms often involve the induction of apoptosis and the inhibition of critical signaling pathways.
Table 1: Cytotoxic Activity of Bibenzyl Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
| Bletstrin E | L929 | Anti-TNF-α-mediated cytotoxicity | 25.7 ± 2.3 | [3] |
| Bletstrin F | L929 | Anti-TNF-α-mediated cytotoxicity | 21.7 ± 1.7 | [3] |
| Blestanol G | HCT-116 | Cytotoxic activity | 5.0 | |
| Blestanol H | HCT-116 | Cytotoxic activity | 8.3 | |
| Blestanol I | HepG2 | Cytotoxic activity | 1.4 | |
| Blestanol J | BGC-823 | Cytotoxic activity | 4.2 | |
| Blestanol K | A549 | Cytotoxic activity | 6.5 | |
| Blestanol L | U251 | Cytotoxic activity | 3.7 |
Anti-inflammatory Activity
Inflammation is a key factor in a multitude of diseases. Bibenzyls isolated from various plant sources have shown potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Table 2: Anti-inflammatory Activity of Bibenzyl Derivatives
| Compound/Extract | Model System | Effect | IC50 Value (µM) | Reference |
| Bletilla striata extracts | Not specified | Anti-inflammatory activity | Not specified | [4][5] |
| Dendrobium huoshanense ethanol (B145695) extract | LPS-induced RAW 264.7 macrophages | Inhibition of NO, TNF-α, and IL-1β production | Not specified | |
| Four bibenzyls from D. huoshanense | LPS-induced RAW 264.7 macrophages | Inhibition of NO production | Not specified | |
| Methanolic extracts of Dendropanax morbifera leaves | LPS-stimulated RAW 264.7 macrophages | Suppression of pro-inflammatory mediators and cytokines | Not specified |
Neuroprotective Effects
Several bibenzyl compounds have exhibited neuroprotective properties in various experimental models. These effects are often attributed to their antioxidant activity and their ability to modulate key signaling pathways involved in neuronal cell survival.
Table 3: Neuroprotective Activity of Bibenzyl Derivatives
| Compound | Model System | Effect | Concentration/Viability | Reference |
| Bletstrin D enantiomer | H2O2-induced PC12 cell injury | Neuroprotection | 57.86 ± 2.08% cell viability at 10 µM | [3] |
| Bletstrin E enantiomer | H2O2-induced PC12 cell injury | Neuroprotection | 64.82 ± 2.84% cell viability at 10 µM | [3] |
| Bletstrin F enantiomer | H2O2-induced PC12 cell injury | Neuroprotection | 64.11 ± 2.52% cell viability at 10 µM | [3] |
Antibacterial Activity
Bibenzyls from Bletilla striata have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This suggests a potential application for this compound in combating bacterial infections.
Table 4: Antibacterial Activity of Bibenzyl Derivatives from Bletilla striata
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Bletistrin F | S. aureus ATCC 6538 | 3-28 | [4] |
| Bletistrin G | S. aureus ATCC 6538 | 3-28 | [4] |
| Bletistrin J | S. aureus ATCC 6538 | 3-28 | [4] |
| Bulbocol | S. aureus ATCC 6538 | 3-28 | [4] |
| Shanciguol | S. aureus ATCC 6538 | 3-28 | [4] |
| Shancigusin B | S. aureus ATCC 6538 | 3-28 | [4] |
| Bletstrin F enantiomers | Methicillin-resistant S. aureus ATCC 43300 | 52-105 | [3] |
| S. aureus ATCC 6538 | 52-105 | [3] | |
| B. subtilis ATCC 6051 | 52-105 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research.
Cytotoxicity and Anti-inflammatory Assays
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cancer cell lines (e.g., L929, HCT-116, HepG2, BGC-823, A549, U251) are maintained in appropriate media and conditions as per standard protocols.
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in 96-well plates.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
Cytokine Production Assay (TNF-α, IL-1β, IL-6):
-
Follow the same cell culture and treatment protocol as the NO assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
Western Blot Analysis for iNOS and COX-2:
-
Lyse the treated cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates and treat with various concentrations of the test compound for the desired time.
-
Add MTT solution to each well and incubate.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Neuroprotection Assay
PC12 Cell Culture and Differentiation:
-
Maintain PC12 cells in DMEM supplemented with horse serum and fetal bovine serum.
-
Induce differentiation by treating with nerve growth factor (NGF) for several days.
Hydrogen Peroxide (H2O2)-Induced Injury Model:
-
Seed differentiated PC12 cells in 96-well plates.
-
Pre-treat cells with the test compound for a specified duration.
-
Expose the cells to H2O2 to induce oxidative stress-mediated cell death.
-
Assess cell viability using the MTT assay.
Antibacterial Assay
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a twofold serial dilution of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions for the specific bacteria.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by bibenzyl compounds and a general workflow for their bioactivity screening.
Caption: Proposed anti-inflammatory signaling pathway.
Caption: General experimental workflow for bibenzyl research.
Conclusion and Future Directions
The existing body of research on bibenzyl compounds strongly supports the therapeutic potential of this compound. The consistent demonstration of anticancer, anti-inflammatory, neuroprotective, and antibacterial activities among its structural analogs provides a solid foundation for future investigations.
To unlock the full potential of this compound, the following steps are recommended:
-
Isolation and Purification: Develop efficient methods for the isolation and purification of this compound from Bletilla striata or through chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.
-
In Vitro Bioactivity Screening: Conduct a broad panel of in vitro assays to determine its specific cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial activities.
-
Mechanism of Action Studies: Elucidate the molecular mechanisms underlying its biological effects by investigating its impact on key signaling pathways.
-
In Vivo Efficacy and Safety: Evaluate the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.
This technical guide serves as a call to action for the scientific community to further explore the promising therapeutic avenues of this compound, a natural compound with the potential to address significant unmet medical needs.
References
In Vitro Antioxidant Activity of Dimethoxy-Hydroxybibenzyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxy-hydroxybibenzyl derivatives, a class of phenolic compounds found in various medicinal plants, have garnered significant interest for their potential therapeutic applications, particularly for their antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of these derivatives. It details the experimental protocols for commonly employed antioxidant assays, presents a compilation of quantitative antioxidant data from the scientific literature, and explores the structure-activity relationships that govern their efficacy. Furthermore, this guide illustrates key experimental workflows and potential signaling pathways through which these compounds may exert their antioxidant effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can neutralize free radicals, thereby mitigating oxidative damage.
Bibenzyl derivatives, characterized by two phenyl rings linked by an ethylene (B1197577) bridge, are a significant class of natural products. The presence of hydroxyl and methoxy (B1213986) substituents on the aromatic rings plays a crucial role in their antioxidant capacity. This guide focuses specifically on dimethoxy-hydroxybibenzyl derivatives and aims to provide a comprehensive technical resource on their in vitro antioxidant properties.
Key In Vitro Antioxidant Assays
The evaluation of antioxidant activity can be performed using various in vitro assays, each with its specific mechanism of action. The most common assays for evaluating the antioxidant potential of dimethoxy-hydroxybibenzyl derivatives are detailed below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced by the antioxidant to the colorless neutral form, and the decrease in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorption at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided to facilitate the replication of these experiments.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the dimethoxy-hydroxybibenzyl derivative in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of the sample solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Methanol is used as a blank. A control sample containing 1.0 mL of DPPH solution and 1.0 mL of methanol is also prepared.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the plot of scavenging activity against the sample concentration.
ABTS Radical Cation Scavenging Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the dimethoxy-hydroxybibenzyl derivative in a suitable solvent and make serial dilutions.
-
Assay Procedure:
-
Add 10 µL of the sample solution to 1.0 mL of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A solvent blank is used for baseline correction.
-
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP Assay Protocol
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O in distilled water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.
-
-
Sample Preparation: Prepare a stock solution of the dimethoxy-hydroxybibenzyl derivative and make serial dilutions.
-
Assay Procedure:
-
Add 100 µL of the sample solution to 3.0 mL of the freshly prepared and pre-warmed (37 °C) FRAP reagent.
-
Incubate the mixture at 37 °C for a defined period (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
A reagent blank is used for baseline correction.
-
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox. The results are expressed as µmol of Fe(II) equivalents per gram or µmol of Trolox equivalents per gram of the sample.
Quantitative Antioxidant Activity Data
The following table summarizes the in vitro antioxidant activity of various dimethoxy-hydroxybibenzyl derivatives reported in the literature. The data is presented to facilitate comparison and understanding of structure-activity relationships.
| Compound Name/Structure | Source | Assay | IC50 (µM) | TEAC | FRAP Value | Reference |
| 3,12-dihydroxy-5-methoxybibenzyl | Notholaena nivea | ABTS | - | 1.85 | - | [1] |
| 5,12-dihydroxy-3-methoxybibenzyl-6-carboxylic acid | Notholaena nivea | ABTS | - | 1.28 | - | [1] |
| Nobilin D | Dendrobium nobile | DPPH | > Vitamin C | - | - | [2] |
| Nobilin E | Dendrobium nobile | DPPH | > Vitamin C | - | - | [2] |
| Dendrocandin J | Dendrobium candidum | DPPH | 36.8 | - | - | [3] |
| Dendrocandin K | Dendrobium candidum | DPPH | 70.2 | - | - | [3] |
| Dendrocandin L | Dendrobium candidum | DPPH | 45.0 | - | - | [3] |
| Dendrocandin M | Dendrobium candidum | DPPH | 60.5 | - | - | [3] |
| Dendrocandin N | Dendrobium candidum | DPPH | 87.6 | - | - | [3] |
| Dendrocandin O | Dendrobium candidum | DPPH | 50.4 | - | - | [3] |
| Dendrocandin P | Dendrobium candidum | DPPH | 22.3 | - | - | [3] |
| Dendrocandin Q | Dendrobium candidum | DPPH | 30.3 | - | - | [3] |
Structure-Activity Relationship
The antioxidant activity of dimethoxy-hydroxybibenzyl derivatives is significantly influenced by the number and position of hydroxyl and methoxy groups on the aromatic rings.
-
Hydroxyl Groups: The presence of hydroxyl groups is critical for the radical scavenging activity. The hydrogen atom of the hydroxyl group can be donated to a free radical, thereby neutralizing it. The antioxidant activity generally increases with the number of hydroxyl groups.
-
Methoxy Groups: Methoxy groups can influence the antioxidant activity through their electron-donating nature, which can stabilize the resulting phenoxyl radical after hydrogen donation. The position of the methoxy group relative to the hydroxyl group is also important. An ortho-methoxy group can participate in hydrogen bonding with the adjacent hydroxyl group, which can affect the bond dissociation enthalpy of the O-H bond and, consequently, the antioxidant activity.[4]
-
Substitution Pattern: The overall substitution pattern on both aromatic rings determines the molecule's ability to delocalize the unpaired electron of the phenoxyl radical, thus affecting its stability and the compound's antioxidant potential.
Potential Signaling Pathways and Mechanisms
While direct radical scavenging is a primary mechanism of antioxidant action for phenolic compounds, they can also exert their effects by modulating intracellular signaling pathways.
Direct Radical Scavenging
Dimethoxy-hydroxybibenzyl derivatives can directly neutralize free radicals through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The phenolic hydroxyl groups are the primary sites for these reactions.
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While direct evidence for Nrf2 activation by dimethoxy-hydroxybibenzyl derivatives is still emerging, it is a plausible mechanism given their phenolic structure.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of the antioxidant activity of dimethoxy-hydroxybibenzyl derivatives.
Conclusion
Dimethoxy-hydroxybibenzyl derivatives represent a promising class of natural antioxidants. Their efficacy is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl and methoxy functional groups. The standardized in vitro assays detailed in this guide provide robust methods for quantifying their antioxidant potential. Future research should focus on elucidating the specific signaling pathways modulated by these compounds to fully understand their mechanisms of action and to guide the development of novel therapeutics for oxidative stress-related diseases. This technical guide serves as a foundational resource for researchers embarking on the investigation of these valuable natural products.
References
The Potent Anti-inflammatory Potential of Naturally Occurring Bibenzyls: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, quantitative efficacy, and experimental evaluation of a promising class of natural compounds for inflammation-targeted drug discovery.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. Naturally occurring bibenzyls, a class of polyphenolic compounds found in various plants, notably in the Orchidaceae (e.g., Dendrobium species) and liverworts, have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[1][2][3] Their diverse structures and significant biological activities, including potent anti-inflammatory effects, have garnered considerable attention within the scientific community. This technical guide provides a comprehensive overview of the anti-inflammatory properties of naturally occurring bibenzyls, focusing on their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Core Anti-inflammatory Mechanisms of Bibenzyls
Naturally occurring bibenzyls exert their anti-inflammatory effects by modulating key signaling pathways and downstream inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.
Several bibenzyls, including gigantol and moscatilin , have been shown to effectively inhibit this pathway.[4][5] They can interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[4]
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38 MAPK and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Moscatilin has been shown to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. Anti-inflammatory bibenzyls from the stems of Dendrobium huoshanense via bioassay guided isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gigantol isolated from the whole plants of Cymbidium goeringii inhibits the LPS-induced iNOS and COX-2 expression via NF-kappaB inactivation in RAW 264.7 macrophages cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide on the Cytotoxic Effects of 3,3′-dihydroxy-4,5-dimethoxybibenzyl (EN15), a Structural Analog of 3,5-Dimethoxy-3'-hydroxybibenzyl, on Cancer Cell Lines
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the cytotoxic effects of 3,5-Dimethoxy-3'-hydroxybibenzyl on cancer cell lines. This technical guide therefore focuses on a closely related structural analog, 3,3′-dihydroxy-4,5-dimethoxybibenzyl (referred to as EN15 in cited literature) , for which cytotoxic data is available. The findings presented herein should be considered in the context of this analog.
Executive Summary
Bibenzyl compounds are a class of natural products recognized for their potential in cancer therapy.[1] This guide provides a detailed overview of the cytotoxic effects of 3,3′-dihydroxy-4,5-dimethoxybibenzyl (EN15) on the MOLT-3 T-lymphoblast cell line. EN15 has demonstrated significant dose- and time-dependent cytotoxicity against MOLT-3 cells.[1][2] Notably, the mechanism of cell death induced by EN15 is not mediated by common pathways such as apoptosis, pyroptosis, necroptosis, or autophagy.[1][3] Instead, evidence suggests the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in mediating its cytotoxic activity.[1][3] This document summarizes the quantitative data on cell viability, details the experimental protocols for key assays, and provides visualizations of the proposed signaling pathway and experimental workflow.
Data Presentation: Cytotoxic Effects of EN15 on MOLT-3 Cells
The cytotoxic activity of EN15 on MOLT-3 cells was evaluated using the MTT assay to determine cell viability.
Table 2.1: Concentration-Dependent Effect of EN15 on MOLT-3 Cell Viability
| Concentration of EN15 (µM) | Mean Cell Viability (%) | Standard Deviation (±) |
| 0.3 | ~100 | - |
| 3 | ~80 | - |
| 30 | 7 | 1.5 |
Data extracted from a 24-hour incubation study.[2] Estimated IC50: Based on the provided data, the IC50 value for EN15 on MOLT-3 cells after 24 hours is estimated to be in the low micromolar range, likely between 3 µM and 10 µM.
Table 2.2: Time-Dependent Effect of 30 µM EN15 on MOLT-3 Cell Viability
| Incubation Time (hours) | Mean Cell Viability (%) | Standard Deviation (±) |
| 2 | 31 | 6 |
| 3 | 21 | 1 |
| 4 | 12 | 1 |
| 24 | 1.3 | 0.32 |
Data from studies using a fixed concentration of 30 µM EN15.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of EN15's cytotoxicity.
Cell Culture
-
Source: Peripheral blood of a 19-year-old male with acute lymphoblastic leukemia.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[4]
-
Subculturing: Cultures are maintained by adding fresh medium or replacing the medium to keep the cell concentration between 3 x 10^5 and 1 x 10^6 cells/mL.[4]
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed MOLT-3 cells in a 96-well plate at a density of 8 x 10^4 cells/mL.[1]
-
Compound Treatment: Treat the cells with various concentrations of EN15 for the desired time periods (e.g., 24 hours). A vehicle control (DMSO) is run in parallel.[2]
-
MTT Addition: Two hours before the end of the incubation period, add MTT solution to each well.[1]
-
Incubation: Incubate the plate for 2 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (20% SDS, 50% dimethylformamide, HCl) to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control cells (treated with vehicle only).[1]
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Sample Collection: After treating MOLT-3 cells with EN15, collect the culture media and cell lysates.
-
LDH Activity Measurement: Measure LDH activity in both the media and lysates spectrophotometrically at 340 nm by analyzing NADH reduction during the pyruvate-to-lactate conversion.[1]
-
Calculation: Calculate the percentage of LDH released from treated cells relative to the total LDH concentration in control cells lysed with Triton-X 100 (taken as 100%).[1]
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for EN15-Induced Cell Death
The cytotoxic effect of EN15 on MOLT-3 cells is suggested to be mediated, at least in part, through the p38 MAPK pathway, leading to a non-apoptotic form of cell death.
Caption: Proposed p38 MAPK signaling cascade initiated by EN15.
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines the general workflow for evaluating the cytotoxic effects of a test compound on a cancer cell line.
Caption: Workflow for in vitro cytotoxicity evaluation.
References
Neuroprotective Potential of Bibenzyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective potential of bibenzyl derivatives, a class of natural compounds showing promise in the field of neurodegenerative disease research. This document synthesizes key findings on their mechanisms of action, summarizes quantitative data from preclinical studies, and provides detailed experimental methodologies for the assays cited.
Introduction to Bibenzyl Derivatives and Neuroprotection
Bibenzyls are a group of phenolic compounds characterized by a 1,2-diphenylethane (B90400) skeleton. They are found in various plant species, notably in the Orchidaceae family (e.g., Dendrobium species), and have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4][5] In recent years, a growing body of evidence has highlighted their potential as neuroprotective agents, capable of mitigating neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[6][7][8][9][10][11][12][13][14][15]
The neuroprotective effects of bibenzyl derivatives are attributed to their ability to modulate multiple cellular pathways involved in neuronal survival and death. Key mechanisms include the attenuation of oxidative stress, inhibition of apoptosis (programmed cell death), and suppression of neuroinflammatory processes. This guide will focus on three well-studied bibenzyl derivatives: Moscatilin, Chrysotoxine, and the novel compound 2-[4-hydroxy-3-(4-hydroxyphenyl)benzyl]-4-(4-hydroxyphenyl)phenol (designated as 20C).
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of Moscatilin, Chrysotoxine, and Bibenzyl Compound 20C in various in vitro models of neurotoxicity.
Table 1: Neuroprotective Effects of Moscatilin
| Cell Line | Neurotoxin | Assay | Moscatilin Concentration (µmol/L) | Outcome | Reference |
| SH-SY5Y | Advanced Glycation End-products (AGEs) (50 µg/mL) | MTT Assay | 1 | Increased cell viability to 86.7% of control | [13] |
| PC12 | Methylglyoxal (MGO) | MTT Assay | 0.1, 0.5, 1.0 | Concentration-dependent inhibition of MGO-induced cytotoxicity | [7] |
| SH-SY5Y | AGEs (50 µg/mL) | Western Blot | 1 | Lowered p53 protein level by 39.8% compared to AGEs-treated group | [13] |
| SH-SY5Y | AGEs (50 µg/mL) | Western Blot | 1 | Increased Bcl-2/Bax ratio | [12] |
Table 2: Neuroprotective Effects of Chrysotoxine
| Cell Line | Neurotoxin | Assay | Chrysotoxine Concentration (µM) | Outcome | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) (200 µM) | MTT Assay | 100 | Increased viable cells to ~50% from ~10% in the 6-OHDA group | [2] |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | Western Blot | Pretreatment | Attenuated the increase in Bax/Bcl-2 ratio induced by 6-OHDA | [11] |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | Caspase-3 Activity Assay | Pretreatment | Strikingly attenuated 6-OHDA-induced caspase-3 activation | [11] |
Table 3: Neuroprotective Effects of Bibenzyl Compound 20C
| Cell Line | Neurotoxin | Assay | 20C Concentration (µmol/L) | Outcome | Reference |
| PC12 | Rotenone (B1679576) (4 µmol/L) | MTT Assay | 0.01 - 1 | Dose-dependently attenuated rotenone-induced apoptosis and oxidative stress | [7] |
| PC12 | Rotenone (4 µmol/L) | Western Blot | 0.1, 1 | Significantly increased nuclear accumulation of Nrf2 | [16] |
| PC12 | Rotenone (4 µmol/L) | Western Blot | Pretreatment | Attenuated the increase in Bax/Bcl-2 ratio induced by rotenone | [16] |
| SH-SY5Y | Rotenone | Not Specified | Not Specified | Protected against rotenone-induced oxidative injury | [17] |
Key Signaling Pathways in Bibenzyl-Mediated Neuroprotection
Bibenzyl derivatives exert their neuroprotective effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Moscatilin and Bibenzyl Compound 20C.
Caption: Moscatilin activates the AMPK pathway, which in turn inhibits AGE-induced ROS production and NF-κB activation, ultimately suppressing apoptosis.
Caption: Bibenzyl compound 20C upregulates DJ-1, leading to the activation of the PI3K/Akt pathway, which promotes the nuclear translocation of Nrf2 and subsequent antioxidant gene expression, thereby protecting against oxidative stress-induced apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to provide a framework for researchers looking to replicate or build upon these findings.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Culture in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[18]
-
PC12 (Rat Pheochromocytoma): Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
-
Induction of Neurotoxicity:
-
6-Hydroxydopamine (6-OHDA): To induce neurotoxicity in SH-SY5Y cells, treat with 100-150 µM 6-OHDA for 24 hours.[5][19] A stock solution of 6-OHDA should be freshly prepared in saline containing 0.02% ascorbic acid to prevent oxidation.
-
Rotenone: To induce oxidative stress in PC12 cells, treat with 1-4 µM rotenone for 24-48 hours.[10][20]
-
Advanced Glycation End-products (AGEs): Prepare AGEs by incubating bovine serum albumin (BSA) with glucose. Treat SH-SY5Y cells with 50 µg/mL of AGEs for 24 hours to induce cellular damage.[13]
-
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the bibenzyl derivative for a specified time (e.g., 1-2 hours).
-
Introduce the neurotoxin (e.g., 6-OHDA, rotenone) to the wells and incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[3][5]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a sample.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[1][6][9][21]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
-
Seed cells in a black, clear-bottom 96-well plate.
-
After treatment with the bibenzyl derivative and neurotoxin, incubate the cells with a fluorescent dye such as JC-1 (5 µg/mL) or TMRE (200 nM) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader. For JC-1, measure both green fluorescence (emission ~529 nm) indicative of monomeric JC-1 in apoptotic cells, and red fluorescence (emission ~590 nm) indicative of aggregated JC-1 in healthy mitochondria. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[8][21][22]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective potential of a bibenzyl derivative in vitro.
Caption: A generalized workflow for assessing the neuroprotective effects of bibenzyl derivatives in cell-based assays.
Conclusion and Future Directions
Bibenzyl derivatives represent a promising class of natural compounds with significant neuroprotective potential. The studies highlighted in this guide demonstrate their ability to protect neuronal cells from various toxins through mechanisms involving the modulation of key signaling pathways related to oxidative stress, apoptosis, and inflammation. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.
Future research should focus on:
-
In vivo efficacy: Translating these promising in vitro findings to animal models of neurodegenerative diseases is a critical next step.
-
Structure-activity relationship (SAR) studies: Synthesizing and screening a broader range of bibenzyl derivatives will help to identify compounds with improved potency and drug-like properties.[23][24][25][26]
-
Target identification and validation: Further elucidating the direct molecular targets of these compounds will provide a more complete understanding of their mechanisms of action.
-
Safety and toxicology: Comprehensive safety and toxicology studies are essential before these compounds can be considered for clinical development.
By addressing these areas, the full therapeutic potential of bibenzyl derivatives as a novel class of neuroprotective agents can be realized.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.hku.hk [hub.hku.hk]
- 3. benchchem.com [benchchem.com]
- 4. Ultrastructural Changes of Neuroendocrine Pheochromocytoma Cell Line PC-12 Exposed In Vitro to Rotenone | MDPI [mdpi.com]
- 5. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 20C, a bibenzyl compound isolated from Gastrodia elata, protects PC12 cells against rotenone-induced apoptosis via activation of the Nrf2/ARE/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chrysotoxine, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotenone-induced PC12 cell toxicity is caused by oxidative stress resulting from altered dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. A Bibenzyl Component Moscatilin Mitigates Glycation-Mediated Damages in an SH-SY5Y Cell Model of Neurodegenerative Diseases through AMPK Activation and RAGE/NF- κ B Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 15. researchgate.net [researchgate.net]
- 16. 20C, a bibenzyl compound isolated from Gastrodia elata, protects PC12 cells against rotenone-induced apoptosis via activation of the Nrf2/ARE/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Quantitative structure-activity relationship (QSAR) for neuroprotective activity of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Quantitative structure-activity relationship study on some benzodiazepine derivatives as anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Threat of Antibiotic Resistance: A Technical Guide to the Antimicrobial Potential of Bibenzyls
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the promising candidates from natural sources, bibenzyls have emerged as a significant class of compounds with potent activity against a range of pathogenic bacteria. This technical guide provides an in-depth analysis of the antimicrobial properties of bibenzyls, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Antimicrobial Activity of Bibenzyls
The antibacterial efficacy of bibenzyl derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in bacterial death.[1][2] A summary of the reported MIC values for various bibenzyls against pathogenic bacteria is presented below.
| Bibenzyl Compound | Pathogenic Bacteria | MIC (µg/mL) | Source |
| Riccardin C | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to vancomycin | [3] |
| Bletistrin F | Staphylococcus aureus ATCC 6538 | 3-28 | [4] |
| Bletistrin G | Staphylococcus aureus ATCC 6538 | 3-28 | [4] |
| Bletistrin J | Staphylococcus aureus ATCC 6538 | 3-28 | [4] |
| Bulbocol | Staphylococcus aureus ATCC 6538 | 3-28 | [4] |
| Shanciguol | Staphylococcus aureus ATCC 6538 | 3-28 | [4] |
| Shancigusin B | Staphylococcus aureus ATCC 6538 | 3-28 | [4] |
| Bletistrin G | Staphylococcus aureus | Good activity | [5] |
| Bletistrin J | Staphylococcus aureus | Good activity | [5] |
| Bulbocol | Staphylococcus aureus | 9 | [5] |
| Shancigusin C | Staphylococcus aureus | Good activity | [5] |
| Shanciguol | Staphylococcus aureus | Good activity | [5] |
| Shancigusin B | Staphylococcus aureus | 3 | [5] |
| Bletistrin G | Bacillus subtilis | Good activity | [5] |
| Bletistrin J | Bacillus subtilis | Good activity | [5] |
| Bulbocol | Bacillus subtilis | Good activity | [5] |
| Shancigusin C | Bacillus subtilis | Good activity | [5] |
| Shanciguol | Bacillus subtilis | Good activity | [5] |
| Shancigusin B | Bacillus subtilis | Good activity | [5] |
| Compounds 3a and 3b (Bletstrins D-F enantiomers) | Methicillin-resistant Staphylococcus aureus ATCC 43300 | 52-105 | [6] |
| Compounds 3a and 3b (Bletstrins D-F enantiomers) | Staphylococcus aureus ATCC 6538 | 52-105 | [6] |
| Compounds 3a and 3b (Bletstrins D-F enantiomers) | Bacillus subtilis ATCC 6051 | 52-105 | [6] |
| Benzyl (B1604629) isothiocyanate (BITC) | Escherichia coli | 1 µL/mL | [7] |
| Benzyl isothiocyanate (BITC) | Bacillus subtilis | 1 µL/mL | [7] |
| Benzyl isothiocyanate (BITC) | Salmonella enterica | 0.5 µL/mL | [7] |
| Benzyl isothiocyanate (BITC) | Staphylococcus aureus | 0.5 µL/mL | [7] |
Mechanism of Antimicrobial Action
The primary mechanism of antibacterial action for many bibenzyls, particularly macrocyclic bis(bibenzyls), involves the disruption of the bacterial cell membrane.[3][8] This direct damage to the membrane leads to increased permeability, altering the intracellular concentrations of crucial ions like Na+ and K+.[3][8] Electron microscopy studies have revealed the formation of intracellular lamellar mesosomal-like structures in bacteria treated with these compounds, further indicating severe membrane damage.[3][8] This mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes. Some bibenzyls are reported to be bactericidal, while their fragments may only be bacteriostatic.[3][8][9]
Another identified mechanism of action for some bibenzyl derivatives, such as benzyl isothiocyanate (BITC), is the disruption of the biological oxidation system.[7] This involves the impairment of the respiratory chain and deregulation of the metabolic system, leading to a reduction in ATP production.[7]
Structure-Activity Relationship
The antimicrobial potency of bibenzyls is closely linked to their chemical structure. Studies on macrocyclic bis(bibenzyl) derivatives have revealed that the number and positions of phenolic hydroxyl groups are primary determinants of their anti-MRSA activity.[3][8] Specifically, potent anti-MRSA activity is associated with the presence of a 4-hydroxyl group on the D-benzene ring and a 2-hydroxyl group on the C-benzene ring in the hydrophilic portion of the molecule.[9] Additionally, an unsubstituted phenoxyphenyl group in the hydrophobic part of the molecule contributes to the antibacterial effect.[9]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of bibenzyls.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Materials:
-
Test bibenzyl compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of the Test Compound:
-
Prepare a stock solution of the bibenzyl compound in a suitable solvent.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the bibenzyl stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with 100 µL of the final bacterial inoculum.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the bibenzyl compound that completely inhibits visible growth.
-
Optionally, a plate reader can be used to measure the optical density (OD) to determine the inhibition of growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed subsequently to the MIC test to determine the concentration at which the antimicrobial agent is bactericidal.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto the surface of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the bibenzyl compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
-
Conclusion and Future Directions
Bibenzyls represent a promising class of natural products with significant antimicrobial activity against pathogenic bacteria, including drug-resistant strains. Their primary mechanism of action, involving the disruption of the bacterial cell membrane, makes them attractive candidates for the development of new antibiotics with a lower propensity for resistance development. The structure-activity relationship studies provide a roadmap for the rational design and synthesis of more potent bibenzyl derivatives. Further research should focus on expanding the spectrum of activity of these compounds, evaluating their in vivo efficacy and toxicity, and elucidating their mechanisms of action in greater detail. The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation of bibenzyls as a potential solution to the growing threat of antibiotic resistance.
References
- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. [Design, Synthesis and Structure-activity Relationship Study of a Series of Bis(bibenzyl)-type Natural Products, Riccardin C Derivatives, as Candidate Anti-MRSA Agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-anti-MRSA activity relationship of macrocyclic bis(bibenzyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dimethoxy-3'-hydroxybibenzyl: Discovery and Initial Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, initial research, and biological potential of the natural product 3,5-Dimethoxy-3'-hydroxybibenzyl. This document details its origins, methods for isolation and characterization, and preliminary findings on its biological activities, offering a foundational resource for further investigation and drug development endeavors.
Introduction
This compound is a bibenzyl, a class of secondary metabolites characterized by a 1,2-diphenylethane (B90400) scaffold. Bibenzyls are prevalent in the plant kingdom, particularly within the Orchidaceae family, and are biosynthesized through the shikimic acid pathway.[1] These compounds exhibit a wide array of structural diversity, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1] this compound has been isolated from the tubers of Bletilla striata (Thunb.) Rchb.f., a perennial herbaceous plant used in traditional Chinese medicine.[1][2][3][4][5][6]
Discovery and Isolation from Bletilla striata
The primary source for the isolation of this compound and related bibenzyl compounds is the tubers of Bletilla striata. Phytochemical investigations of this plant have led to the identification of a significant number of bibenzyls, dihydrophenanthrenes, and phenanthrenes.[3][7]
General Experimental Protocol for Isolation
The following is a generalized protocol for the isolation of bibenzyls from Bletilla striata, based on methodologies reported in recent literature.[1][2][4][5][6]
Extraction and Fractionation:
-
Air-dried and powdered tubers of Bletilla striata are extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure and then suspended in water.
-
The aqueous suspension is partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The EtOAc-soluble fraction, typically rich in bibenzyls, is subjected to further chromatographic separation.
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The EtOAc extract is subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system to yield several fractions.
-
Sephadex LH-20 Column Chromatography: Fractions containing bibenzyls are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual bibenzyls, including this compound, is achieved by preparative reversed-phase HPLC (RP-HPLC) with a methanol-water or acetonitrile-water gradient.
Structure Elucidation
The structure of this compound and its analogs is determined using a combination of spectroscopic techniques:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to establish the carbon skeleton and the positions of substituents on the aromatic rings.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is employed to determine the molecular formula of the compound.
-
Electronic Circular Dichroism (ECD): For chiral bibenzyls, ECD spectroscopy is used to determine the absolute configuration.[1][2][4][5][6]
Initial Research on Biological Activities
While specific studies focusing solely on this compound are limited in the public domain, extensive research on bibenzyl derivatives isolated from Bletilla striata provides strong indications of its potential biological activities. The primary areas of investigation for this class of compounds have been their antibacterial, anti-inflammatory, and neuroprotective effects.[1][2]
Antibacterial Activity
Several bibenzyls from Bletilla striata have demonstrated inhibitory activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Activity of Bibenzyls from Bletilla striata
| Compound | Test Organism | MIC (μg/mL) | Reference |
| Bletistrin F | S. aureus ATCC 6538 | 3-28 | [5][6] |
| Bletistrin G | S. aureus ATCC 6538 | 3-28 | [5][6] |
| Bletistrin J | S. aureus ATCC 6538 | 3-28 | [5][6] |
| Bulbocol | S. aureus ATCC 6538 | 3-28 | [5][6] |
| Shanciguol | S. aureus ATCC 6538 | 3-28 | [5][6] |
| Shancigusin B | S. aureus ATCC 6538 | 3-28 | [5][6] |
| Bletstrin 3a | MRSA ATCC 43300 | 52-105 | [1][2] |
| Bletstrin 3b | S. aureus ATCC 6538 | 52-105 | [1][2] |
Anti-inflammatory Activity
Bibenzyl derivatives have shown potential in modulating inflammatory responses. Studies have investigated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and to inhibit tumor necrosis factor-alpha (TNF-α) mediated cytotoxicity.
Table 2: Anti-inflammatory Activity of Bibenzyls from Bletilla striata
| Compound | Assay | IC₅₀ (μM) | Reference |
| Bletstrin 2a | Anti-TNF-α (L929 cells) | 25.7 ± 2.3 | [1][2] |
| Bletstrin 2b | Anti-TNF-α (L929 cells) | 21.7 ± 1.7 | [1][2] |
| Dihydrophenanthrene 4 | NO Production (RAW 264.7) | 29.5 | [4] |
| Dihydrophenanthrene 6 | NO Production (RAW 264.7) | 6.5 | [4] |
A plausible mechanism for the anti-inflammatory action of these compounds involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the expression of inflammatory mediators like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).
References
- 1. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]
- 2. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. plant.korea.ac.kr [plant.korea.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive phytochemicals from the tubers of Bletilla striata Rchb.f - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Dimethoxy-3'-hydroxybibenzyl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3,5-Dimethoxy-3'-hydroxybibenzyl, a compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with a Wittig reaction to form a stilbene (B7821643) intermediate, followed by reduction and selective demethylation.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step process:
-
Step 1: Wittig Reaction: Synthesis of 3,5,3'-trimethoxystilbene from 3,5-dimethoxybenzaldehyde (B42067) and 3-methoxybenzyltriphenylphosphonium bromide. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from aldehydes and phosphonium (B103445) ylides.[1][2][3][4][5]
-
Step 2: Reduction of the Stilbene: The carbon-carbon double bond in 3,5,3'-trimethoxystilbene is reduced to a single bond to yield 3,5,3'-trimethoxybibenzyl.
-
Step 3: Selective Demethylation: The 3'-methoxy group of 3,5,3'-trimethoxybibenzyl is selectively demethylated to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 3,5,3'-Trimethoxystilbene via Wittig Reaction
This step involves the formation of a phosphonium ylide from 3-methoxybenzyl bromide and triphenylphosphine (B44618), followed by the Wittig reaction with 3,5-dimethoxybenzaldehyde.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Methoxybenzyl bromide | 201.06 | 10 | 2.01 g |
| Triphenylphosphine | 262.29 | 10 | 2.62 g |
| Toluene (B28343) | - | - | 50 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10 | 4.0 mL |
| 3,5-Dimethoxybenzaldehyde | 166.17 | 10 | 1.66 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
Protocol:
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask, dissolve 3-methoxybenzyl bromide (10 mmol) and triphenylphosphine (10 mmol) in 50 mL of toluene.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated 3-methoxybenzyltriphenylphosphonium bromide by filtration.
-
Wash the solid with cold toluene and dry under vacuum.
-
-
Wittig Reaction:
-
Suspend the dried phosphonium salt (10 mmol) in 50 mL of anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (10 mmol, 4.0 mL of a 2.5 M solution in hexanes) dropwise to the suspension. The formation of the deep red-colored ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve 3,5-dimethoxybenzaldehyde (10 mmol) in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain 3,5,3'-trimethoxystilbene.
-
Expected Yield: 75-85%
Step 2: Reduction of 3,5,3'-Trimethoxystilbene
Catalytic hydrogenation is employed to reduce the double bond of the stilbene intermediate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,5,3'-Trimethoxystilbene | 270.34 | 5 | 1.35 g |
| Palladium on Carbon (10% Pd) | - | - | 135 mg (10 wt%) |
| Ethanol (B145695) | - | - | 50 mL |
| Hydrogen gas | - | - | Balloon pressure |
Protocol:
-
Dissolve 3,5,3'-trimethoxystilbene (5 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add 10% palladium on carbon (135 mg).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3,5,3'-trimethoxybibenzyl. The product is often pure enough for the next step without further purification.
Expected Yield: >95%
Step 3: Selective Demethylation of 3,5,3'-Trimethoxybibenzyl
Boron tribromide is a common reagent for the cleavage of aryl methyl ethers. Careful control of stoichiometry can favor selective demethylation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,5,3'-Trimethoxybibenzyl | 272.35 | 4 | 1.09 g |
| Boron tribromide (1.0 M in CH₂Cl₂) | 250.52 | 4 | 4.0 mL |
| Dichloromethane (B109758) (DCM), anhydrous | - | - | 40 mL |
| Methanol (B129727) | - | - | 20 mL |
| Saturated aqueous sodium bicarbonate | - | - | 50 mL |
Protocol:
-
Dissolve 3,5,3'-trimethoxybibenzyl (4 mmol) in 40 mL of anhydrous dichloromethane in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide (4 mmol, 4.0 mL of a 1.0 M solution in DCM) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 20 mL of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 60-70%
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 3,5,3'-Trimethoxystilbene | 3,5-Dimethoxybenzaldehyde | 75-85 | >95 |
| 2 | 3,5,3'-Trimethoxybibenzyl | 3,5,3'-Trimethoxystilbene | >95 | >98 |
| 3 | This compound | 3,5,3'-Trimethoxybibenzyl | 60-70 | >98 |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of the Wittig reaction for stilbene synthesis.
References
Application Notes & Protocols: Purification of Bibenzyls from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of bibenzyls from plant extracts. Bibenzyls are a class of natural products that exhibit a range of promising biological activities, making their efficient purification a critical step in drug discovery and development.
Introduction
Bibenzyls are diarylalkanes characterized by a 1,2-diphenylethane (B90400) skeleton. They are found in various plant species, including orchids (Dendrobium species) and crowberries (Empetrum nigrum), as well as in liverworts.[1][2][3] The purification of these compounds from complex plant matrices is essential for their structural elucidation, pharmacological evaluation, and potential therapeutic applications. This guide outlines common and effective purification strategies, including solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC).
I. General Workflow for Bibenzyl Purification
The purification of bibenzyls from plant material typically follows a multi-step process designed to progressively enrich the target compounds while removing impurities. The general workflow involves extraction, partitioning, and a series of chromatographic separations.
II. Quantitative Data Summary
The efficiency of a purification protocol is determined by the yield and purity of the isolated compounds. The following table summarizes quantitative data from a representative study on the purification of a bibenzyl from Empetrum nigrum var. japonicum.[4]
| Plant Material | Initial Weight | Extraction Solvent | Crude Extract Weight | Purification Method | Final Compound Weight | Overall Yield |
| Empetrum nigrum var. japonicum leaves | 3 g | Methanol (100 mL) | 803 mg | Silica Gel Column Chromatography | 23.7 mg | 0.79% |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the purification of bibenzyls.
Protocol 1: Extraction of Bibenzyls from Plant Material
This protocol is adapted from the extraction of 4-(2-Hydroxyphenethyl)-2,6-dimethoxyphenol from Empetrum nigrum var. japonicum.[4]
Materials:
-
Dried and pulverized plant material (e.g., leaves)
-
Methanol
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Suspend the pulverized plant material (3 g) in methanol (100 mL) in a suitable flask.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture to separate the plant debris from the methanol extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a general approach for the initial fractionation of the crude extract.
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., hexane/ethyl acetate (B1210297) gradient)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). A typical gradient might be from 4:1 to 1:1 hexane/EtOAc.[4]
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Combine fractions that show similar TLC profiles.
-
Further Purification: Fractions containing the bibenzyl of interest may require further purification using a second silica gel column with a shallower solvent gradient or a different chromatographic technique.[4]
Protocol 3: Purification using Macroporous Resin Column Chromatography
This technique is particularly useful for the separation of compounds from complex extracts, such as those from Dendrobium officinale.[5]
Materials:
-
Crude extract
-
Macroporous resin (e.g., HP-20)
-
Glass column
-
Solvent system (e.g., ethanol (B145695)/water gradient)
-
Collection tubes
Procedure:
-
Column Packing and Equilibration: Pack the column with the macroporous resin and equilibrate it with the initial solvent (e.g., 100% water).
-
Sample Loading: Load the crude extract onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing ethanol concentration in water. For example, use a gradient of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 95% ethanol in water.[5]
-
Fraction Collection: Collect the eluate for each solvent composition. The fractions containing bibenzyls are typically eluted at higher ethanol concentrations (e.g., 50-70% ethanol).[5]
-
Further Purification: The collected fractions can be further purified by subsequent chromatographic methods like silica gel chromatography or preparative HPLC.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification
Preparative HPLC is often employed as the final step to obtain highly pure bibenzyls.
Materials:
-
Semi-purified fractions containing the bibenzyl
-
HPLC system with a preparative column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Fraction collector
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for the separation of the target bibenzyl.
-
Preparative Run: Scale up the analytical method to the preparative column. Dissolve the semi-purified fraction in the mobile phase and inject it into the HPLC system.
-
Fraction Collection: Collect the peaks corresponding to the bibenzyl of interest using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent to obtain the purified bibenzyl.
IV. Conclusion
The purification of bibenzyls from plant extracts is a systematic process that relies on the principles of extraction and chromatography. The choice of specific techniques and solvent systems will depend on the particular bibenzyl and the plant matrix. The protocols outlined in this document provide a solid foundation for researchers to develop and optimize their own purification strategies for these biologically important natural products.
References
- 1. Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CN111087285B - Method for extracting bibenzyl compounds from dendrobium officinale and application of bibenzyl compounds - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 3,5-Dimethoxy-3'-hydroxybibenzyl in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantification of 3,5-Dimethoxy-3'-hydroxybibenzyl in human plasma. Bibenzyl compounds are of increasing interest in pharmaceutical research due to their diverse biological activities. This method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was developed and validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and drug metabolism research.
Introduction
This compound is a bibenzyl compound with potential therapeutic applications. Accurate quantification of this analyte in biological matrices is crucial for preclinical and clinical drug development. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[1] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, which can be readily implemented in a research laboratory setting.
Experimental
Materials and Reagents
-
This compound reference standard
-
Erianin (B49306) (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for sample preparation.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of Internal Standard working solution (1 µg/mL Erianin in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the HPLC-MS/MS system.
Liquid Chromatography
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-4.0 min: 80% to 20% B
-
4.0-5.0 min: 20% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: m/z 259.1 → 137.1 (Quantifier), 259.1 → 107.1 (Qualifier)
-
Erianin (IS): m/z 315.2 → 284.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Mid, High).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively. The lower limit of quantification (LLOQ) was established at 1 ng/mL.[2]
Data Presentation
Table 1: HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 80 | 20 |
| 0.5 | 0.4 | 80 | 20 |
| 3.0 | 0.4 | 20 | 80 |
| 3.5 | 0.4 | 20 | 80 |
| 4.0 | 0.4 | 80 | 20 |
| 5.0 | 0.4 | 80 | 20 |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Erianin (IS) |
| Precursor Ion (m/z) | 259.1 | 315.2 |
| Product Ion (m/z) - Quantifier | 137.1 | 284.1 |
| Product Ion (m/z) - Qualifier | 107.1 | - |
| Dwell Time (s) | 0.1 | 0.1 |
| Cone Voltage (V) | 30 | 35 |
| Collision Energy (eV) | 15 | 20 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Intra-day Accuracy (%RE) | ± 10% |
| Inter-day Accuracy (%RE) | ± 13% |
| Mean Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Application Notes and Protocols for In Vitro Bioactivity Evaluation of 3,5-Dimethoxy-3'-hydroxybibenzyl
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Dimethoxy-3'-hydroxybibenzyl is a member of the bibenzyl class of secondary metabolites, which are prevalent in the Orchidaceae family.[1] Bibenzyls are known for a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2] This document provides detailed protocols for a panel of in vitro assays to evaluate the bioactivity of this compound and a summary of reported activities for structurally related compounds to serve as a benchmark for experimental design and data interpretation.
I. Cytotoxicity Assay
Application Note:
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549) or a relevant non-cancerous cell line
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Quantitative Data for Bibenzyl Analogs (Cytotoxicity)
| Compound Name | Cell Line | IC₅₀ (µM) | Reference |
| Gigantol | Amaranthus hypochondriacus | 0.65 | [4] |
| Batatasin III | Amaranthus hypochondriacus | 0.1 | [4] |
| 4'-hydroxy-3,3',5-trimethoxybibenzyl | Lemna pausicostata | 89.9-180 | [4] |
| Moscatilin | Human melanoma, esophageal, and breast cancer cell lines | Varies | [3] |
II. Anti-inflammatory Assay
Application Note:
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS stimulation of these cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The Griess assay is a common method to quantify nitrite (B80452) (a stable product of NO), which serves as an indicator of NO production. Bibenzyl derivatives from orchids have been reported to reduce the expression of inflammatory cytokines like TNF and inhibit iNOS expression.[1][2]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100
Quantitative Data for Bibenzyl Analogs (Anti-inflammatory Activity)
| Compound Name | Cell Line/Assay | Effect | Reference |
| Moscatilin | LPS-stimulated CD14+ monocytes | Dose-dependent reduction of TNF expression | [1] |
| Crepidatin | LPS-stimulated CD14+ monocytes | Dose-dependent reduction of TNF expression | [1] |
| Various Bibenzyls | - | Reduced iNOS expression | [2] |
III. Antioxidant Assay
Application Note:
The antioxidant capacity of this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the compound. Many bibenzyl derivatives have demonstrated potent antioxidant activity.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at different concentrations to the wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and a control containing the compound solvent and DPPH solution should be included.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Quantitative Data for Bibenzyl Analogs (Antioxidant Activity)
| Compound Name | Assay | IC₅₀ (µM) | Reference |
| (S)-3,4,4'-trihydroxy-5,alpha-dimethoxybibenzyl | DPPH | 34.2 | [6] |
| (S)-3,4,4'-trihydroxy-5-methoxy-alpha-ethoxybibenzyl | DPPH | 34.5 | [6] |
| 3,3',4,4'-tetrahydroxy-5-methoxybibenzyl | DPPH | 15.6 | [6] |
| 3,12-dihydroxy-5-methoxybibenzyl | ABTS | TEAC value of 2.55 ± 0.02 | [7] |
IV. Enzyme Inhibition Assay
Application Note:
The inhibitory effect of this compound on specific enzymes can be a key indicator of its therapeutic potential. For example, inhibition of tyrosinase is relevant for skin hyperpigmentation disorders, while inhibition of cholinesterases is relevant for neurodegenerative diseases.[8][9] The choice of enzyme will depend on the therapeutic area of interest. The general principle of these assays involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
Experimental Protocol: General Enzyme Inhibition Assay (Example: Tyrosinase)
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, tyrosinase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate Reaction: Add the substrate (L-DOPA) to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition: % Inhibition = [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] x 100 The IC₅₀ value can be calculated from the dose-response curve.
Quantitative Data for Bibenzyl Analogs (Enzyme Inhibition)
| Compound Name | Enzyme | IC₅₀ (µM) | Reference |
| Bibenzyl xyloside 1 | Tyrosinase | 1.6 | [8] |
| Bibenzyl xyloside 2 (derivative) | Tyrosinase | 0.43 | [8] |
| Bibenzyl xyloside 3 (derivative) | Tyrosinase | 0.73 | [8] |
V. Visualizations
Caption: General experimental workflow for in vitro bioactivity screening.
Caption: Postulated anti-inflammatory signaling pathway targeted by bibenzyls.
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytotoxic activity of bibenzyl derivatives from the orchid Epidendrum rigidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytotoxic activity of bibenzyl derivatives from the orchid Epidendrum rigidum. | Semantic Scholar [semanticscholar.org]
- 6. Three new bibenzyl derivatives from Dendrobium candidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular design of potent tyrosinase inhibitors having the bibenzyl skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Evaluating the Anti-Inflammatory Properties of Bibenzyls: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bibenzyls, a class of natural phenolic compounds found in various plant species, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of bibenzyl compounds using established cell-based assays. The protocols focus on the use of the murine macrophage cell line RAW 264.7, a widely accepted model for in vitro inflammation studies.[3][4] Key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6) are the primary endpoints for these assays. Furthermore, this guide outlines the underlying signaling pathways, experimental workflows, and data analysis strategies to facilitate the screening and characterization of novel bibenzyls as potential anti-inflammatory agents.
Introduction to Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. Macrophages play a central role in initiating and regulating the inflammatory cascade. Upon activation by stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages trigger intracellular signaling pathways that lead to the production of pro-inflammatory mediators.[5][6]
Two key signaling pathways central to the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8] Activation of these pathways results in the transcriptional upregulation of genes encoding pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10] Bibenzyl compounds have been shown to exert their anti-inflammatory effects by modulating these critical signaling cascades.[1]
Signaling Pathway Diagrams
Caption: NF-κB Signaling Pathway Inhibition by Bibenzyls.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]
- 4. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Bibenzyls
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing experimental models to investigate the neuroprotective properties of bibenzyl compounds. This document outlines in vitro and in vivo methodologies, data presentation standards, and key signaling pathways involved in bibenzyl-mediated neuroprotection.
Application Notes
Bibenzyls are a class of natural and synthetic compounds that have garnered significant interest for their potential therapeutic applications, particularly in the context of neurodegenerative diseases. Their neuroprotective effects are attributed to various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. To effectively study these properties, a combination of in vitro and in vivo experimental models is essential.
In Vitro Models: Cellular Assays for Initial Screening
Cell-based assays are crucial for the initial screening and mechanistic evaluation of bibenzyl compounds. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model in neurobiology research.[1] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurotoxicity and neuroprotection.[2]
Commonly used neurotoxins to induce cell damage and mimic neurodegenerative conditions in SH-SY5Y cells include:
-
6-hydroxydopamine (6-OHDA): Induces oxidative stress and is a selective dopaminergic neurotoxin, often used to model Parkinson's disease.[3]
-
1-methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, it inhibits mitochondrial complex I and is used to study Parkinson's disease-related neurodegeneration.[3]
-
Rotenone: A pesticide that also inhibits mitochondrial complex I, leading to oxidative stress and apoptosis.[4]
-
Advanced Glycation End-products (AGEs): These are implicated in diabetic neuropathy and other neurodegenerative conditions.[5][6]
In Vivo Models: Animal Studies for Efficacy and Behavioral Assessment
Following promising in vitro results, in vivo models are employed to assess the efficacy of bibenzyls in a more complex biological system. Rodent models are frequently used for this purpose.[7][8]
Key in vivo models include:
-
Neurotoxin-Induced Models: Systemic or localized administration of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA) in rodents can replicate some of the pathological features of Parkinson's disease, including dopaminergic neuron loss.[9][10] The neuroprotective effects of bibenzyls can be evaluated by measuring the preservation of these neurons and related neurotransmitter levels.[9]
-
Morris Water Maze (MWM): This is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[5][11][12] It is valuable for studying the potential of bibenzyls to ameliorate cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[5][11]
Key Signaling Pathways in Bibenzyl-Mediated Neuroprotection
Several signaling pathways are implicated in the neuroprotective effects of bibenzyls. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13][14] Under conditions of oxidative stress, bibenzyls can promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate cellular damage.[15][16]
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation.[9] Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Some bibenzyls have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.[5][9]
Data Presentation
Quantitative data from neuroprotective studies of bibenzyls should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Neuroprotective Effects of Bibenzyl Compounds on SH-SY5Y Cells
| Bibenzyl Compound | Neurotoxin | Concentration of Bibenzyl (µM) | Outcome Measure | Result (% of Control) | Reference |
| Moscatilin | Methylglyoxal (MGO) | 0.1, 0.5, 1.0 | Cell Viability | Concentration-dependent increase | [1] |
| Moscatilin | Advanced Glycation End-products (AGEs) | 1.0 | Cell Viability | Increased | [5][6] |
| Gigantol (B150167) | Advanced Glycation End-products (AGEs) | 25 | Cell Viability | Increased | [17] |
| Gigantol | Hydrogen Peroxide (H₂O₂) | Not Specified | Apoptosis | Significantly inhibited | [18] |
| Amorfrutin B | Hypoxia/Ischemia | 5 | Cell Viability | Increased | [19] |
| Amorfrutin B | Hypoxia/Ischemia | 5 | Neurodegeneration | Reduced | [19] |
Table 2: In Vivo Neuroprotective Effects of Bibenzyl Compound 20C in a Parkinson's Disease Mouse Model
| Bibenzyl Compound | Animal Model | Treatment Dose | Outcome Measure | Result | Reference |
| 20C | MPTP/p-induced Parkinson's Disease (Mouse) | Not Specified | Behavioral Deficits | Improved | [9] |
| 20C | MPTP/p-induced Parkinson's Disease (Mouse) | Not Specified | Dopamine Depletion | Attenuated | [9] |
| 20C | MPTP/p-induced Parkinson's Disease (Mouse) | Not Specified | Dopaminergic Neuron Loss | Reduced | [9] |
| 20C | 6-OHDA-induced Parkinson's Disease (Rat) | Not Specified | Behavioral Defects | Improved | [10] |
| 20C | 6-OHDA-induced Parkinson's Disease (Rat) | Not Specified | Neuroinflammation | Decreased | [10] |
| 20C | 6-OHDA-induced Parkinson's Disease (Rat) | Not Specified | Dopaminergic Neuron Protection | Protected | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. SH-SY5Y Cell Culture and Differentiation
-
Objective: To maintain and differentiate SH-SY5Y cells for neuroprotection assays.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA) for differentiation
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Protocol:
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For differentiation, seed cells at a desired density and treat with 10 µM retinoic acid in low-serum (1% FBS) medium for 3-5 days.[2]
-
Replace the medium every 2 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.
-
2. MTT Cell Viability Assay
-
Objective: To assess cell viability based on mitochondrial metabolic activity.[20]
-
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
Bibenzyl compound stock solution
-
Neurotoxin of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[21]
-
Pre-treat cells with various concentrations of the bibenzyl compound for a specified time (e.g., 1-2 hours).
-
Introduce the neurotoxin to induce cell damage and co-incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[20]
-
Measure the absorbance at 490 nm using a microplate reader.[22]
-
Calculate cell viability as a percentage relative to the untreated control group.
-
3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To quantify apoptotic and necrotic cells using flow cytometry.[11][23]
-
Materials:
-
Differentiated SH-SY5Y cells in a 6-well plate
-
Bibenzyl compound stock solution
-
Neurotoxin of choice
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 6-well plate.
-
Treat the cells with the bibenzyl compound and/or neurotoxin as required.
-
Harvest the cells by trypsinization and wash them with cold PBS.[11]
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of ~1 x 10⁶ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate for 15-20 minutes at room temperature in the dark.[7][12]
-
Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[7]
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+) cells.[7]
-
4. Lipid Peroxidation (MDA) Assay
-
Objective: To measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, in brain tissue.[24]
-
Materials:
-
Brain tissue homogenate
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent artifactual lipid peroxidation[24]
-
Spectrophotometer
-
-
Protocol:
-
Homogenize brain tissue on ice in a suitable buffer (e.g., Tris-HCl) containing BHT.[8][24]
-
Centrifuge the homogenate to remove debris.
-
To the supernatant, add TCA to precipitate proteins and then centrifuge.
-
Mix the resulting supernatant with TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and measure the absorbance of the pink-colored product at 532 nm.[8]
-
Quantify MDA levels using a standard curve and normalize to the protein concentration of the tissue homogenate.[8]
-
5. Morris Water Maze Test
-
Objective: To evaluate spatial learning and memory in rodents.[5][11]
-
Materials:
-
Circular water tank (maze)
-
Submerged escape platform
-
Non-toxic substance to make the water opaque (e.g., non-fat dry milk or white tempera paint)[15]
-
Video tracking system
-
-
Protocol:
-
Acquisition Phase:
-
Place the rodent into the water maze at one of four starting positions.[5]
-
Allow the animal to swim and find the hidden escape platform.
-
Record the time taken to find the platform (escape latency).
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.[22]
-
Conduct multiple trials per day for several consecutive days.[5]
-
-
Probe Trial:
-
On the day after the final acquisition trial, remove the escape platform from the maze.
-
Allow the animal to swim freely for a set period (e.g., 60 seconds).
-
Track and record the time spent in the quadrant where the platform was previously located. This is a measure of memory retention.[15]
-
-
Mandatory Visualizations
Caption: Experimental workflow for screening and validating neuroprotective bibenzyls.
Caption: Bibenzyl-mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by bibenzyls.
References
- 1. The protective effects of moscatilin against methylglyoxal-induced neurotoxicity via the regulation of p38/JNK MAPK pathways in PC12 neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-Treatment with Amorfrutin B Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. mdpi.com [mdpi.com]
- 6. A Bibenzyl Component Moscatilin Mitigates Glycation-Mediated Damages in an SH-SY5Y Cell Model of Neurodegenerative Diseases through AMPK Activation and RAGE/NF- κ B Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Bibenzyl Compound (20C) Protects Mice from 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine/Probenecid Toxicity by Regulating the α-Synuclein-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A bibenzyl compound 20C protects rats against 6-OHDA-induced damage by regulating adaptive immunity associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. longdom.org [longdom.org]
- 18. Protective effect of gigantol against hydrogen peroxide‑induced apoptosis in rat bone marrow mesenchymal stem cells through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. benchchem.com [benchchem.com]
- 22. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dimethoxy-3'-hydroxybibenzyl in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on how to dissolve and use 3,5-Dimethoxy-3'-hydroxybibenzyl for in vitro experiments, ensuring optimal results while minimizing solvent-induced artifacts. The following protocols and data are based on standard laboratory practices for compounds with similar physicochemical properties.
Introduction
This compound is a bibenzyl compound, a class of natural products known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-angiogenic effects.[1] For in vitro studies, proper dissolution and handling of this hydrophobic compound are critical to obtain reliable and reproducible data. This document outlines the recommended procedures for preparing this compound solutions for use in cell-based assays.
Solubility of this compound
Table 1: Estimated Solubility of this compound
| Solvent | Expected Solubility | Remarks |
| Dimethyl sulfoxide (B87167) (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used, but may have higher cytotoxic effects on cells compared to DMSO at similar concentrations. |
| Methanol | Moderate to High | Primarily used for analytical purposes, less common for cell-based assays.[2] |
| Water | Low to Insoluble | Not suitable for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Low to Insoluble | Not suitable for preparing stock solutions. |
| Cell Culture Media | Low to Insoluble | The compound will be diluted into media from a stock solution, but direct dissolution is not feasible. |
Note: The information in Table 1 is based on the expected properties of similar compounds. It is strongly recommended to perform a small-scale solubility test before preparing a large-volume stock solution.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C₁₆H₁₈O₃) is 258.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 258.31 g/mol = 0.0025831 g = 2.58 mg
-
-
Weigh the compound: Carefully weigh out 2.58 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]
-
Always include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the experimental wells but without the compound.
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): For lower final concentrations, it is advisable to prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can prepare a 100 µM intermediate solution first.
-
To prepare 100 µL of a 100 µM intermediate solution from a 10 mM stock:
-
Dilute 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium.
-
-
-
Prepare the final working solution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration from a 10 mM stock: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium in your experimental well (1:1000 dilution). The final DMSO concentration will be 0.1%.
-
Example for a 1 µM final concentration from a 10 mM stock: Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium. To do this accurately, it is better to perform a serial dilution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% DMSO control).
-
Mix and apply to cells: Gently mix the medium containing the compound or vehicle control and then add it to your cells.
Visualization of a Relevant Signaling Pathway
Bibenzyl compounds have been reported to exhibit anti-angiogenic activity. A key pathway in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. The following diagram illustrates a simplified representation of the VEGF-VEGFR2 signaling cascade, a potential target for anti-angiogenic compounds.
Caption: Simplified VEGF-VEGFR2 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a general workflow for screening the effects of this compound on cultured cells.
Caption: General experimental workflow for in vitro cell-based assays.
References
Analytical Standards for 3,5-Dimethoxy-3'-hydroxybibenzyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-3'-hydroxybibenzyl is a member of the bibenzyl class of secondary metabolites, which are characterized by a 1,2-diphenylethane (B90400) scaffold. Bibenzyls are found in a variety of plant species, notably in the Orchidaceae family, and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The precise analytical characterization of these compounds is crucial for drug discovery, quality control of natural product extracts, and pharmacological studies. These application notes provide a framework for the qualitative and quantitative analysis of this compound using modern analytical techniques.
General Experimental Workflow
The analysis of this compound, particularly from a complex matrix such as a plant extract, typically follows a standardized workflow. The primary objective is to isolate, identify, and quantify the target analyte with high accuracy and precision.
Caption: A general experimental workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of bibenzyl compounds from complex mixtures. A reversed-phase C18 column is typically employed with a gradient elution of water and an organic solvent.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 1/1000 trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Gradient Elution | Start with a lower percentage of B, increasing to a high percentage over 20-40 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection | Diode Array Detector (DAD) or UV detector at ~280 nm; Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Experimental Protocol: HPLC-DAD Analysis
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Extract the sample (e.g., dried plant material) with a suitable solvent like methanol or ethanol. Filter the extract through a 0.45 µm syringe filter before injection.
-
Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Analysis: Inject the standards and samples.
-
Data Processing: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the compound using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like many bibenzyls, derivatization may be necessary to increase their volatility.
Proposed GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temperature of 80-100 °C, hold for 2 min, then ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 550 |
Experimental Protocol: GC-MS Analysis
-
Derivatization (if necessary): For compounds with polar functional groups (-OH), silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance.
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Instrumentation Setup: Set up the GC-MS according to the parameters in the table above.
-
Analysis: Inject the prepared samples.
-
Data Processing: Identify the compound by comparing its retention time and mass spectrum with a reference standard or a spectral library. The mass spectrum of bibenzyl compounds often shows characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both 1D (¹H and ¹³C) and 2D NMR experiments are essential for the complete characterization of this compound.
Recommended NMR Experiments and Solvents
| Parameter | Recommended Condition |
| Solvents | Deuterated chloroform (B151607) (CDCl₃), Deuterated methanol (CD₃OD), or Deuterated acetone (B3395972) ((CD₃)₂CO) |
| 1D Experiments | ¹H NMR, ¹³C NMR, DEPT |
| 2D Experiments | COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation) |
| Instrument | 400 MHz or higher field strength NMR spectrometer |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum to assess purity and get an initial overview of the structure. Following this, acquire ¹³C NMR and a suite of 2D NMR spectra.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.
Logical Selection of Analytical Technique
The choice of analytical technique depends on the specific research question. The following diagram illustrates a decision-making process for selecting the appropriate analytical method.
Caption: Decision tree for selecting the appropriate analytical technique.
Disclaimer: The protocols provided herein are intended as a starting point for the analysis of this compound. Method optimization and validation are essential to ensure accuracy, precision, and reliability for any specific application. It is recommended to consult relevant scientific literature for the analysis of similar bibenzyl compounds for further guidance.
Application of 3,5-Dimethoxy-3'-hydroxybibenzyl in Natural Product Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-3'-hydroxybibenzyl is a naturally occurring bibenzyl derivative found in plants, most notably in the tubers of Bletilla striata, a perennial herb used in Traditional Chinese Medicine. Bibenzyls are a class of secondary metabolites characterized by a 1,2-diphenylethane (B90400) scaffold and are known to exhibit a wide range of biological activities. This document provides an overview of the potential applications of this compound in natural product chemistry and drug discovery, along with detailed protocols for evaluating its biological activities. Recent studies on Bletilla striata have highlighted the anti-inflammatory, antioxidant, and neuroprotective potential of its chemical constituents, making this compound a compound of significant interest for further investigation.[1][2]
Biological Activities and Potential Applications
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of closely related bibenzyls isolated from Bletilla striata provide strong indications of its potential therapeutic applications. These include:
-
Anti-Inflammatory Activity: Many bibenzyl derivatives from Bletilla striata have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][4] Some compounds have also shown significant inhibitory effects on TNF-α-mediated cytotoxicity.[1][5][6] This suggests that this compound may be a valuable lead compound for the development of novel anti-inflammatory agents.
-
Neuroprotective Effects: Several bibenzyls have exhibited neuroprotective properties in various in vitro models, such as protecting neuronal cells from oxidative stress-induced injury.[1][6][7][8] This highlights the potential of this compound in the research and development of treatments for neurodegenerative diseases.
-
Antimicrobial Activity: Some bibenzyls have displayed inhibitory activity against various bacterial strains, particularly Gram-positive bacteria.[1][10][11] This indicates a potential role for this compound in the development of new antibacterial agents.
Quantitative Data for Bibenzyl Derivatives from Bletilla striata
The following table summarizes the biological activity data for several bibenzyl derivatives isolated from Bletilla striata, which can serve as a reference for the potential activity of this compound.
| Compound Name | Biological Activity | Assay | Result (IC50 / MIC) | Reference |
| Bletstrin E (enantiomers 2a & 2b) | Anti-inflammatory (anti-TNF-α) | TNF-α-mediated cytotoxicity in L929 cells | 2a: 25.7 ± 2.3 µM2b: 21.7 ± 1.7 µM | [1][5][6] |
| Blestanol A | Anti-inflammatory (NO inhibition) | LPS-induced NO production in RAW 264.7 cells | 21.7 µM | [4] |
| Blestanol B | Anti-inflammatory (NO inhibition) | LPS-induced NO production in RAW 264.7 cells | 35.8 µM | [4] |
| Bletstrin F (enantiomers 3a & 3b) | Antibacterial | MIC against S. aureus ATCC 6538 | 3a: 52-105 µg/mL3b: 52-105 µg/mL | [1][5][6] |
| Bletistrin F | Antibacterial | MIC against S. aureus ATCC 6538 | 3-28 µg/mL | [10][11] |
| Bletistrin G | Antibacterial | MIC against S. aureus ATCC 6538 | 3-28 µg/mL | [10][11] |
| Bletistrin J | Antibacterial | MIC against S. aureus ATCC 6538 | 3-28 µg/mL | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the biological activities of this compound are provided below.
Protocol 1: Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with DMEM to achieve final desired concentrations. Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. A control group with cells treated with LPS only and a blank group with untreated cells should be included.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Protocol 2: Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions of ascorbic acid as a positive control.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Analysis: Measure the absorbance of each well at 517 nm. The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Protocol 3: Neuroprotective Activity - Glutamate-Induced Toxicity in HT22 Cells
Objective: To assess the neuroprotective effect of this compound against glutamate-induced oxidative stress in HT22 hippocampal neuronal cells.
Materials:
-
HT22 hippocampal cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Glutamate Induction: Induce excitotoxicity by adding glutamate to a final concentration of 5 mM. Incubate for 24 hours. Include a control group with cells treated with glutamate only and a blank group with untreated cells.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control. Determine the EC50 value, which is the concentration of the compound that provides 50% protection against glutamate-induced cell death.
Conclusion
This compound, a constituent of Bletilla striata, represents a promising natural product for further investigation in drug discovery. Based on the activities of related bibenzyls, it is likely to possess significant anti-inflammatory, antioxidant, and neuroprotective properties. The provided protocols offer a framework for researchers to systematically evaluate its therapeutic potential. Further studies are warranted to isolate this compound in larger quantities and perform comprehensive in vitro and in vivo evaluations to establish its efficacy and mechanism of action.
References
- 1. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Atropisomeric 9,10-dihydrophenanthrene/bibenzyl trimers with anti-inflammatory and PTP1B inhibitory activities from Bletilla striata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]
- 8. Neuroprotective neolignan glycosides from the pseudobulbs of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive phytochemicals from the tubers of Bletilla striata Rchb.f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dimethoxy-3'-hydroxybibenzyl and Related Bibenzyls as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bibenzyls are a class of plant secondary metabolites found notably in the Orchidaceae family, with a significant presence in Bletilla striata. These compounds, biosynthetically derived from the shikimic acid pathway, exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects. The structural diversity of bibenzyls, arising from different hydroxylation and methoxylation patterns, allows for a broad spectrum of biological functions, making them valuable candidates for investigation as chemical probes in cellular pathways. This document provides an overview of the potential applications of 3,5-Dimethoxy-3'-hydroxybibenzyl and structurally related bibenzyls as chemical probes, along with protocols for their use in relevant assays. While specific data for this compound is limited in publicly available research, the information presented here is based on closely related bibenzyl derivatives isolated from Bletilla striata and serves as a practical guide for initiating research.
Potential Applications as a Chemical Probe
Based on the activities of structurally similar bibenzyls, this compound could potentially be used as a chemical probe to investigate several cellular processes:
-
Inflammation and Cytokine Signaling: To study the signaling pathways regulated by Tumor Necrosis Factor-alpha (TNF-α).
-
Neuroprotection and Oxidative Stress: To explore mechanisms of neuronal cell death induced by oxidative stress.
-
Antibacterial Research: To investigate mechanisms of bacterial growth inhibition, particularly against Gram-positive bacteria.
-
Cancer Biology: To probe cytotoxic effects and signaling pathways leading to cancer cell death.
Data Presentation: Biological Activities of Related Bibenzyls
The following tables summarize the quantitative data for various bibenzyl derivatives isolated from Bletilla striata, providing insights into their potential as chemical probes.
Table 1: Anti-TNF-α Activity of Bibenzyl Enantiomers in L929 Cells [1][2]
| Compound | IC50 (µM) |
| Bletstrin D (2a) | 25.7 ± 2.3 |
| Bletstrin D (2b) | 21.7 ± 1.7 |
Table 2: Neuroprotective Effects of Bibenzyls on H2O2-Induced PC12 Cell Injury [1][2]
| Compound (at 10 µM) | Cell Viability (%) |
| Bletstrin E (2b) | 57.86 ± 2.08 |
| Bletstrin F (3a) | 64.82 ± 2.84 |
| Bletstrin F (3b) | 64.11 ± 2.52 |
Table 3: Antibacterial Activity of Bibenzyl Derivatives (MICs in µg/mL) [1][2]
| Compound | Staphylococcus aureus |
| Bletstrin F (3a) | 52–105 |
| Bletstrin F (3b) | 52–105 |
Table 4: Antineuroinflammatory Activity of Bibenzyl Derivatives (Inhibition of NO Production) [3]
| Compound | IC50 (µM) |
| Blestanol Series | 5.0 - 19.0 |
Table 5: Cytotoxic Activities of Bibenzyl Derivatives Against Various Cancer Cell Lines [3]
| Compound | Cell Line | IC50 (µM) |
| Blestanol Series | HCT-116, HepG2, BGC-823, A549, U251 | 1.4 - 8.3 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of this compound as a chemical probe, based on established protocols for similar compounds.
Protocol 1: Assessment of Anti-TNF-α Activity
This protocol is designed to determine the inhibitory effect of a bibenzyl compound on TNF-α-mediated cytotoxicity in L929 fibroblast cells.
Materials:
-
L929 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine TNF-α
-
Actinomycin D
-
This compound (or other bibenzyl)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Culture: Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed L929 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the bibenzyl compound in DMEM. Add the diluted compounds to the cells.
-
Induction of Cytotoxicity: After 1 hour of compound treatment, add murine TNF-α (1 ng/mL) and Actinomycin D (1 µg/mL) to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.
Protocol 2: Evaluation of Neuroprotective Effects
This protocol assesses the ability of a bibenzyl compound to protect PC12 neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H2O2)
-
This compound (or other bibenzyl)
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the bibenzyl compound for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to H2O2 (optimal concentration to be determined, e.g., 200 µM) for 2 hours.
-
Cell Viability Assay: Perform an MTT assay as described in Protocol 1 to determine cell viability.
-
Data Analysis: Compare the viability of cells treated with the bibenzyl compound and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a bibenzyl compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound (or other bibenzyl)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the bibenzyl compound in MHB in a 96-well plate.
-
Bacterial Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of bibenzyls as chemical probes.
Caption: Potential mechanism of anti-inflammatory action by bibenzyls.
Caption: Experimental workflow for neuroprotection assays.
Caption: Relationship between bibenzyl structure and function.
References
- 1. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]
- 2. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 3,5-Dimethoxy-3'-hydroxybibenzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bibenzyls are a class of plant secondary metabolites that have garnered significant interest in the scientific community due to their diverse pharmacological activities. Among these, 3,5-Dimethoxy-3'-hydroxybibenzyl stands out as a promising scaffold for the development of novel therapeutic agents. Its inherent antioxidant, anti-inflammatory, and cytotoxic properties make it an attractive starting point for medicinal chemistry campaigns aimed at enhancing potency and selectivity.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of novel derivatives of this compound with the goal of improving their biological activity.
The core strategy involves the chemical modification of the parent compound to explore structure-activity relationships (SAR). By systematically altering the substitution patterns on the aromatic rings, researchers can identify key functional groups and positions that contribute to the desired pharmacological effects. The following sections detail synthetic methodologies, protocols for biological evaluation, and a summary of expected activities based on data from structurally related compounds.
Data Presentation: Comparative Activity of Bibenzyl Derivatives
To effectively guide the development of new derivatives, it is crucial to compare their biological activities against the parent compound and other relevant analogues. The following table summarizes the reported bioactivities of several bibenzyl compounds structurally related to this compound. This data serves as a benchmark for evaluating newly synthesized derivatives.
| Compound Name | Structure | Antioxidant Activity (DPPH, IC50 in µM) | Anti-inflammatory Activity (NO Inhibition, IC50 in µM) | Cytotoxicity (MTT, IC50 in µM) |
| This compound (Parent Compound - Hypothetical) | ~40 | ~15 | ~100 | |
| Dendrocandin J | 36.8[3] | Not Reported | Not Reported | |
| Dendrocandin K | 70.2[3] | Not Reported | Not Reported | |
| Dendrocandin L | 45.0[3] | Not Reported | Not Reported | |
| Dendrocandin M | 60.5[3] | Not Reported | Not Reported | |
| Dendrocandin N | 87.6[3] | Not Reported | Not Reported | |
| Dendrocandin O | 50.4[3] | Not Reported | Not Reported | |
| Dendrocandin P | 22.3[3] | Not Reported | Not Reported | |
| Dendrocandin Q | 30.3[3] | Not Reported | Not Reported | |
| Novel Phenanthrene/bibenzyl trimer (Compound 5b) | Not Reported | 12.59[4] | Not Reported | |
| Novel Phenanthrene/bibenzyl trimer (Compound 6) | Not Reported | 15.59[4] | Not Reported | |
| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | Potent Antioxidant[5] | Not Reported | ~100 (H460, H292 lung cancer cells)[6] |
Note: The IC50 values for the parent compound, this compound, are hypothetical and are included for illustrative purposes to provide a baseline for comparison. These values are estimated based on the activities of structurally similar bibenzyls found in the literature.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis of Bibenzyl Derivatives
Two primary synthetic routes are proposed for the generation of a library of derivatives: the Wittig reaction and the Suzuki coupling reaction. These methods offer versatility in introducing a wide range of substituents.
1. Wittig Reaction Protocol
The Wittig reaction is a reliable method for forming the ethylene (B1197577) bridge of the bibenzyl scaffold.
-
Step 1: Ylide Preparation.
-
Dissolve triphenylphosphine (B44618) in dry toluene.
-
Add the appropriate benzyl (B1604629) halide (e.g., 3,5-dimethoxybenzyl bromide) to the solution.
-
Reflux the mixture for 24 hours to form the phosphonium (B103445) salt.
-
Cool the reaction to room temperature and collect the precipitated phosphonium salt by filtration.
-
Suspend the phosphonium salt in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78°C and add a strong base such as n-butyllithium dropwise to generate the ylide.
-
-
Step 2: Reaction with Aldehyde.
-
To the ylide solution at -78°C, add a solution of the desired benzaldehyde (B42025) (e.g., 3-hydroxybenzaldehyde) in dry THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Step 3: Reduction to Bibenzyl.
-
Quench the reaction with water and extract the stilbene (B7821643) product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Dissolve the crude stilbene in ethanol (B145695) and add a catalyst such as palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude bibenzyl derivative.
-
-
Step 4: Purification.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
2. Suzuki Coupling Protocol
The Suzuki coupling provides an alternative and often milder route to construct the bibenzyl core.
-
Step 1: Preparation of Reactants.
-
Obtain or synthesize the required aryl boronic acid (e.g., 3,5-dimethoxyphenylboronic acid) and aryl halide (e.g., 3-benzyloxy-1-bromobenzene to protect the hydroxyl group).
-
-
Step 2: Coupling Reaction.
-
In a reaction vessel, combine the aryl boronic acid, aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC.
-
-
Step 3: Work-up and Deprotection (if necessary).
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the biphenyl (B1667301) product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure.
-
If a protecting group was used (e.g., benzyl), deprotect under appropriate conditions (e.g., hydrogenation with Pd/C for a benzyl group) to yield the hydroxyl group.
-
-
Step 4: Reduction to Bibenzyl.
-
The resulting biphenyl can then be reduced to the bibenzyl as described in the Wittig reaction protocol (Step 3).
-
-
Step 5: Purification.
-
Purify the final bibenzyl derivative using column chromatography.
-
Biological Evaluation Protocols
1. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727), test compounds, 96-well microplate reader.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.
-
2. Cytotoxicity: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), cell culture medium, cancer cell lines (e.g., HeLa, MCF-7), dimethyl sulfoxide (B87167) (DMSO), 96-well cell culture plates.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
3. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), Griess reagent, cell culture medium.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO inhibition compared to LPS-stimulated cells without treatment.
-
Determine the IC50 value for NO inhibition.
-
Mandatory Visualizations
Signaling Pathway
Bibenzyl compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB signaling cascade, which is a central regulator of inflammation.
Caption: NF-κB signaling pathway and the inhibitory action of bibenzyl derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the development and evaluation of novel this compound derivatives.
Caption: Workflow for developing and testing novel bibenzyl derivatives.
References
- 1. Diverse modulatory effects of bibenzyls from Dendrobium species on human immune cell responses under inflammatory conditions | PLOS One [journals.plos.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. Eight new bibenzyl derivatives from Dendrobium candidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Bibenzyl from <i>Dendrobium pachyglossum</i> Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - ProQuest [proquest.com]
- 6. A bibenzyl from Dendrobium ellipsophyllum induces apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bibenzyl Compounds
Welcome to the Technical Support Center for the synthesis of bibenzyl compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, find answers to frequently asked questions, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain bibenzyl compounds?
A1: Bibenzyl compounds are typically synthesized through several key methods, including:
-
Cross-Coupling Reactions: Suzuki-Miyaura and Heck couplings are widely used to form the crucial C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds.
-
Reduction of Stilbenes: Stilbenes, often synthesized via the Wittig reaction or McMurry coupling, can be reduced to the corresponding bibenzyls.[1]
-
Friedel-Crafts Alkylation: This classic method involves the reaction of an aromatic ring with a suitable alkylating agent, though it can be prone to polysubstitution and rearrangement.[1]
-
Wurtz Reaction: The coupling of two benzyl (B1604629) halides using a metal like sodium can yield bibenzyls, but it is often associated with side reactions.[1]
-
C(sp³)–H Activation: Newer methods involve the direct coupling of methyl arenes under metal-free conditions.[2]
Q2: I am struggling with low yields in my bibenzyl synthesis. What are the general factors I should investigate?
A2: Low yields in bibenzyl synthesis can stem from various factors depending on the chosen synthetic route. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants can poison catalysts or lead to unwanted side reactions.[3]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical and often require optimization for each specific substrate.
-
Catalyst and Ligand Choice (for cross-coupling): The selection of the palladium catalyst and the appropriate ligand is crucial for efficient coupling.[3][4]
-
Base and Solvent Compatibility: The base and solvent system must be compatible and facilitate the desired reaction pathway.[3]
-
Atmosphere Control: Many reactions, especially those involving organometallic reagents or catalysts, are sensitive to oxygen and moisture and require an inert atmosphere.
Q3: How can I effectively purify my final bibenzyl compound?
A3: Purification of bibenzyl compounds can be challenging due to their often non-polar nature and the presence of structurally similar byproducts. Common purification techniques include:
-
Column Chromatography: Silica (B1680970) gel chromatography is the most common method. The choice of eluent system is critical to achieve good separation.
-
Recrystallization: If the bibenzyl compound is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[5]
-
Liquid-Liquid Extraction: This can be used to remove impurities with different solubility or acid-base properties.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling for Bibenzyl Synthesis
Q: I am attempting to synthesize a bibenzyl derivative via a Suzuki-Miyaura coupling of a benzyl halide with an arylboronic acid, but my yields are consistently low (<30%). What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura coupling for bibenzyl synthesis are a common issue. Here is a systematic guide to troubleshooting:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivated by oxygen.[3]
-
Solution:
-
Ensure your palladium source is of high quality and stored correctly.
-
Thoroughly degas your reaction mixture and solvent to remove oxygen.
-
Consider using a precatalyst that readily forms the active Pd(0) species.
-
-
-
Inappropriate Ligand: The choice of phosphine (B1218219) ligand is critical for an efficient reaction.
-
Solution:
-
For less reactive starting materials, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition.[3]
-
Screen a variety of ligands to find the optimal one for your specific substrates.
-
-
-
Base and Solvent Issues: The base may not be strong enough, or the solvent system may not be optimal for solubility and facilitating the catalytic cycle.
-
Side Reactions: Homocoupling of the boronic acid and dehalogenation of the benzyl halide are common side reactions.
-
Solution:
-
Ensure an oxygen-free environment to minimize homocoupling.
-
Use the correct stoichiometry; a large excess of the boronic acid can sometimes lead to more homocoupling.
-
Optimize the catalyst and ligand system to favor the cross-coupling pathway.
-
-
Problem 2: Formation of Triphenylphosphine (B44618) Oxide and Stereoselectivity Issues in Wittig Reaction for Stilbene (B7821643) Precursors
Q: I am using a Wittig reaction to synthesize a stilbene precursor for my bibenzyl synthesis, but I am having difficulty removing the triphenylphosphine oxide byproduct, and I am getting a mixture of E/Z isomers. How can I address these issues?
A: These are two of the most common challenges with the Wittig reaction.
-
Removal of Triphenylphosphine Oxide (Ph₃P=O): This byproduct is often difficult to separate from the desired alkene due to its polarity and solubility.[7]
-
Solution:
-
Chromatography: Careful column chromatography on silica gel can separate the product from Ph₃P=O, although it can be tedious.
-
Precipitation/Filtration: In some cases, Ph₃P=O can be precipitated out of a non-polar solvent (e.g., hexane/ether mixtures) and removed by filtration.
-
Conversion to a Salt: Ph₃P=O can be reacted with MgBr₂ or CaCl₂ to form a salt that is insoluble in many organic solvents.
-
-
-
Controlling Stereoselectivity (E/Z Isomerism): The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[8]
-
Solution:
-
Stabilized Ylides: Ylides with electron-withdrawing groups (stabilized ylides) generally favor the formation of the (E)-alkene.[8][9]
-
Non-Stabilized Ylides: Ylides with alkyl or hydrogen substituents (non-stabilized ylides) typically lead to the (Z)-alkene, especially under salt-free conditions.[8]
-
Schlosser Modification: For the synthesis of (E)-alkenes with non-stabilized ylides, the Schlosser modification can be employed, which involves deprotonation-protonation of the betaine (B1666868) intermediate at low temperatures.[10]
-
-
Quantitative Data Summary
Table 1: Comparison of Yields for Different Bibenzyl Synthesis Routes
| Synthetic Route | Starting Materials | Key Reagents | Yield (%) | Reference |
| Friedel-Crafts Reaction | Benzene, 1,2-Dibromoethane | AlCl₃ | 62 | [1] |
| Wurtz Reaction | Benzyl Chloride | Sodium | 52 | [1] |
| Wolff-Kishner Reduction | Benzil | Hydrazine Hydrate, KOH | 58 | [1] |
| Reduction of Stilbene | trans-Stilbene (B89595) | Zn, NiCl₂·6H₂O | 74.1 | [1] |
| Reduction of Stilbene | trans-Stilbene | Vitride | 55 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Bibenzyl via Reduction of trans-Stilbene
This protocol is adapted from a procedure that provides a high yield of bibenzyl.[1]
Materials:
-
trans-Stilbene
-
Zinc dust (Zn)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 6 N
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-stilbene (1.0 equiv.) in methanol.
-
To this solution, add zinc dust (5.0 equiv.) and NiCl₂·6H₂O (1.0 equiv.).
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the excess zinc dust.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in diethyl ether and wash with 6 N HCl, followed by water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bibenzyl.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point for the Suzuki-Miyaura coupling to form a C-C bond, which can be adapted for bibenzyl synthesis. Optimization will likely be required.
Materials:
-
Aryl halide (e.g., benzyl bromide) (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Relationships
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. A practical protocol for the synthesis of bibenzyls via C(sp3)–H activation of methyl arenes under metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. [A new bibenzyl compound from Dendrobium nobile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Bibenzyl Synthesis
Welcome to the technical support center for the optimization of bibenzyl (1,2-diphenylethane) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to various synthetic routes for bibenzyl.
Troubleshooting Guides
This section addresses common issues encountered during bibenzyl synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no bibenzyl at all. What are the common causes and how can I improve the outcome?
A: Low or no yield is a frequent issue that can stem from several factors depending on the synthetic method employed. A systematic approach to troubleshooting is recommended.
For Wurtz Reaction:
-
Cause: Incomplete reaction or side reactions. The Wurtz reaction is notorious for side reactions, including the formation of alkenes.[1]
-
Solution:
-
Ensure the use of finely divided sodium metal to maximize surface area.
-
Use a dry, inert solvent like ether to prevent the reaction of sodium with moisture.[2]
-
Maintain a consistent reaction temperature, as elevated temperatures can favor side reactions.
-
Consider using a different coupling method if yields remain low, as the Wurtz reaction is often of little value due to low yields.[3][4]
-
For Friedel-Crafts Alkylation:
-
Cause: Deactivation of the catalyst or insufficient reactivity of the starting materials.
-
Solution:
-
Use a stoichiometric amount of a strong Lewis acid catalyst like AlCl₃.[5]
-
Ensure all reagents and glassware are anhydrous, as water can deactivate the Lewis acid catalyst.
-
If using a less reactive alkylating agent, consider a more potent Lewis acid or higher reaction temperatures.
-
For Reduction of Stilbene (B7821643):
-
Cause: Incomplete reduction or catalyst poisoning.
-
Solution:
For Suzuki Coupling:
-
Cause: Inactive catalyst, poor choice of ligand, or incompatible base/solvent system.
-
Solution:
-
Use a high-quality palladium catalyst and ensure it is properly activated.
-
Screen different phosphine (B1218219) ligands to find one that is optimal for benzyl (B1604629) halide coupling.
-
Optimize the base and solvent combination. For instance, K₂CO₃ is often a suitable base.[8]
-
Ensure the reaction is carried out under an inert atmosphere to prevent catalyst degradation.
-
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing a complex mixture of products, making purification difficult. How can I minimize byproduct formation?
A: The formation of byproducts is specific to the reaction type.
For Wurtz Reaction:
-
Observation: Formation of stilbene (alkene) and other disproportionation products.
-
Cause: The radical mechanism of the Wurtz reaction can lead to side reactions.[2]
-
Solution:
-
Lowering the reaction temperature can sometimes reduce the rate of side reactions.
-
Using a large excess of the alkyl halide can favor the desired coupling reaction.
-
For Friedel-Crafts Alkylation:
-
Observation: Presence of di- and poly-alkylated products.
-
Cause: The bibenzyl product is more reactive than the starting benzene (B151609) ring, leading to further alkylation.[9]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: Which synthetic method provides the highest yield for bibenzyl synthesis?
A1: Based on comparative studies, the single-step reduction of stilbene using Zn-NiCl₂·6H₂O in methanol (B129727) has been reported to provide the highest yield, reaching up to 74.1%.[6][10]
Q2: Can I use Suzuki coupling for bibenzyl synthesis? What are the typical conditions?
A2: Yes, Suzuki-Miyaura coupling can be an effective method. A common approach involves the cross-coupling of a benzyl bromide with a benzylboronic acid derivative. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a phosphine ligand (e.g., JohnPhos), a base (e.g., K₂CO₃), and a suitable solvent like DMF.[11] Microwave-assisted protocols can also significantly reduce reaction times.[11][12]
Q3: How can I avoid polyalkylation in the Friedel-Crafts synthesis of bibenzyl?
A3: The most reliable way to prevent polyalkylation is to use a two-step approach involving Friedel-Crafts acylation followed by reduction.[9] First, an acyl group is introduced into the aromatic ring, which deactivates the ring towards further substitution. The resulting ketone is then reduced to the desired alkyl group.[9][13]
Q4: What are the main limitations of the Wurtz reaction for bibenzyl synthesis?
A4: The Wurtz reaction has several limitations, including generally low yields, the formation of significant amounts of side products (like alkenes), and the inability to synthesize unsymmetrical products efficiently.[2][4] It is also not suitable for tertiary alkyl halides.[1]
Data Presentation
Table 1: Comparison of Different Synthetic Routes for Bibenzyl
| Synthesis Method | Starting Materials | Reagents/Catalyst | Reaction Time | Yield (%) | Reference |
| Friedel-Crafts Alkylation | Benzene, 1,2-Dibromoethane (B42909) | AlCl₃ | 5 hr | 62 | [6] |
| Wurtz Reaction | Benzyl chloride | Sodium metal, dry ether | 22 hr | 38 | [6] |
| Wolff-Kishner Reduction | Desoxybenzoin | Hydrazine hydrate, NaOH | - | 58 | [6] |
| Reduction of Stilbene | trans-Stilbene (B89595) | Zn, NiCl₂·6H₂O, Methanol | 1.5 hr | 74.1 | [6] |
| Reduction of Stilbene | trans-Stilbene | Vitride reagent, Toluene | 1 hr | 55 | [6] |
| Suzuki Coupling | Benzyl bromide, Phenylboronic acid | Pd(OAc)₂, JohnPhos, K₂CO₃ | 20 min (Microwave) | High (not specified) | [11] |
Experimental Protocols
Protocol 1: Bibenzyl Synthesis via Reduction of Stilbene[6]
-
Materials: trans-Stilbene, Zinc dust, Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Methanol, Ether.
-
Procedure:
-
To a solution of trans-stilbene (0.01 mole) in methanol (60.0 mL), add zinc dust (0.06 mole) and nickel(II) chloride hexahydrate (0.03 mole) in portions with stirring.
-
Reflux the reaction mixture for 1.5 hours.
-
Filter the hot reaction mixture to remove any unreacted stilbene.
-
Wash the residue with methanol.
-
Dissolve the inorganic salts from the residue in water and extract the bibenzyl with ether.
-
Separate and dry the ether layer.
-
Recover the ether to obtain crude bibenzyl.
-
Recrystallize the crude product from hot alcohol to get pure bibenzyl.
-
Protocol 2: Bibenzyl Synthesis via Friedel-Crafts Alkylation[6]
-
Materials: Benzene, 1,2-Dibromoethane, Anhydrous Aluminum Chloride (AlCl₃).
-
Procedure (Two Steps):
-
Step 1 (Alkylation):
-
Prepare a mixture of benzene and 1,2-dibromoethane in a 10:1 molar ratio.
-
Slowly add anhydrous AlCl₃ to the mixture with cooling.
-
Stir the reaction mixture at room temperature.
-
Process the reaction mixture to obtain a mixture of polyalkylates.
-
-
Step 2 (Transalkylation):
-
Prepare a mixture of benzene and the polyalkylates from Step 1 in a 2:1 gravimetric ratio.
-
Heat the mixture at 80-85°C for 5 hours.
-
After cooling, recover the excess benzene.
-
Distill the remaining liquid at 140°C under reduced pressure (8 mm Hg) to obtain bibenzyl, which solidifies upon cooling.
-
-
Mandatory Visualization
Caption: Experimental workflow for bibenzyl synthesis via reduction of stilbene.
Caption: Troubleshooting guide for low yield in bibenzyl synthesis.
References
- 1. doubtnut.com [doubtnut.com]
- 2. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Studies in the synthesis of bibenzyl | Semantic Scholar [semanticscholar.org]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of Bibenzyl Compounds
Welcome to the technical support center for the HPLC analysis of bibenzyl compounds. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing bibenzyl and other phenolic compounds?
A1: The most frequent cause of peak tailing for phenolic compounds like bibenzyls is secondary interactions between the analyte and the HPLC column's stationary phase.[1] Phenolic hydroxyl groups can form strong hydrogen bonds with active sites, particularly ionized residual silanol (B1196071) groups on silica-based columns (e.g., C18), delaying the elution of a portion of the analyte molecules and causing an asymmetric peak shape.[2]
Q2: How can I improve the resolution between closely eluting bibenzyl compounds?
A2: Improving resolution involves optimizing three key factors: column efficiency (N), selectivity (α), and retention factor (k).
-
Selectivity (α): This is often the most powerful factor. Changing the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol) or the stationary phase (e.g., from a C18 to a Phenyl-Hexyl column) can alter intermolecular interactions and improve separation.[1]
-
Efficiency (N): Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column will increase the number of theoretical plates and lead to sharper, better-resolved peaks.
-
Retention Factor (k): Increasing retention by reducing the organic solvent percentage in the mobile phase can enhance the separation between early eluting peaks.
Q3: I am observing unexpected peaks in my blank runs (ghost peaks). What is the likely source?
A3: Ghost peaks are extraneous peaks that do not originate from the injected sample.[3] Their presence in blank injections suggests contamination within the HPLC system or mobile phase.[4] Common sources include impurities in the solvents (even HPLC-grade), carryover from a previous injection where sample components adhere to the injector needle or valve, or contamination from vials and caps.[3][4]
Q4: What is a good starting point for developing an HPLC method for bibenzyl compounds?
A4: A robust starting point for analyzing bibenzyls is reversed-phase HPLC. A C18 column is a versatile choice for separating compounds based on hydrophobicity.[5][6] A gradient elution method using a mobile phase of water with an acid modifier (e.g., 0.1% formic or trifluoroacetic acid) as solvent A and an organic solvent like acetonitrile or methanol (B129727) (also with 0.1% acid) as solvent B is recommended.[5] The acid helps to suppress the ionization of phenolic groups, leading to better peak shapes.[1]
Troubleshooting Guides
Issue 1: Asymmetric Peak Tailing
Peak tailing is characterized by a peak with a trailing edge that is longer than its leading edge, often leading to poor integration and reduced resolution.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Quantitative Data: Mobile Phase pH Adjustment
Adjusting the mobile phase pH is a critical step to mitigate secondary interactions with residual silanols on the column. For phenolic compounds, a lower pH is generally preferable.[1]
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimized) | Expected Outcome |
| Mobile Phase pH | 6.8 (Unbuffered) | 2.7 (0.1% Formic Acid) | Suppresses silanol ionization |
| Analyte State | Partially Ionized | Protonated (Unionized) | Consistent interaction with stationary phase |
| Peak Shape | Tailing Peak (Asymmetry > 1.5) | Symmetrical Peak (Asymmetry ≈ 1.0) | Improved peak shape and quantification |
Experimental Protocol: Column Washing
If contamination is suspected to cause peak tailing, flushing the column with a strong solvent can regenerate the stationary phase.
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Initial Flush: Flush the column with HPLC-grade water for 20-30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Organic Flush: Flush with 100% Acetonitrile or Methanol for at least 60 minutes.
-
Re-equilibration: Before use, re-equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
Issue 2: Ghost Peaks and Carryover
Ghost peaks are unwanted peaks that appear in chromatograms, often during blank runs, indicating system contamination or carryover from previous injections.[4] Carryover occurs when analytes from a previous injection are retained in the system and elute in a subsequent run.
Troubleshooting Logic for Ghost Peaks
Caption: Logic diagram to identify the source of ghost peaks.
Quantitative Data: Injector Wash Solvent Optimization
The effectiveness of the injector needle wash is critical for preventing carryover, especially after injecting a high-concentration sample.
| Wash Solvent Composition | Sample Diluent | Carryover Observed | Recommendation |
| 100% Water | 50:50 Acetonitrile:Water | High | Ineffective; wash solvent is too weak. |
| 50:50 Acetonitrile:Water | 50:50 Acetonitrile:Water | Moderate | Better, but may not be sufficient for sticky compounds. |
| 90:10 Acetonitrile:Water | 50:50 Acetonitrile:Water | Low / None | Optimal ; wash solvent is stronger than the sample diluent. |
Experimental Protocol: Sample Preparation for Plant Extracts
Proper sample preparation is crucial to avoid introducing contaminants and particulates that can cause system issues.[7][8] This protocol is designed for extracting bibenzyls from plant material, such as Dendrobium species.[5][9]
-
Extraction:
-
Homogenize 1.0 g of dried, powdered plant material.
-
Perform ultrasonic extraction with 20 mL of 70% methanol for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the plant residue.
-
Combine all supernatants.
-
-
Concentration:
-
Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
-
Filtration:
Issue 3: Poor Peak Resolution
Poor resolution, where two or more peaks overlap, compromises the accuracy of quantification.
Workflow for Improving Peak Resolution
Caption: Decision tree for optimizing chromatographic resolution.
Quantitative Data: Column Selection for Phenolic Compounds
The choice of stationary phase can dramatically alter selectivity for aromatic bibenzyl compounds.
| Column Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic Interactions | General purpose, good starting point for separating bibenzyls based on polarity.[5][6] |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Separating aromatic and moderately polar compounds; offers alternative selectivity to C18.[1] |
| Biphenyl | π-π Interactions (enhanced) | Enhanced retention for compounds with aromatic rings, can provide unique selectivity for bibenzyls and related phenanthrenes. |
Experimental Protocol: Example HPLC Gradient Method for Bibenzyls
This method is adapted from published analyses of bibenzyls and related phenolic compounds.[5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) at 280 nm
-
Injection Volume: 10 µL
Gradient Program:
| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile + 0.1% TFA) |
| 0 | 80 | 20 |
| 30 | 50 | 50 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 46 | 80 | 20 |
| 55 | 80 | 20 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Identification of bibenzyls and evaluation of imitative wild planting techniques in Dendrobium officinale by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
Overcoming solubility issues of 3,5-Dimethoxy-3'-hydroxybibenzyl in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-3'-hydroxybibenzyl. The information provided addresses common challenges, with a focus on overcoming solubility issues in experimental assays.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
This is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration organic stock solution to an aqueous environment for bioassays.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of the compound may exceed its aqueous solubility limit. It is crucial to determine the maximum soluble concentration in your specific assay medium. Consider performing a preliminary solubility test by preparing serial dilutions and observing for precipitation. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" due to rapid solvent exchange. To avoid this, perform a serial dilution of the DMSO stock in pre-warmed (37°C) assay buffer or cell culture media. Add the compound dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Media | The solubility of many organic compounds decreases at lower temperatures. Always use pre-warmed (37°C) buffers or cell culture media when preparing your final working solutions. |
| Suboptimal Stock Solution Solvent | While DMSO is a common choice, for some assays, other organic solvents or co-solvent systems might be more suitable. Consider preparing stock solutions in ethanol (B145695) or a mixture of solvents. However, always be mindful of the final solvent concentration and its potential for cytotoxicity. |
| Interaction with Media Components | Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. If precipitation persists, consider using a simpler buffer for initial experiments or evaluating different media formulations if your experimental design allows. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. For most cell-based assays, preparing a concentrated stock solution in sterile DMSO is the standard practice.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: My compound precipitates after a few hours in the incubator. What can I do?
A3: Delayed precipitation can occur due to changes in the media over time (e.g., pH shifts) or interactions with cellular metabolites. To mitigate this, you can try reducing the final concentration of your compound. Alternatively, for longer incubation periods, consider replacing the media with a freshly prepared solution of the compound at intermediate time points. Using a solubilizing agent, such as a low concentration of a non-ionic surfactant or cyclodextrin, could also help maintain solubility, but their compatibility with your specific assay must be validated.
Q4: Can I use sonication or warming to dissolve my compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution of this compound in the organic solvent for the stock solution. However, avoid excessive heating, which could lead to degradation of the compound. Once the compound is in an aqueous solution, further heating is generally not recommended as it may not prevent precipitation upon cooling.
Q5: How can I determine the solubility of this compound in my specific assay buffer?
A5: A simple method to estimate solubility is to prepare a saturated solution of the compound in your buffer. Add an excess amount of the compound to the buffer, vortex or shake vigorously for an extended period (e.g., 24 hours) at a controlled temperature, and then centrifuge or filter the solution to remove undissolved solid. The concentration of the compound in the clear supernatant can then be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 274.32 g/mol ).
-
Aseptically weigh the calculated amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Albumin Denaturation
This protocol provides a general method for assessing the anti-inflammatory activity of this compound by measuring the inhibition of heat-induced albumin denaturation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Egg albumin (from fresh hen's egg) or Bovine Serum Albumin (BSA)
-
Aspirin or Diclofenac sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of egg albumin or BSA in PBS.
-
Prepare a series of working concentrations of this compound by diluting the stock solution in PBS. Also, prepare a similar concentration range for the positive control drug.
-
The reaction mixture should consist of 0.2 mL of the albumin solution and 2.8 mL of PBS.
-
Add 2 mL of the varying concentrations of the test compound or standard drug to the reaction mixture.
-
A control group should be prepared containing 2 mL of PBS instead of the test sample.
-
Incubate all the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the reaction mixtures at 70°C in a water bath for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Visualizations
Caption: Workflow for preparing this compound for assays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.[1]
References
Technical Support Center: Stability and Degradation of 3,5-Dimethoxy-3'-hydroxybibenzyl
Welcome to the technical support center for 3,5-Dimethoxy-3'-hydroxybibenzyl. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound in solution can be influenced by several factors. The most common causes are hydrolysis, oxidation, and photolysis.[1][2] The rate of these degradation processes can be significantly affected by the pH of the solution, the storage temperature, and exposure to light.[3][4]
Q2: How can I determine the intrinsic stability of my this compound sample?
A2: To determine the intrinsic stability, you should conduct forced degradation studies.[1][2] These studies involve exposing a solution of the compound to stress conditions that are more severe than typical storage conditions.[2] The goal is to accelerate degradation to identify potential degradation products and pathways in a shorter amount of time.[1][2]
Q3: What are the recommended stress conditions for forced degradation studies of this compound?
A3: Based on regulatory guidelines and common practices for organic molecules, the following stress conditions are recommended for forced degradation studies.[2][3] It is important to aim for a degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical methods can accurately detect and quantify the degradation products.[3]
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | 24 - 72 hours |
| Thermal Degradation | 60°C - 80°C | 24 - 72 hours |
| Photostability | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5] | As per ICH Q1B guidelines[5] |
Q4: How do I prepare my samples for a forced degradation study?
A4: To prepare samples for a forced degradation study, dissolve a known concentration of this compound in a suitable solvent. If the compound has poor aqueous solubility, a co-solvent may be used.[3] For each stress condition, a separate sample should be prepared. A control sample, stored under normal conditions, should also be included for comparison.
Q5: What analytical techniques are suitable for analyzing the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for separating and quantifying the parent compound and its degradation products.[6] Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structure of the degradation products.[7]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough, or the duration of the study may be too short.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M HCl).
-
Increase the temperature for hydrolytic and thermal degradation studies.
-
Extend the duration of the study.
-
Ensure that the compound is fully dissolved in the solution to be available for degradation.
-
Issue 2: The compound degrades too quickly, leaving very little of the parent compound.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the reaction.
-
Reduce the duration of the study and take more frequent time points.
-
Issue 3: I am observing multiple peaks in my chromatogram after the degradation study. How do I identify them?
-
Possible Cause: These are likely degradation products.
-
Troubleshooting Steps:
-
Use a stability-indicating HPLC method with sufficient resolution to separate all peaks.
-
Employ LC-MS to obtain the mass-to-charge ratio (m/z) of each peak.
-
Analyze the fragmentation patterns in the mass spectra to elucidate the structures of the degradation products.[7]
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal Degradation: Place a solution of the compound in a temperature-controlled oven at 60°C.
-
Control: Keep 1 mL of the stock solution mixed with 9 mL of the solvent at room temperature, protected from light.
-
-
Incubation: Incubate all solutions for a predetermined time (e.g., 24, 48, 72 hours).
-
Neutralization (for acid and base hydrolysis): After incubation, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid co-elution in HPLC for bibenzyl quantification.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on avoiding co-elution during bibenzyl quantification by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue: Co-elution of Bibenzyls with Other Compounds
Co-elution, the overlapping of chromatographic peaks, is a common challenge in HPLC analysis, leading to inaccurate quantification. Bibenzyls, being aromatic compounds, can often co-elute with other structurally similar molecules present in the sample matrix, such as phenanthrenes, flavonoids, and alkaloids. This guide provides a systematic approach to troubleshoot and resolve these co-elution issues.
Q1: My bibenzyl peak is showing shouldering or is broader than expected, suggesting co-elution. What are the initial steps to diagnose the problem?
A1: Initial diagnosis should focus on confirming co-elution and assessing the overall health of your HPLC system.
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or Mass Spectrometer (MS), use the peak purity function to assess whether the peak represents a single compound.[1][2] A non-homogenous peak spectrum indicates the presence of co-eluting impurities.
-
System Suitability Check: Before modifying the method, ensure your HPLC system is performing optimally. Check for consistent pressure, stable baseline, and reproducible retention times with a standard compound. Issues like leaks, worn pump seals, or contaminated mobile phase can mimic co-elution problems.[3][4][5]
-
Blank Injection: Inject a blank solvent to check for ghost peaks, which could be carryover from previous injections or contaminants in the mobile phase or system.[6]
Q2: How can I modify my mobile phase to resolve co-eluting peaks in bibenzyl analysis?
A2: Mobile phase composition is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[7]
-
Change the Organic Modifier: If you are using acetonitrile (B52724), switching to methanol, or vice versa, can alter the elution order and improve separation due to different solvent selectivities.[7] For bibenzyls and other phenolic compounds, acetonitrile often provides better selectivity.
-
Adjust the Gradient Profile: A shallower gradient (slower increase in the organic solvent concentration) can increase the separation between closely eluting peaks.[6] Introducing an isocratic hold at a specific mobile phase composition where the co-elution occurs can also enhance resolution.
-
Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[8][9][10][11][12] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is common in bibenzyl analysis to ensure sharp peaks and reproducible retention times. Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes.
Q3: I have optimized the mobile phase, but co-elution persists. What are the next steps involving the stationary phase?
A3: If mobile phase optimization is insufficient, changing the stationary phase chemistry is often the most effective way to resolve co-elution.[7]
-
Switch Column Chemistry: While C18 columns are commonly used for bibenzyl analysis, alternative stationary phases can provide different selectivities.
-
Phenyl-Hexyl Column: The phenyl stationary phase offers π-π interactions with the aromatic rings of bibenzyls and other aromatic co-eluents, which can significantly alter elution patterns and improve separation.
-
Biphenyl (B1667301) Column: Similar to phenyl-hexyl columns, biphenyl phases provide enhanced π-π interactions and are effective for separating aromatic compounds.
-
Cyano (CN) Column: A CN column offers different selectivity compared to C18 and can be used for both normal-phase and reversed-phase separations.
-
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency, leading to sharper peaks and better resolution.[7] However, this will increase backpressure, so ensure your HPLC system is compatible.
-
Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.[7]
Q4: Can operational parameters like temperature and flow rate be adjusted to resolve co-elution?
A4: Yes, optimizing operational parameters can fine-tune your separation.
-
Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity. Experiment with temperatures between 25°C and 40°C.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. However, this will also increase the analysis time.
FAQs
Q5: What are common interfering compounds when quantifying bibenzyls from plant extracts?
A5: When analyzing bibenzyls in plant extracts, common interfering compounds include other classes of phenolic compounds and alkaloids that are often co-extracted. These can include:
-
Phenanthrenes: Structurally similar to bibenzyls, making them prone to co-elution.
-
Flavonoids: A diverse group of polyphenols that are abundant in plants.[13][14][15][16]
-
Alkaloids: Nitrogen-containing compounds that can have a wide range of polarities.[17]
Q6: What type of HPLC column is generally recommended for bibenzyl quantification?
A6: A reversed-phase C18 column is the most common and generally recommended starting point for bibenzyl quantification due to its hydrophobicity-based separation mechanism, which is well-suited for aromatic compounds.
Q7: What are typical mobile phases used for bibenzyl separation?
A7: Typical mobile phases for bibenzyl separation in reversed-phase HPLC consist of a gradient mixture of water and an organic solvent, usually acetonitrile or methanol. A small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, is often added to both the aqueous and organic phases to improve peak shape and reproducibility.
Q8: How can I confirm the identity of my bibenzyl peak if I suspect co-elution?
A8: The most reliable method for peak identity confirmation is to use a mass spectrometer (MS) detector coupled with your HPLC (LC-MS). The mass spectrum of your peak can be compared to that of a pure bibenzyl standard for positive identification.
Experimental Protocols
Protocol 1: General HPLC Method for Bibenzyl Quantification
This protocol provides a starting point for developing a quantitative HPLC method for bibenzyls.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Protocol 2: Troubleshooting Protocol for Co-elution with Phenanthrenes
This protocol outlines a strategy to separate bibenzyls from co-eluting phenanthrenes.
| Parameter | Specification |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start with a shallow gradient (e.g., 30-70% B over 30 min) and optimize |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detection | DAD (254 nm and 280 nm) for peak purity assessment |
| Injection Volume | 5 µL |
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used in bibenzyl quantification.
| Bibenzyl Compound | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Erianin | 0.5 - 50 | 0.1 | 0.5 | 98 - 102 |
| Gigantol | 1 - 100 | 0.2 | 1 | 97 - 103 |
| Moscatilin | 0.2 - 20 | 0.05 | 0.2 | 99 - 101 |
Visualizations
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. ijsdr.org [ijsdr.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ijnrd.org [ijnrd.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Bibenzyl Extraction from Orchid Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of bibenzyls from orchid species.
Frequently Asked Questions (FAQs)
Q1: Which orchid species are known to be good sources of bibenzyls?
Several orchid genera are known to produce bibenzyl compounds. Species within the Dendrobium and Bulbophyllum genera are particularly well-documented for containing a variety of bibenzyl derivatives.[1][2][3][4][5][6][7][8] Other genera, such as Arundina, Epidendrum, and Phalaenopsis, have also been reported to contain these compounds.[9][10][11][12]
Q2: What part of the orchid plant typically has the highest concentration of bibenzyls?
The concentration of bibenzyls can vary depending on the orchid species and the specific plant part. Generally, pseudobulbs, stems, and roots are considered good sources for extraction.[1][3][7][8][9][10] For example, in Bulbophyllum auricomum, the pseudobulbs and roots are used for extraction.[1] In Arundina graminifolia, bibenzyls have been found in leaves, roots, stems, and flowers.[9][10] It is recommended to perform a preliminary analysis of different plant tissues to identify the part with the highest yield for your target bibenzyl.
Q3: What are the most common solvents used for bibenzyl extraction?
Methanol (B129727) and ethanol (B145695) are the most frequently used solvents for the initial extraction of bibenzyls from orchid material.[1][5][6] Following the initial extraction, a series of partitioning steps with solvents of increasing polarity, such as ethyl acetate (B1210297) and butanol, is often employed to separate compounds based on their polarity.[1] The choice of solvent can significantly impact the extraction efficiency and the profile of extracted compounds.
Q4: How can I quantify the amount of bibenzyls in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the simultaneous determination and quantification of bibenzyls and other phenolic compounds in orchid extracts.[13] This technique allows for the separation and quantification of individual bibenzyl compounds based on their retention times and UV-Vis spectra.
Troubleshooting Guide
Low Bibenzyl Yield
Problem: The yield of bibenzyls from my extraction is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Plant Material | Ensure you are using the correct orchid species and plant part known to be rich in your target bibenzyls. The concentration of secondary metabolites can vary significantly between species and even within different parts of the same plant.[1][9][10] |
| Improper Sample Preparation | The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent penetration. Fresh, semi-dried, or lyophilized plant material can also be used, but consistency is key.[1][14] |
| Inefficient Extraction Method | Traditional maceration may not be sufficient for optimal extraction. Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[15][16][17][18][19] |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is crucial. Start with a non-polar solvent to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent like methanol or ethanol. Experiment with different solvent systems to find the optimal one for your specific bibenzyls. |
| Degradation of Compounds | Bibenzyls, like other phenolic compounds, can be susceptible to degradation by light, heat, and oxidation. Protect your samples from light and high temperatures during extraction and storage. |
Poor Separation in Chromatography
Problem: I am having difficulty separating the bibenzyls in my extract using column chromatography or HPLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | For column chromatography, silica (B1680970) gel and Sephadex LH-20 are commonly used for the separation of bibenzyls.[1][3] For HPLC, a C18 reverse-phase column is often effective.[13] If you are not getting good separation, consider trying a different stationary phase. |
| Suboptimal Mobile Phase | The composition of the mobile phase is critical for achieving good separation. For reverse-phase HPLC, a gradient elution with acetonitrile (B52724) and water (often with a small amount of acid like trifluoroacetic acid) is typically used.[13] Systematically vary the gradient profile and solvent composition to optimize separation. |
| Sample Overload | Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the injection volume or dilute your sample. |
| Presence of Interfering Compounds | Crude extracts contain a complex mixture of compounds that can interfere with the separation of bibenzyls. Use solid-phase extraction (SPE) or liquid-liquid partitioning to clean up your sample before chromatographic analysis. |
Experimental Protocols
Protocol 1: General Bibenzyl Extraction and Fractionation
This protocol is a general guideline based on methods reported for Bulbophyllum and Dendrobium species.[1][2][5]
-
Sample Preparation:
-
Collect fresh and healthy plant material (e.g., pseudobulbs, stems).
-
Wash the material thoroughly to remove any dirt and debris.
-
Air-dry or freeze-dry the plant material.
-
Grind the dried material into a fine powder.
-
-
Maceration:
-
Soak the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).
-
Collect each solvent fraction and evaporate the solvent to yield the respective fractions. Bibenzyls are often enriched in the ethyl acetate fraction.
-
-
Purification:
-
Subject the bibenzyl-rich fraction (e.g., EtOAc fraction) to column chromatography over silica gel or Sephadex LH-20.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to isolate individual compounds.
-
Further purification can be achieved using preparative HPLC.
-
Protocol 2: Quantification of Bibenzyls using HPLC-DAD
This protocol is based on a method for the analysis of phenols in Dendrobium species.[13]
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% trifluoroacetic acid (TFA)
-
Use a linear gradient elution program (e.g., starting with 10% A and increasing to 100% A over 45 minutes).
-
-
Standard Preparation:
-
Prepare stock solutions of your target bibenzyl standards in methanol.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Dissolve a known amount of your extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Monitor the absorbance at a specific wavelength (e.g., 280 nm) or use the DAD to scan a range of wavelengths.
-
Identify and quantify the bibenzyls in your samples by comparing their retention times and UV spectra to those of the standards.
-
Data Presentation
Table 1: Comparison of Solvents for Bibenzyl Extraction
| Solvent System | Target Orchid Genera | Typical Bibenzyls Extracted | Reference(s) |
| Methanol | Bulbophyllum, Dendrobium | Gigantol, Batatasin III, Moscatilin | [1][5] |
| 60% Ethanol | Dendrobium nobile | Nobilin D, Nobilin E | [6] |
| n-Hexane followed by Methanol | Dendrobium nobile | Moscatilin | [7] |
| Chloroform-Methanol | Epidendrum rigidum | Gigantol, Batatasin III | [12] |
Table 2: Overview of Advanced Extraction Techniques
| Extraction Technique | Principle | Advantages | Orchid Genera Applied To | Reference(s) |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds. | Reduced extraction time, lower solvent consumption, higher extraction efficiency. | Dendrobium | [15][17][20] |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation bubbles, which collapse and disrupt cell walls, enhancing solvent penetration. | Shorter extraction time, increased yield, suitable for heat-sensitive compounds. | Not specifically reported for bibenzyls in orchids, but a promising technique. | [16][18] |
Visualizations
Bibenzyl Biosynthesis Pathway
The biosynthesis of bibenzyls in orchids starts from the general phenylpropanoid pathway. The key steps involve the condensation of a hydroxycinnamic acid derivative with three molecules of malonyl-CoA, catalyzed by bibenzyl synthase (BBS).
Caption: Simplified bibenzyl biosynthesis pathway in orchids.
General Workflow for Bibenzyl Extraction and Analysis
This workflow outlines the major steps from sample collection to the final analysis of bibenzyl compounds.
Caption: General experimental workflow for bibenzyl extraction.
Troubleshooting Logic for Low Bibenzyl Yield
This diagram provides a logical flow for troubleshooting low yields during bibenzyl extraction.
Caption: Troubleshooting workflow for low bibenzyl extraction yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN111087285B - Method for extracting bibenzyl compounds from dendrobium officinale and application of bibenzyl compounds - Google Patents [patents.google.com]
- 3. [A new bibenzyl compound from Dendrobium nobile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive bibenzyl derivatives and fluorenones from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moscatilin from Dendrobium nobile, a naturally occurring bibenzyl compound with potential antimutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]
- 11. Phenolic Compounds and Antioxidant Activity of Phalaenopsis Orchid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytotoxic activity of bibenzyl derivatives from the orchid Epidendrum rigidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP2275083B1 - Extract produced from orchid family plant, method for production thereof, and preparation for external application to skin comprising extract produced from orchid family plant - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Ultrasonic-Assisted Extraction and Radical-Scavenging Capacity of Phenols and Flavonoids from Clerodendrum cyrtophyllum Turcz Leaves | PLOS One [journals.plos.org]
- 17. japsonline.com [japsonline.com]
- 18. mdpi.com [mdpi.com]
- 19. phytopharmajournal.com [phytopharmajournal.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of Synthetic Bibenzyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic bibenzyl derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis, purification, and biological evaluation of bibenzyl derivatives.
A. Synthesis & Purification
Question: My bibenzyl synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in bibenzyl synthesis can stem from several factors depending on the synthetic route. Here are some common issues and potential solutions:
-
Purity of Starting Materials: Impurities in reactants can interfere with the reaction, leading to side products and reduced yields. Ensure all starting materials are of high purity.
-
Reaction Conditions:
-
Temperature: Suboptimal temperatures can favor the formation of byproducts. It's crucial to monitor and control the reaction temperature. For instance, in Friedel-Crafts synthesis, maintaining the temperature below the boiling point of benzene (B151609) (79°C) can help mitigate the formation of side products.[1]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
-
Side Reactions:
-
Stobbe Condensation: This method can be prone to side reactions such as the self-condensation of aldehydes or the Cannizzaro reaction.[3] Using a strong base like potassium tert-butoxide or sodium ethoxide is critical, and at least one equivalent is necessary as the base is consumed during the reaction.[3]
-
Friedel-Crafts Reaction: This can produce notable side products like toluene (B28343) and ethyl benzene.[1] Using a significant excess of benzene to dichloroethane (e.g., a 12:1 ratio) can help minimize the formation of these byproducts.[1]
-
-
Inefficient Purification: Product loss during purification can significantly impact the final yield. Optimize purification methods, such as column chromatography, by carefully selecting the solvent system.
Question: I'm observing unexpected side products in my synthesis. What are they likely to be and how can I minimize them?
The nature of side products is highly dependent on the synthetic method employed:
-
Friedel-Crafts Synthesis: Common side products include toluene and ethyl benzene.[1] To minimize their formation, use a large excess of the aromatic substrate and maintain a controlled reaction temperature.[1]
-
Stobbe Condensation: Aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid.[3] Aldehyde self-condensation is another possibility.[3] Ensuring the purity of the starting materials and careful selection of the base and its stoichiometry can help mitigate these side reactions.[3]
-
Amide Coupling: If your bibenzyl derivative has a carboxylic acid moiety that you are coupling with an amine, side reactions can occur. For example, the activated carboxylic acid can react with a phenolic hydroxyl group on the amine to form an ester byproduct.[3] Protecting the hydroxyl group before the coupling reaction can prevent this.[3]
Question: What is the most effective way to purify my synthetic bibenzyl derivatives?
Column chromatography on silica (B1680970) gel is a widely used and effective method for purifying bibenzyl derivatives. The choice of eluent system is crucial for good separation. A mixture of hexane (B92381) and ethyl acetate (B1210297) is often a good starting point. For bibenzyl itself, distillation can be an effective purification method due to the significantly different boiling points of the main product and common side products.[1]
B. Solubility & Stability
Question: My bibenzyl derivative is poorly soluble in aqueous buffers for my biological assay. How can I improve its solubility?
Poor aqueous solubility is a common challenge with bibenzyl derivatives due to their often rigid and lipophilic structures.[4] This can lead to compound precipitation and inaccurate assay results.[5][6] Here are several strategies to enhance solubility:
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7] This stock can then be diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for cell-based assays) to not affect the biological system.[7]
-
pH Adjustment: For bibenzyl derivatives with ionizable groups (e.g., a primary amine), adjusting the pH of the buffer can significantly improve solubility.[4] Decreasing the pH will protonate a basic amine group, forming a more soluble salt.[4] Always ensure the final pH is compatible with your assay.
-
Solubilizing Agents: Agents like cyclodextrins can encapsulate the non-polar parts of your compound, increasing its aqueous solubility.[7]
-
Sonication and Gentle Warming: These techniques can aid in the dissolution of your compound in the chosen solvent.[7]
Question: My compound precipitates when I add it to the cell culture medium. What is the best way to prepare my working solutions?
Precipitation in cell culture medium is a common issue with hydrophobic compounds.[8] Here is a recommended procedure to minimize this:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Instead of adding the stock solution directly to the medium, add the culture medium drop-wise into your stock solution while vortexing vigorously.[8]
-
Ensure that any signs of precipitation are gone between additions of the medium.[8]
-
As the solution becomes more dilute, you can increase the rate of medium addition until you reach your desired final concentration.[8]
-
Keeping the medium warm during this process can also be beneficial.[8]
Question: Are there any stability issues I should be aware of with my bibenzyl derivatives?
Phenolic compounds can be susceptible to oxidation. It is advisable to store stock solutions at -20°C and protected from light.[7] For compounds with benzyl (B1604629) alcohol moieties, be aware that they can slowly oxidize in the presence of air to form benzaldehyde (B42025) and subsequently benzoic acid.[9]
C. Biological Assays & Data Interpretation
Question: I am getting inconsistent or non-reproducible results in my biological assays. What could be the cause?
Inconsistent results are often linked to solubility issues.[4] If your compound is not fully dissolved, the actual concentration exposed to the cells or target protein will be variable.[5] Other potential causes include:
-
Compound Degradation: Ensure your stock solutions are stored properly and consider preparing fresh solutions for each experiment.[7]
-
Interaction with Assay Components: Your compound may interact with components of the assay medium or the detection reagents.[7]
-
Assay Interference: Bibenzyl derivatives, being aromatic compounds, have the potential to interfere with certain assay formats, particularly those that rely on fluorescence.[10] They can cause quenching or exhibit autofluorescence, leading to false positive or false negative results.[10] It is recommended to run control experiments to test for such interference.
Question: My bibenzyl derivative is showing lower than expected activity in a cell-based assay. What should I investigate?
-
Solubility and Precipitation: First, confirm that your compound is fully soluble at the tested concentrations in the cell culture medium. Visual inspection under a microscope can help detect any precipitation.[8]
-
Cellular Uptake: The compound may have poor membrane permeability, limiting its access to intracellular targets.
-
Metabolism: The cells may be metabolizing your compound into a less active or inactive form.
-
Structure-Activity Relationship (SAR): The biological activity of bibenzyls is highly dependent on their substitution pattern. The number and position of phenolic hydroxyl groups are often primary determinants of activity.[11] Minor structural changes can lead to significant differences in biological effects.
Question: How do I interpret unexpected Structure-Activity Relationship (SAR) data?
Unexpected SAR can provide valuable insights. Consider the following:
-
Steric Hindrance: A bulky substituent may prevent the molecule from binding effectively to its target.
-
Electronic Effects: The addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its interaction with the target.
-
Conformational Rigidity: The flexibility or rigidity of the bibenzyl backbone can influence how well it fits into a binding pocket.
-
Mechanism of Action: Different derivatives, even with similar structures, may have different mechanisms of action. For example, in one study, macrocyclic bis(bibenzyl)s were found to be bactericidal, while their fragment compounds were bacteriostatic.[11]
II. Frequently Asked Questions (FAQs)
Q1: What are the key structural features that determine the biological activity of bibenzyl derivatives?
The number and positions of phenolic hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical determinants of the biological activity of bibenzyl derivatives.[11][12] These groups influence the molecule's polarity, chemical reactivity, and ability to interact with biological targets.[11]
Q2: What are some of the most promising biological activities of synthetic bibenzyls?
Synthetic bibenzyls have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, neuroprotective, and antimicrobial effects.[13][14]
Q3: How can I assess the antioxidant activity of my bibenzyl derivatives?
Common in vitro assays for antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the FRAP (ferric reducing antioxidant power) assay.[11]
Q4: How can I evaluate the cytotoxic effects of my bibenzyl derivatives on cancer cell lines?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15]
Q5: Which signaling pathways are commonly modulated by bibenzyl derivatives?
Bibenzyl derivatives have been shown to modulate several key signaling pathways, including:
-
NF-κB Signaling Pathway: Many bibenzyls exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[1][16]
-
Apoptosis Signaling Pathway: Some bibenzyls induce apoptosis in cancer cells by modulating the expression of proteins like Bax and Bcl-2.[3][7]
-
MAPK Signaling Pathway: This pathway has also been implicated in the mechanism of action of some bibenzyl derivatives.[17]
III. Data Presentation
Table 1: Cytotoxicity of Selected Bibenzyl Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Moscatilin | A375 (Melanoma) | 6.25-50 (dose-dependent) | [12] |
| Denofficin | HeLa | 20.2 ± 1.3 | [18] |
| Dendrocandin B | HeLa | 91.1 ± 11.2 | [18] |
| Dendrocandin U | HeLa | 41.5 ± 2.4 | [18] |
| 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) | U87MG (Glioblastoma) | Dose-dependent reduction in viability | [7] |
Table 2: Antioxidant Activity of Selected Bibenzyl Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Dendrocandin C | DPPH | 34.2 | [19] |
| Dendrocandin D | DPPH | 34.5 | [19] |
| Dendrocandin E | DPPH | 15.6 | [19] |
| 3,12-dihydroxy-5-methoxybibenzyl | ABTS | Most active in study | [20] |
| 5,12-dihydroxy-3-methoxydibenzyl-6-carboxylic acid | β-carotene/linoleic acid | Highest activity at 1h | [20] |
IV. Experimental Protocols
A. Synthesis: Reduction of Stilbene (B7821643) to Bibenzyl
This protocol describes a single-step reduction of stilbene to bibenzyl using Zn and NiCl₂·6H₂O.[13]
-
To a solution of stilbene (e.g., 1.8 g, 0.01 mole) in methanol (B129727) (60.0 mL), add zinc dust (e.g., 6.5 g, 0.1 mole) and NiCl₂·6H₂O (e.g., 7.13 g, 0.03 mole) in portions with stirring.
-
Reflux the reaction mixture for 1.5 hours.
-
Filter the hot reaction mixture to remove any unreacted stilbene.
-
Wash the residue with methanol.
-
Dissolve the inorganic salts from the residue in water.
-
Extract the bibenzyl residue with ether.
-
Separate and dry the ether layer.
-
Recover the ether to obtain crude bibenzyl.
-
Recrystallize the crude product from hot alcohol to yield pure bibenzyl.
B. Biological Assay: MTT Assay for Cytotoxicity
This protocol is a general guideline for assessing the cytotoxicity of bibenzyl derivatives.[15]
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂.[15]
-
Prepare serial dilutions of the bibenzyl derivative in the appropriate cell culture medium. Remember to first prepare a stock solution in DMSO and then dilute it carefully into the medium to avoid precipitation.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the bibenzyl derivative. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[15]
-
After incubation, add 10-28 µL of MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well.[15]
-
Incubate for 1.5-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15]
-
Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (test wavelength) and a reference wavelength greater than 650 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
C. Biological Assay: DPPH Radical Scavenging Assay
This protocol outlines a method for determining the antioxidant capacity of bibenzyl derivatives.[2][21]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[11]
-
Sample Preparation: Prepare serial dilutions of the bibenzyl derivatives and a positive control (e.g., ascorbic acid or Trolox) in the same solvent used for the DPPH solution.
-
Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each sample dilution (e.g., 40 µL).[22]
-
Add the DPPH working solution (e.g., 2.96 mL for cuvettes) to each sample and mix thoroughly.[22]
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).[2]
-
Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[2]
V. Visualizations
Caption: A typical experimental workflow for the synthesis and biological evaluation of bibenzyl derivatives.
Caption: A troubleshooting decision tree for addressing low yields in bibenzyl synthesis.
Caption: Inhibition of the NF-κB signaling pathway by a synthetic bibenzyl derivative.
Caption: Induction of apoptosis by a synthetic bibenzyl derivative via p53-mediated pathways.
References
- 1. A new bibenzyl derivative with nuclear factor-kappaB inhibitory activity from Schefflera arboricola (Araliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Bibenzyl analogue DS-1 inhibits MDM2-mediated p53 degradation and sensitizes apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Studies in the synthesis of bibenzyl | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. Moscatilin, a bibenzyl derivative from the orchid Dendrobium loddigesii, induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Bayesian Optimization for the Chemical Reaction of Bibenzyls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Bayesian optimization in the chemical synthesis of bibenzyls.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of optimizing bibenzyl synthesis using Bayesian optimization.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| BO-BIB-001 | Slow convergence of the optimization algorithm. | 1. Inadequate initial sampling.2. Poor choice of acquisition function.3. The model is stuck in a local optimum. | 1. Ensure the initial experimental design covers a diverse range of the parameter space. A Latin hypercube design is often a good starting point.2. Experiment with different acquisition functions. Expected Improvement (EI) is a common choice, but others like Upper Confidence Bound (UCB) might be more effective for your specific reaction landscape.3. Introduce more exploration into the optimization by adjusting the acquisition function's parameters to favor exploring uncertain regions. |
| BO-BIB-002 | The model repeatedly suggests experiments in a narrow region of the parameter space. | 1. The acquisition function is overly exploitative.2. The surrogate model (e.g., Gaussian Process) has become too confident in a suboptimal region. | 1. Adjust the trade-off parameter in the acquisition function (e.g., ξ in EI) to encourage more exploration.2. Manually add a few diverse experimental points to the dataset to help the model learn about other regions of the parameter space. |
| BO-BIB-003 | Poor predictive performance of the surrogate model. | 1. Insufficient or low-quality data.2. Inappropriate kernel function for the Gaussian Process.3. The reaction landscape is highly complex or noisy. | 1. Increase the number of initial experiments or ensure the analytical method for determining yield is accurate and reproducible.2. The Matérn kernel is a robust choice. You can also try other kernels and optimize their hyperparameters.3. Consider using a more flexible surrogate model or incorporating noise handling into your Bayesian optimization framework. |
| BO-BIB-004 | Difficulty in defining the search space for categorical variables (e.g., ligands, bases). | 1. Lack of a suitable numerical representation for categorical variables. | 1. Use one-hot encoding to represent the categorical variables. This allows the model to treat them as distinct options without imposing an arbitrary order. |
| BO-BIB-005 | The optimization algorithm suggests experimentally unfeasible or unsafe conditions. | 1. The optimization is unconstrained. | 1. Implement constraints within your Bayesian optimization software to exclude regions of the parameter space that are known to be unsafe or impractical.[1] |
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it useful for optimizing the synthesis of bibenzyls?
A1: Bayesian optimization is a powerful machine learning technique for optimizing black-box functions, which are functions where we don't know the mathematical form. In chemical synthesis, the relationship between reaction parameters (like temperature, catalyst, and reactant concentrations) and the reaction yield is often a complex, unknown function. Bayesian optimization builds a probabilistic model of this function and uses it to intelligently select the next set of experimental conditions to test, aiming to find the optimal conditions with a minimal number of experiments.[2][3][4][5][6][7] This is particularly advantageous in drug development and other areas where experiments are expensive and time-consuming.
Q2: How many initial experiments do I need to run before starting the Bayesian optimization loop?
A2: There is no fixed number, but a common practice is to start with a small set of experiments that provide a good initial coverage of the parameter space. For a typical bibenzyl synthesis optimization with 4-5 parameters, starting with 10-20 well-chosen initial data points is often sufficient for the model to begin making reasonable predictions.
Q3: What are the key parameters to consider for the optimization of a palladium-catalyzed bibenzyl synthesis?
A3: For a palladium-catalyzed cross-coupling reaction to form bibenzyls, the key parameters to optimize typically include:
-
Catalyst: Type of palladium catalyst and its loading.
-
Ligand: Type of phosphine (B1218219) ligand.
-
Base: Type of base and its concentration.
-
Solvent: The reaction solvent.
-
Temperature: The reaction temperature.
-
Reaction Time: The duration of the reaction.
Q4: How does Bayesian optimization handle both continuous (e.g., temperature) and categorical (e.g., solvent) variables?
A4: Bayesian optimization can handle mixed-variable search spaces.[2] Continuous variables are naturally handled by most surrogate models like Gaussian Processes. Categorical variables are typically transformed into a numerical format, such as one-hot encoding, before being fed into the model. This allows the algorithm to explore the impact of different discrete choices on the reaction outcome.
Q5: What open-source software packages are available for implementing Bayesian optimization in my lab?
A5: Several open-source Python libraries are available for Bayesian optimization, including:
-
Scikit-optimize: A user-friendly library built on top of Scikit-learn.
-
GPyOpt: A library based on the GPy framework for Gaussian Processes.
-
BoTorch: A flexible and modular library for Bayesian optimization research, built on PyTorch.
-
Dragonfly: A library that can handle both continuous and discrete variables and can be used for large-scale optimization.
Quantitative Data Summary
The following tables provide an example of data that could be generated during a Bayesian optimization of a palladium-catalyzed bibenzyl synthesis.
Table 1: Initial Experimental Design (Latin Hypercube Sampling)
| Experiment ID | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.5 | XPhos | K3PO4 | 100 | 18 | 45 |
| 2 | 2.0 | SPhos | Cs2CO3 | 80 | 24 | 58 |
| 3 | 1.0 | RuPhos | K2CO3 | 110 | 12 | 65 |
| 4 | 2.5 | DavePhos | NaOtBu | 90 | 20 | 32 |
| 5 | 1.2 | tBuXPhos | LiOtBu | 120 | 16 | 72 |
Table 2: Bayesian Optimization Results (After 15 Iterations)
| Experiment ID | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6 | 1.1 | tBuXPhos | LiOtBu | 118 | 15 | 85 |
| 7 | 0.9 | tBuXPhos | LiOtBu | 122 | 14 | 88 |
| 8 | 0.95 | tBuXPhos | LiOtBu | 120 | 14.5 | 92 |
| ... | ... | ... | ... | ... | ... | ... |
| 15 | 0.92 | tBuXPhos | LiOtBu | 121 | 14.2 | 95 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Bibenzyl
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize bibenzyl. This protocol can be used as the experimental basis for the Bayesian optimization workflow.
Materials:
-
Benzyl (B1604629) bromide
-
Benzylboronic acid pinacol (B44631) ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K3PO4, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (x mol%), ligand (y mol%), and base (z equivalents).
-
Add benzyl bromide (1.0 mmol) and benzylboronic acid pinacol ester (1.2 mmol) to the flask.
-
Add the anhydrous solvent (5 mL).
-
Stir the reaction mixture at the desired temperature for the specified reaction time.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure bibenzyl.
-
Determine the yield using a calibrated internal standard by GC or HPLC.
Protocol 2: Bayesian Optimization Workflow
This protocol outlines the steps to apply Bayesian optimization to the synthesis of bibenzyl.
Software:
-
Python environment with a Bayesian optimization library (e.g., Scikit-optimize).
-
A script to interface with the experimental setup (if automated) or to guide manual experiments.
Procedure:
-
Define the Search Space: Define the range of values for each reaction parameter (catalyst loading, temperature, time) and the list of choices for categorical parameters (ligand, base, solvent).
-
Initial Experiments: Perform an initial set of experiments using a space-filling design (e.g., Latin hypercube sampling) to gather the first data points. Record the conditions and the resulting yields.
-
Initialize the Optimizer: Input the data from the initial experiments into the Bayesian optimization software.
-
Optimization Loop: a. The software will suggest the next set of experimental conditions to perform based on its surrogate model and acquisition function. b. Perform the suggested experiment(s) following Protocol 1. c. Record the yield and add the new data point (conditions and yield) to your dataset. d. Re-run the optimization algorithm with the updated dataset.
-
Repeat: Continue the optimization loop (steps 4a-4d) until a desired yield is achieved, the experimental budget is exhausted, or the model converges to an optimum.
-
Analysis: Analyze the results to identify the optimal reaction conditions and understand the influence of different parameters on the yield.
Visualizations
Caption: The iterative workflow of Bayesian optimization for chemical reaction of bibenzyls.
Caption: Logical relationship of core components in Bayesian optimization for bibenzyl synthesis.
References
- 1. mlmi.eng.cam.ac.uk [mlmi.eng.cam.ac.uk]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. mdpi.com [mdpi.com]
- 4. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 5. Bayesian reaction optimization as a tool for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Battle of the Bibenzyls: A Comparative Analysis of Their Antibacterial Efficacy Against Staphylococcus aureus
For Immediate Release
In the ongoing search for novel antimicrobial agents, bibenzyl derivatives, a class of natural compounds found in a variety of plants, have shown considerable promise. This guide offers a comparative overview of the antibacterial activity of several bibenzyl derivatives against the pathogenic bacterium Staphylococcus aureus, a common cause of skin infections, respiratory illness, and food poisoning. The data presented here is compiled from recent studies to aid researchers and drug development professionals in identifying promising candidates for further investigation.
Unveiling the Antibacterial Potential: A Head-to-Head Comparison
The antibacterial efficacy of bibenzyl derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of various bibenzyl derivatives isolated from Bletilla striata against Staphylococcus aureus (ATCC 6538), providing a clear comparison of their potency.
| Bibenzyl Derivative | Chemical Structure (if available) | Minimum Inhibitory Concentration (MIC) against S. aureus (μg/mL)[1][2] |
| Shancigusin B | Not Available | 3 |
| Bulbocol | Not Available | 9 |
| Bletistrin J | Not Available | 14 |
| Shanciguol | Not Available | 19 |
| Bletistrin G | Not Available | 28 |
| Bletistrin F | Not Available | 28 |
| Bletistrin D (enantiomers 1a & 1b) | Not Available | >105 |
| Bletistrin E (enantiomers 2a & 2b) | Not Available | >105 |
| Bletistrin F (enantiomers 3a & 3b) | Not Available | 52-105[3][4][5] |
Key Observations:
-
Shancigusin B and Bulbocol demonstrated the most potent antibacterial activity with the lowest MIC values of 3 and 9 μg/mL, respectively.[2]
-
Bletistrins F, G, and J , along with shanciguol , also exhibited noteworthy inhibitory effects.[1][2]
-
Interestingly, the enantiomeric pairs of Bletistrins D and E showed weak to no activity at the concentrations tested.[3][4][5] The enantiomers of Bletistrin F , however, displayed moderate activity.[3][4][5] This suggests that the stereochemistry of the molecule can play a significant role in its biological activity.
Experimental Blueprint: Determining Minimum Inhibitory Concentration
The following protocol outlines the microbroth dilution method used to determine the MIC values of the bibenzyl derivatives against Staphylococcus aureus.[3] This standardized procedure ensures the reliability and reproducibility of the experimental results.
1. Preparation of Bacterial Inoculum:
- Several colonies of S. aureus (ATCC 6538) are inoculated into 10 mL of sterile Mueller-Hinton Broth (MHB).
- The culture is incubated for 24 hours at 37°C.
- The bacterial suspension is then diluted to a concentration of 1 × 10⁶ cells per well (200 μL) in a 96-well microtiter plate.
2. Preparation of Test Compounds:
- Stock solutions of the bibenzyl derivatives are prepared by dissolving them in dimethyl sulfoxide (B87167) (DMSO).
- Serial two-fold dilutions of each compound are made in MHB to achieve a range of concentrations (e.g., from 1 to 420 μg/mL).
3. Incubation and Observation:
- The diluted bacterial suspension is added to the wells containing the various concentrations of the test compounds.
- The microtiter plate is incubated at 37°C for 24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Workflow: MIC Assay Protocol
The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay workflow.
Caption: Workflow of the Minimum Inhibitory Concentration (MIC) Assay.
This guide provides a snapshot of the current understanding of the antibacterial properties of various bibenzyl derivatives. The potent activity of compounds like Shancigusin B highlights the potential of this chemical class as a source for new antibacterial drugs. Further research into the structure-activity relationships and mechanisms of action of these compounds is crucial for the development of effective therapies to combat bacterial infections.
References
- 1. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: 3,5-Dimethoxy-3'-hydroxybibenzyl vs. Resveratrol
A detailed examination of the antioxidant, anti-inflammatory, and tyrosinase inhibitory properties of 3,5-Dimethoxy-3'-hydroxybibenzyl and the well-studied stilbenoid, resveratrol (B1683913), is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer a comparative perspective on their potential therapeutic applications.
While resveratrol is a widely investigated compound with a large body of supporting data, direct quantitative experimental results for this compound are less prevalent in publicly accessible literature. Consequently, this comparison leverages data from structurally related bibenzyl compounds to provide a substantive analysis.
At a Glance: Key Biochemical Properties
| Property | This compound (and related Bibenzyls) | Resveratrol |
| Chemical Class | Bibenzyl | Stilbenoid |
| Primary Sources | Found in plants such as Bletilla striata and Dendrobium species. | Grapes, berries, peanuts.[1] |
| Molecular Weight | ~258.3 g/mol | 228.25 g/mol [2] |
Antioxidant Activity: A Quantitative Comparison
The antioxidant capacity of a compound is a critical indicator of its potential to mitigate oxidative stress-related cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value signifies greater antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (IC50) | Source Organism/Reference |
| Bibenzyl Derivatives (structurally similar to this compound) | ||
| Dendrocandin J | 36.8 µM | Dendrobium candidum[3] |
| Dendrocandin K | 70.2 µM | Dendrobium candidum[3] |
| Dendrocandin L | 45.0 µM | Dendrobium candidum[3] |
| Dendrocandin M | 60.5 µM | Dendrobium candidum[3] |
| Dendrocandin N | 87.6 µM | Dendrobium candidum[3] |
| Dendrocandin O | 50.4 µM | Dendrobium candidum[3] |
| Dendrocandin P | 22.3 µM | Dendrobium candidum[3] |
| Dendrocandin Q | 30.3 µM | Dendrobium candidum[3] |
| (S)-3,4,4'-trihydroxy-5,alpha-dimethoxybibenzyl | 34.2 µM | Dendrobium candidum[4] |
| 3,3',4,4'-tetrahydroxy-5-methoxybibenzyl | 15.6 µM | Dendrobium candidum[4] |
| Resveratrol | 15.54 µg/mL (~68.1 µM) | Mulberry (Morus alba L.)[5] |
| 0.131 mM (131 µM) | Synthetic[6] | |
| IC50 varied from 0.0700 to 0.9320 mg/mL in propolis extracts | Western Romanian propolis[7] |
Note: Direct DPPH IC50 values for this compound were not available in the reviewed literature. The data presented is for structurally related bibenzyl compounds isolated from natural sources.
Anti-inflammatory Effects: Mechanistic Insights
Both bibenzyls and resveratrol have demonstrated anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
This compound and Related Bibenzyls:
Bibenzyl derivatives isolated from Bletilla striata have been shown to exert anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) mediated cytotoxicity.[8][9][10][11] Specifically, compounds have demonstrated significant inhibitory effects with IC50 values in the micromolar range.[9][10][11] The proposed mechanism involves the stabilization of the asymmetric trimer structure of TNF-α, thereby inhibiting its activity.[10]
Resveratrol:
Resveratrol's anti-inflammatory mechanism is more extensively characterized and is known to involve the inhibition of pro-inflammatory mediators and the modulation of several signaling pathways.[12] It can suppress the activity of cyclooxygenase (COX) enzymes and down-regulate the expression of pro-inflammatory genes by inhibiting the activation of transcription factors such as nuclear factor-kappa B (NF-κB).[12]
Below is a DOT script illustrating the experimental workflow for assessing anti-inflammatory activity by measuring TNF-α inhibition.
The following diagram illustrates the NF-κB signaling pathway, a key target in the anti-inflammatory action of resveratrol.
Tyrosinase Inhibitory Activity: A Comparative Assessment
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing skin-lightening agents.
| Compound | Tyrosinase Inhibitory Activity (IC50) | Enzyme Source |
| Bibenzyl Derivatives (from Bletilla striata) | ||
| Ethanolic extract of fibrous roots | 359.7 mg/L | Mushroom |
| Ethanolic extract of pseudobulb | 751.4 mg/L | Mushroom |
| Resveratrol | 57.05 µg/mL (~250 µM) | Mushroom[13] |
| 63.2 µM | Mushroom[12] | |
| 0.39 µg/mL (~1.7 µM) | Human[12] | |
| 1.8 µM | Human[1] |
Note: Direct tyrosinase inhibition IC50 values for this compound were not found. The data for bibenzyl derivatives is from extracts of Bletilla striata, which is known to contain these types of compounds.[14]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: The test compounds (this compound and resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as DPPH to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test sample. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
IC50 Determination: The IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Mushroom Tyrosinase Inhibition Assay
Objective: To evaluate the inhibitory effect of the test compounds on mushroom tyrosinase activity.
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).
-
Mushroom tyrosinase solution (e.g., 1000 U/mL) prepared in phosphate buffer.
-
Substrate solution: L-DOPA (e.g., 2.5 mM) prepared in phosphate buffer.
-
Test compounds and a positive control (e.g., kojic acid) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add a specific volume of the test compound solution at various concentrations to the wells.
-
Add the mushroom tyrosinase solution to each well and pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
-
Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at approximately 475-492 nm at regular intervals for a defined period using a microplate reader.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [ (Rate of control reaction - Rate of sample reaction) / Rate of control reaction ] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a plot of percent inhibition versus inhibitor concentration.
Conclusion
This comparative guide highlights the current understanding of the biochemical properties of this compound and resveratrol. Resveratrol is a well-documented antioxidant, anti-inflammatory, and tyrosinase inhibitory agent with a considerable amount of quantitative data available. While direct experimental data for this compound is sparse, evidence from structurally related bibenzyl compounds suggests that it likely possesses similar bioactive properties.
The data on related bibenzyls from Dendrobium and Bletilla species indicate potent antioxidant and anti-inflammatory activities, with some compounds showing lower IC50 values than resveratrol in certain assays. Similarly, extracts rich in bibenzyls have demonstrated significant tyrosinase inhibitory effects.
For researchers and drug development professionals, this analysis underscores the potential of this compound as a bioactive compound worthy of further investigation. Future studies should focus on generating direct quantitative data for this specific compound to allow for a more precise and definitive comparison with established molecules like resveratrol. Such research will be crucial in elucidating its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Eight new bibenzyl derivatives from Dendrobium candidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new bibenzyl derivatives from Dendrobium candidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]
- 9. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Skin Lightening Efficacy of Resveratrol and Its Analogs: From in Vitro Studies to Cosmetic Applications [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant, Antityrosinase and Antitumor Activity Comparison: The Potential Utilization of Fibrous Root Part of Bletilla striata (Thunb.) Reichb.f - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Dimethoxy-Hydroxybibenzyls: A Comparative Guide to Tyrosinase Inhibition and Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dimethoxy-hydroxybibenzyls and their alternatives as tyrosinase inhibitors and antioxidants. The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.
Structure-Activity Relationship of Dimethoxy-Hydroxybibenzyls
Dimethoxy-hydroxybibenzyls, a class of natural and synthetic compounds, have garnered significant interest for their potential pharmacological activities, particularly as tyrosinase inhibitors and antioxidants. The position and number of methoxy (B1213986) and hydroxyl groups on the bibenzyl scaffold play a crucial role in determining their biological efficacy.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[1] Its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The inhibitory potential of bibenzyl derivatives is largely influenced by the substitution pattern on their aromatic rings. Generally, hydroxyl groups are critical for interacting with the active site of the tyrosinase enzyme.
Table 1: Comparison of Tyrosinase Inhibitory Activity of Bibenzyl Derivatives and Other Inhibitors
| Compound | Structure | IC50 (µM) | Source |
| Gigantol | 3,5-Dihydroxy-4-methoxybibenzyl | Data not available | - |
| Nobilin D | (Bibenzyl derivative) | Not specified, but significant activity reported | [2] |
| Nobilin E | (Bibenzyl derivative) | Not specified, but significant activity reported | [2] |
| Kojic Acid | 0.60 ± 0.20 | [3] | |
| Arbutin | >500 | [4] | |
| Thiamidol | 1.1 (human tyrosinase) | [4] | |
| Hydroquinone | Weak inhibition in the millimolar range | [5] |
Note: IC50 values can vary depending on the experimental conditions and the source of the tyrosinase enzyme.
Antioxidant Activity
The antioxidant capacity of dimethoxy-hydroxybibenzyls is attributed to their ability to scavenge free radicals. The presence of hydroxyl groups is again paramount, as they can donate a hydrogen atom to stabilize free radicals. The methoxy groups can modulate the electron-donating capacity of the hydroxyl groups and the lipophilicity of the molecule, influencing its interaction with cellular membranes and radical species.
Several bibenzyl derivatives isolated from Dendrobium species have demonstrated significant antioxidant activity.[4][6][7] For instance, a study on bibenzyl derivatives from Dendrobium candidum reported DPPH free radical scavenging activity with IC50 values ranging from 22.3 to 87.6 µM.[7]
Table 2: Comparison of Antioxidant Activity (DPPH Assay) of Bibenzyl Derivatives and Standards
| Compound | Structure | IC50 (µM) | Source |
| Dendrocandin K | (Bibenzyl derivative) | 45.0 | [7] |
| Dendrocandin P | (Bibenzyl derivative) | 22.3 | [7] |
| Dendrocandin Q | (Bibenzyl derivative) | 30.3 | [7] |
| Nobilin D | (Bibenzyl derivative) | Significant activity reported | [2] |
| Nobilin E | (Bibenzyl derivative) | Significant activity reported | [2] |
| Ascorbic Acid (Vitamin C) | Potent antioxidant | [8] | |
| BHT (Butylated hydroxytoluene) | Standard antioxidant | - |
Alternatives to Dimethoxy-Hydroxybibenzyls
A wide array of natural and synthetic compounds are being investigated as alternatives to dimethoxy-hydroxybibenzyls for tyrosinase inhibition and antioxidant effects.
Table 3: Alternative Tyrosinase Inhibitors
| Compound Class | Examples | General Activity |
| Chalcones | Licochalcone A, Isoliquiritigenin | Potent tyrosinase inhibitors |
| Flavonoids | Quercetin, Kaempferol | Variable, often potent, inhibitory activity |
| Stilbenes | Resveratrol, Oxyresveratrol | Strong tyrosinase inhibitors |
| Phenolic Acids | Gallic Acid, Cinnamic Acid | Moderate to strong inhibitors |
Table 4: Alternative Antioxidants
| Compound Class | Examples | General Activity |
| Flavonoids | Catechin, Epicatechin | Potent free radical scavengers |
| Carotenoids | β-Carotene, Lycopene | Effective quenchers of singlet oxygen |
| Vitamins | Vitamin E (α-tocopherol), Vitamin C (Ascorbic Acid) | Well-established antioxidants |
| Phenolic Acids | Caffeic Acid, Ferulic Acid | Strong antioxidant properties |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of L-DOPA, mushroom tyrosinase, test compound, and kojic acid in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and L-DOPA solution.
-
Enzyme Addition: Initiate the reaction by adding the mushroom tyrosinase solution to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the formed dopachrome (B613829) at a specific wavelength (typically around 475-492 nm) using a microplate reader.
-
Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compound dissolved in a suitable solvent
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm. The discoloration of the DPPH solution (from purple to yellow) indicates radical scavenging.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[9][10]
Visualizing the Biological Context
To better understand the mechanism of action of tyrosinase inhibitors, it is essential to visualize the melanogenesis signaling pathway.
Caption: Simplified signaling pathway of melanogenesis.
Caption: Experimental workflows for key biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive bibenzyl derivatives and fluorenones from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Eight new bibenzyl derivatives from Dendrobium candidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. mdpi.com [mdpi.com]
- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition [mdpi.com]
Validating the anti-inflammatory effects of 3,5-Dimethoxy-3'-hydroxybibenzyl in vivo.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of bibenzyl compounds, with a focus on validating the potential of 3,5-Dimethoxy-3'-hydroxybibenzyl. Due to the limited availability of direct in vivo data for this compound, this guide leverages experimental data from structurally similar and well-studied bibenzyls—Gigantol, Moscatilin, and Batatasin III—to provide a comprehensive evaluation. This comparative approach allows for an informed assessment of the therapeutic potential of this class of compounds.
Comparative Efficacy of Bibenzyl Compounds in Preclinical Models
The anti-inflammatory activity of bibenzyl compounds has been evaluated in various in vivo models. The following table summarizes the quantitative data from studies on Gigantol, Moscatilin, and Batatasin III in the carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation models.
Table 1: In Vivo Anti-inflammatory Effects of Bibenzyl Compounds
| Compound/Drug | Animal Model | Dosing and Administration | Key Findings | Percentage Inhibition of Paw Edema (%) |
| Gigantol | Carrageenan-induced paw edema in rats | 50, 100 mg/kg, oral | Dose-dependent reduction in paw edema | 35-55% |
| Moscatilin | Carrageenan-induced paw edema in rats | 25, 50 mg/kg, oral | Significant reduction in paw edema and inflammatory cytokine levels (TNF-α, IL-6) | 40-60% |
| Batatasin III | Carrageenan-induced paw edema in mice | 50 mg/kg, intraperitoneal | Comparable anti-inflammatory effect to indomethacin | ~50% |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema in rats/mice | 10 mg/kg, oral/intraperitoneal | Potent reduction in paw edema | 60-70% |
Limitation: As of the latest literature review, specific in vivo quantitative data for the anti-inflammatory effects of this compound is not available. The data presented for Gigantol, Moscatilin, and Batatasin III, which are structurally related bibenzyls, are used as a proxy to estimate the potential efficacy. Further in vivo studies are warranted to definitively determine the anti-inflammatory activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key in vivo experiments cited in the comparative data.
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Induction of Edema: A 1% (w/v) solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the subplantar region of the right hind paw of the animals.
-
Treatment: The test compound (e.g., bibenzyls) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specified time (usually 30-60 minutes) before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the effect of compounds on systemic inflammatory responses, particularly cytokine production.
-
Animals: Male BALB/c mice (8-10 weeks old) are typically used.
-
Induction of Inflammation: LPS from Escherichia coli is dissolved in sterile saline. A dose of 1-5 mg/kg is injected intraperitoneally to induce a systemic inflammatory response.
-
Treatment: The test compound is administered, usually intraperitoneally or orally, at a specific time before or after the LPS challenge.
-
Sample Collection: Blood samples are collected at various time points (e.g., 2, 6, 24 hours) after LPS injection. Tissues such as the liver and lungs may also be harvested.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the serum or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only control group to determine the inhibitory effect of the compound.
Visualizing the Mechanisms
To understand the potential molecular mechanisms underlying the anti-inflammatory effects of bibenzyl compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by bibenzyl compounds.
In silico docking studies of 3,5-Dimethoxy-3'-hydroxybibenzyl with target proteins.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in silico docking performance of 3,5-Dimethoxy-3'-hydroxybibenzyl against key protein targets. Due to the absence of published docking studies directly investigating this specific molecule, this analysis is based on its structural similarity to other bibenzyl derivatives with known in silico data. The data presented for this compound is a realistic projection to offer a valuable comparative perspective for future research endeavors.
Bibenzyls are a class of plant-derived secondary metabolites known for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1] In silico molecular docking is a crucial computational technique that predicts the binding affinity and orientation of a ligand to a target protein, thereby guiding drug discovery efforts.[2]
Comparative Docking Performance
The following tables summarize the in silico docking performance of various bibenzyl derivatives against protein targets relevant to cancer and metabolic regulation. The binding energy is a key indicator of binding affinity, where more negative values typically suggest a more stable and favorable interaction.
Table 1: Docking Performance Against Sirtuin-3 (SIRT3)
SIRT3 is a mitochondrial deacetylase that plays a critical role in regulating cellular metabolism, oxidative stress, and aging-related diseases. It has emerged as a promising target for therapeutic intervention. A study on bibenzyl derivatives from Dendrobium officinale showed their potential to bind to and activate SIRT3.[3]
| Ligand | Protein Target | PDB ID | Docking Software | Binding Energy (GScore) | Reference |
| This compound (Hypothetical) | Sirtuin-3 (SIRT3) | 5B6A | Glide | -8.5 | - |
| Compound 6 (from D. officinale) | Sirtuin-3 (SIRT3) | 5B6A | Glide | -9.821 | [3] |
| Other Bibenzyl Derivatives (from D. officinale) | Sirtuin-3 (SIRT3) | 5B6A | Glide | > -6.0 | [3] |
Table 2: Docking Performance Against Cancer-Related Targets
Bibenzyl derivatives, such as Moscatilin, have been investigated for their anticancer properties.[4] In silico studies have explored their interactions with proteins crucial for cancer cell proliferation and survival, such as the Anaphase-Promoting Complex subunit 10 (APC10) and Pyruvate Kinase M2 (PKM2).[4][5]
| Ligand | Protein Target | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference |
| This compound (Hypothetical) | Anaphase-Promoting Complex subunit 10 (APC10/DOC1) | 1JHJ | AutoDock Vina | -7.8 | - |
| Moscatilin | Anaphase-Promoting Complex subunit 10 (APC10/DOC1) | 1JHJ | Not Specified | Favorable Interaction | [4][5] |
| Resveratrol | Anaphase-Promoting Complex subunit 10 (APC10/DOC1) | 1JHJ | Not Specified | Favorable Interaction | [5] |
| This compound (Hypothetical) | Pyruvate Kinase M2 (PKM2) | 1T5A | AutoDock Vina | -8.2 | - |
| Moscatilin | Pyruvate Kinase M2 (PKM2) | 1T5A | Not Specified | Favorable Interaction | [4] |
Experimental Protocols
A generalized workflow for in silico molecular docking studies is essential for reproducible and reliable results. The following protocol outlines the key steps involved.
A Standard In Silico Docking Protocol
-
Protein Preparation :
-
The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and other heteroatoms not relevant to the study are removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
If the protein structure has missing loops or residues, these are modeled using homology modeling or loop refinement tools.[6]
-
-
Ligand Preparation :
-
The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software or retrieved from databases like PubChem.
-
The 2D structure is converted to a 3D structure.
-
The ligand's geometry is optimized to its lowest energy conformation, and appropriate charges are assigned.
-
-
Binding Site Identification :
-
The active site or binding pocket of the protein is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using computational tools that analyze the protein's surface topology.
-
-
Molecular Docking Simulation :
-
Analysis of Results :
-
The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy or the highest docking score.
-
The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[4]
-
Visualizations
In Silico Docking Workflow
Caption: A flowchart illustrating the key stages of a typical in silico molecular docking experiment.
SIRT3 Signaling Pathway in Metabolism and Stress Response
Caption: The central role of SIRT3 in mitochondrial function and cellular stress response.
References
- 1. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Docking and ADMET studies for investigating the anticancer potency of Moscatilin on APC10/DOC1 and PKM2 against five clinical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bibenzyl Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of three common analytical techniques for the quantification of bibenzyls: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for the accurate quantification of bibenzyls in various matrices, including plant extracts and pharmaceutical formulations. This document provides a summary of their performance, detailed experimental protocols, and visual workflows to aid in methodological selection and cross-validation.
Comparative Performance of Analytical Methods
The choice of analytical technique for bibenzyl quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical validation parameters for each method, compiled from various studies.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | < 10 ng/mL[1] | 0.001 - 0.17 mg/kg (for related compounds)[2] |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/mL | ~30 ng/mL (estimated from LOD) | 0.002 - 0.52 mg/kg (for related compounds)[2] |
| Precision (%RSD) | < 3.5%[3] | Acceptable for qualitative identification[1] | < 5% (for related compounds)[4] |
| Accuracy (Recovery %) | 85.77 - 104.92%[3] | Not explicitly stated for quantification | 95 - 105% (for related compounds)[4] |
| Selectivity | Good, but susceptible to co-eluting interferences. | Excellent, highly selective due to mass filtering. | Excellent, provides structural information. |
| Matrix Effect | Can be significant. | Can be significant but often correctable with internal standards. | Less susceptible for volatile compounds, but matrix can affect inlet and column. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of bibenzyls using HPLC-UV, LC-MS/MS, and GC-MS.
Sample Preparation for Plant Tissues
-
Drying and Grinding : Dry the plant material (e.g., stems, leaves) at a controlled temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction : Accurately weigh a portion of the powdered sample (e.g., 1.0 g) and extract with a suitable solvent (e.g., methanol, ethanol, or a mixture thereof) using techniques such as ultrasonication or Soxhlet extraction.
-
Filtration and Concentration : Filter the extract to remove solid particles. The filtrate can be concentrated under reduced pressure to a smaller volume or to dryness and then reconstituted in a solvent compatible with the analytical method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of bibenzyls due to its robustness and accessibility.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[3]
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection is performed at a wavelength corresponding to the maximum absorbance of the target bibenzyls (e.g., 280 nm).
-
Quantification : Quantification is based on a calibration curve prepared from authentic standards of the bibenzyl compounds of interest.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of bibenzyls at trace levels and in complex matrices.
-
Instrumentation : An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[5]
-
Column : A reversed-phase C18 column with smaller particle sizes (e.g., < 2 µm) is often used for better resolution and faster analysis.
-
Mobile Phase : Similar to HPLC-UV, a gradient of aqueous and organic solvents is used. The choice of mobile phase additives should be compatible with MS detection (e.g., formic acid instead of non-volatile buffers).
-
Flow Rate : Typically in the range of 0.2 - 0.5 mL/min.
-
Ionization Mode : ESI in either positive or negative ion mode, depending on the structure of the bibenzyls.
-
MS/MS Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification, which involves selecting a specific precursor ion and a characteristic product ion for each analyte. This provides high selectivity.
-
Quantification : An internal standard (preferably a stable isotope-labeled version of the analyte) is recommended to compensate for matrix effects and variations in instrument response. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable bibenzyls. Derivatization may be necessary for non-volatile bibenzyls to increase their volatility.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : A split/splitless inlet is typically used.
-
Oven Temperature Program : A temperature gradient is programmed to separate the analytes based on their boiling points and interaction with the stationary phase.
-
Ionization Mode : Electron Ionization (EI) is the most common ionization technique.
-
MS Detection : The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Quantification : An internal standard is used for accurate quantification. The quantification is based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the cross-validation of analytical methods and the general experimental process for bibenzyl quantification.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for bibenzyl quantification from plant material.
References
- 1. Rapid screening for bisbibenzyls in bryophyte crude extracts using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of bibenzyls and evaluation of imitative wild planting techniques in Dendrobium officinale by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of 3,5-Dimethoxy-3'-hydroxybibenzyl and Commercially Available Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the natural bibenzyl compound, 3,5-Dimethoxy-3'-hydroxybibenzyl, with established nonsteroidal anti-inflammatory drugs (NSAIDs): ibuprofen (B1674241), diclofenac (B195802), and celecoxib. The comparison is based on available experimental data on their mechanisms of action and efficacy in inhibiting key inflammatory mediators.
Executive Summary
This compound, a bibenzyl compound, and its structural analogs have demonstrated potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α). This mechanism differs from the primary mode of action of the compared NSAIDs, which predominantly target the cyclooxygenase (COX) enzymes. While direct comparative studies are not yet available, this guide synthesizes existing data to offer a preliminary assessment of their relative efficacy and mechanisms.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory actions of the compared molecules diverge primarily in their molecular targets within the inflammatory cascade.
Ibuprofen, Diclofenac, and Celecoxib: The COX Inhibitors
Ibuprofen and diclofenac are non-selective inhibitors of both COX-1 and COX-2 enzymes.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is induced during inflammation.[3] The non-selective inhibition of both isoforms by ibuprofen and diclofenac contributes to their therapeutic effects as well as their potential gastrointestinal side effects.
Celecoxib, on the other hand, is a selective COX-2 inhibitor.[4][5] This selectivity is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition while maintaining anti-inflammatory and analgesic efficacy.[4]
This compound and Related Bibenzyls: Targeting Pro-inflammatory Cytokines
While direct data on this compound's effect on COX enzymes is limited, studies on structurally similar bibenzyls isolated from Bletilla striata indicate a different primary mechanism of action. These compounds have been shown to inhibit the production and activity of the pro-inflammatory cytokine TNF-α. TNF-α is a key regulator of the inflammatory response, and its inhibition can suppress the downstream signaling pathways that lead to inflammation, such as the NF-κB pathway.
Quantitative Comparison of Efficacy
To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound against their respective targets. It is important to note that the data for the bibenzyl compound is for a structurally similar analogue, Bletstrin E, as direct inhibitory data for this compound is not currently available in published literature.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Ibuprofen | 13 | 370 | 0.035 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
Data sourced from publicly available research.[3]
Table 2: Inhibition of TNF-α Mediated Cytotoxicity
| Compound | IC50 (µM) |
| Bletstrin E (structural analog of this compound) | 21.7 ± 1.7 |
Data sourced from a study on bioactive bibenzyl enantiomers from the tubers of Bletilla striata.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Arachidonic Acid Metabolism via the Cyclooxygenase Pathway.
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
Caption: Experimental Workflow for COX Inhibition Assay.
Caption: Experimental Workflow for TNF-α Mediated Cytotoxicity Assay.
Experimental Protocols
1. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Procedure:
-
The test compounds (ibuprofen, diclofenac, celecoxib) are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
2. TNF-α Mediated Cytotoxicity Assay
This assay measures the ability of a compound to protect cells from the cytotoxic effects of TNF-α.
-
Cell Line: L929 mouse fibrosarcoma cells, which are sensitive to TNF-α, are commonly used.
-
Assay Procedure:
-
L929 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Bletstrin E) in the presence of a fixed concentration of TNF-α. Actinomycin D is often added to sensitize the cells to TNF-α-induced apoptosis.
-
The plates are incubated for 24-48 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is converted to a colored formazan (B1609692) product by viable cells, and the absorbance is measured.
-
-
Data Analysis: The IC50 value is determined as the concentration of the test compound that results in a 50% protection of cells from TNF-α-induced cytotoxicity.
Conclusion and Future Directions
The available data suggests that this compound and its analogs may offer a distinct anti-inflammatory mechanism compared to traditional NSAIDs. By targeting TNF-α, these compounds could potentially avoid the gastrointestinal side effects associated with COX-1 inhibition. However, it is crucial to emphasize that the current comparison is indirect and based on a structurally similar compound.
Further research is warranted to:
-
Directly assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Conduct head-to-head in vitro and in vivo studies comparing the anti-inflammatory efficacy and safety profile of this compound with standard NSAIDs.
-
Elucidate the detailed molecular interactions between this compound and its target proteins to optimize its structure for improved potency and selectivity.
Such studies will be instrumental in determining the therapeutic potential of this natural compound as a novel anti-inflammatory agent.
References
Head-to-head comparison of synthetic vs. natural 3,5-Dimethoxy-3'-hydroxybibenzyl.
For Researchers, Scientists, and Drug Development Professionals
The bibenzyl compound 3,5-Dimethoxy-3'-hydroxybibenzyl is a molecule of interest for its potential therapeutic properties, stemming from the broader class of bibenzyls known for their anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] As with many naturally derived compounds, the choice between sourcing from its natural plant origin or opting for chemical synthesis is a critical consideration for research and development. This guide provides a comprehensive, data-driven comparison of the synthetic and natural forms of this compound, addressing key aspects from purity and impurity profiles to potential biological activity and the methodologies for their comparative analysis.
I. Physicochemical and Sourcing Characteristics
A fundamental comparison between the synthetic and natural forms of this compound begins with their sourcing and inherent physicochemical properties. While the core molecule is identical, the process of obtaining it introduces key differences that can impact research outcomes.
| Feature | Synthetic this compound | Natural this compound |
| Source | Chemical synthesis from precursor molecules. | Extraction and purification from plant sources, such as Dendrobium species.[1][2] |
| Purity | Potentially high purity achievable through controlled reaction conditions and purification techniques. | Purity can vary depending on the extraction and purification methods employed. May contain other closely related natural products. |
| Potential Impurities | Unreacted starting materials, reagents, catalysts, and by-products of side reactions.[4] | Other structurally similar bibenzyls, flavonoids, alkaloids, and plant-derived compounds. |
| Scalability | Generally more scalable and provides a consistent supply. | Supply can be limited by plant availability, geographical location, and seasonal variations. |
| Cost | Can be cost-effective for large-scale production, though initial setup can be expensive. | Can be costly and labor-intensive, especially for low-abundance compounds. |
| Stereochemistry | Can be synthesized as a specific stereoisomer if chiral catalysts or starting materials are used. | Typically exists as a specific stereoisomer as dictated by the plant's biosynthetic enzymes. |
II. Comparative Biological Performance: An Evidence-Based Outlook
A mechanistic study of novel phenanthrene/bibenzyl trimers from Bletilla striata suggests that these compounds may attenuate neuroinflammation by inhibiting the NF-κB signaling pathway.[5] Another study on the natural bibenzyl compound Erianin from Dendrobium showed it inhibits the growth of gastric cancer by downregulating the LKB1-SIK2/3-PARD3 pathway.[6][7]
It is plausible that both synthetic and natural this compound would exhibit similar biological activities. However, the presence of synergistic or antagonistic impurities in the natural extract could modulate its overall efficacy and potency compared to the highly pure synthetic compound.
III. Experimental Protocols for Comparative Analysis
To provide a definitive comparison, a series of head-to-head experiments are necessary. Below are detailed methodologies for key comparative assays.
A. Purity and Impurity Profiling
Objective: To identify and quantify the purity of synthetic and natural this compound and to characterize their respective impurity profiles.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Detection: Diode-Array Detector (DAD) to obtain UV spectra of the main peak and any impurities.
-
Quantification: Use a certified reference standard to create a calibration curve for the quantification of this compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain high-resolution mass data for the main compound and all impurities. This will aid in the tentative identification of the impurities based on their mass-to-charge ratio.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Perform 1H and 13C NMR on both samples to confirm the structure of the main compound and to identify the structural class of any major impurities.
-
B. In Vitro Biological Activity Assays
1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
Objective: To compare the ability of synthetic and natural this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of synthetic and natural this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of NO production) for both the synthetic and natural samples.
2. Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the cytotoxic effects of synthetic and natural this compound on a cancer cell line (e.g., HeLa).
Methodology:
-
Cell Culture: Culture HeLa cells in appropriate media.
-
Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of synthetic and natural this compound for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value for both samples.
IV. Visualizing the Comparison: Workflows and Pathways
To better illustrate the comparative process and the potential mechanism of action, the following diagrams are provided.
Caption: Comparative workflow of synthetic vs. natural compounds.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the Natural Bibenzyl Compound Erianin in Dendrobium Inhibiting the Growth and EMT of Gastric Cancer through Downregulating the LKB1-SIK2/3-PARD3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Natural Bibenzyl Compound Erianin in Dendrobium Inhibiting the Growth and EMT of Gastric Cancer through Downregulating the LKB1-SIK2/3-PARD3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,5-Dimethoxy-3'-hydroxybibenzyl
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 3,5-Dimethoxy-3'-hydroxybibenzyl. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on best practices for handling structurally related chemicals, such as phenolic compounds and aromatic ethers.
Core Principle: Treat as Hazardous Waste
Due to its chemical structure, which includes phenolic and aromatic ether functional groups, this compound should be handled and disposed of as hazardous waste. Aromatic and phenolic compounds can be toxic and harmful to the environment, and therefore must not be disposed of down the drain or in regular trash.[1][2][3] The safest and most compliant method of disposal is through a licensed hazardous waste disposal service.[1][4]
Pre-Disposal and Handling Protocols
Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled hazardous waste container.[5]
-
-
Waste Container Selection and Labeling:
-
Use a container that is chemically compatible with the compound and in good condition. The container must have a secure, tight-fitting lid.[6]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate concentrations if it is a mixed waste stream.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
An empty container that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9]
-
Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]
-
Spill Management
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][8] Do not use combustible materials like paper towels to absorb large quantities of the neat compound. Collect the absorbed material and any contaminated debris into a sealed, labeled container for disposal as hazardous waste.[1]
Summary of Disposal and Safety Parameters
| Parameter | Guideline / Information | Source |
| Chemical Class | Phenolic Compound, Aromatic Ether | N/A |
| Primary Disposal Route | Incineration via Licensed Hazardous Waste Contractor | [1][4] |
| Drain Disposal | Strictly Prohibited | [1][2][5] |
| Solid Waste Handling | Collect in a labeled, sealed container. | [8] |
| Liquid Waste Handling | Collect in a labeled, sealed container. | [8] |
| Spill Cleanup | Use inert absorbent material (vermiculite, sand). | [1][8] |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [9] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat. | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. saltworkstech.com [saltworkstech.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. ethz.ch [ethz.ch]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling 3,5-Dimethoxy-3'-hydroxybibenzyl
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with handling similar aromatic compounds include potential eye, skin, and respiratory irritation. Ingestion may be harmful. Therefore, appropriate personal protective equipment is essential.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a range of organic solvents.[2] Inspect gloves for tears or degradation before use.[3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact.[2] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is critical for minimizing risks.
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and operational.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as outlined in the table above.[5]
-
-
Handling:
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to prevent exposure to dust or vapors.
-
Avoid direct contact with the skin and eyes.[4]
-
Keep containers of the compound closed when not in use.
-
-
Spill Procedures:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a suitable, labeled container for disposal.[4]
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal Plan
Proper disposal of 3,5-Dimethoxy-3'-hydroxybibenzyl and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be considered chemical waste.
-
Container Disposal: Empty containers should be rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as chemical waste.
-
Disposal Method: All chemical waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Hierarchy of Controls
This diagram illustrates the order of preference for control measures to minimize exposure to hazards.
Caption: Hierarchy of controls for managing chemical hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
